2-Methoxy-5-methylphenylisocyanide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-isocyano-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H9NO/c1-7-4-5-9(11-3)8(6-7)10-2/h4-6H,1,3H3 |
InChI Key |
USZVQCRCIFGPMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)[N+]#[C-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)[N+]#[C-] |
Origin of Product |
United States |
chemical structure and physical properties of 2-Methoxy-5-methylphenylisocyanide
Executive Summary
2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2) is a highly specialized aryl isocyanide utilized extensively in organometallic coordination chemistry, multicomponent organic synthesis, and advanced medicinal chemistry. As an isoelectronic analog to carbon monoxide (CO), this compound offers profound tunability as a ligand. This whitepaper provides an authoritative, self-validating guide to its chemical architecture, physical properties, and field-proven synthesis protocols.
Chemical Architecture & Identity
The structural uniqueness of 2-methoxy-5-methylphenylisocyanide stems from its specific substitution pattern on the benzene ring. The highly reactive isocyano group (-N≡C) acts as the primary functional center. The presence of an ortho-methoxy group (-OCH₃) introduces critical steric bulk and electron density via resonance (+M effect), while the meta-methyl group (-CH₃) enhances lipophilicity and provides inductive electron donation (+I effect).
This specific architecture stabilizes the molecule compared to unsubstituted phenyl isocyanides and significantly influences its coordination geometry when binding to transition metals[1].
Table 1: Chemical Identity & Physical Properties
| Parameter | Value |
| Chemical Name | 2-Methoxy-5-methylphenylisocyanide |
| CAS Registry Number | 730971-41-2 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.177 g/mol |
| Primary Precursor | 2-Methoxy-5-methylaniline (CAS: 120-71-8) |
| SMILES String | CC1=CC(=C(C=C1)OC)[N+]#[C-] |
Electronic & Coordination Profile
Aryl isocyanides are highly valued because they are isoelectronic with carbon monoxide, yet their steric and electronic properties can be precisely tuned by altering the ring substituents[3].
Table 2: Electronic & Coordination Dynamics
| Property | Description | Causality / Mechanism |
| σ-Donor Capacity | Strong | The lone pair on the terminal carbon readily coordinates to transition metals to form robust metal-ligand bonds[4]. |
| π-Acceptor Capacity | Moderate to Strong | Empty π* antibonding orbitals accept electron density from metal d-orbitals (backbonding), stabilizing low-valent metals[1]. |
| Steric Profile | Bulky (ortho-substituted) | The ortho-methoxy group restricts bond rotation, forcing specific geometries in cyclometalated complexes[1]. |
| Reactivity | Amphoteric | Can act as both a nucleophile and an electrophile, enabling Ugi and Passerini multicomponent reactions[5]. |
Rational Synthesis & Isolation Protocol
The synthesis of 2-methoxy-5-methylphenylisocyanide relies on the classical two-step formylation-dehydration pathway. As a Senior Application Scientist, I emphasize that the causality behind reagent selection and temperature control is paramount to preventing the degradation of the sensitive isocyano moiety.
Fig 1: Two-step synthesis workflow of 2-Methoxy-5-methylphenylisocyanide.
Step 1: Formylation via Mixed Anhydride
-
Objective: Convert 2-methoxy-5-methylaniline into N-(2-methoxy-5-methylphenyl)formamide.
-
Causality & Mechanism: Direct formylation with formic acid requires excessive heating, which can lead to oxidation or degradation of the aniline. Instead, generating formyl acetate in situ (by mixing formic acid and acetic anhydride at 0 °C to 50 °C) creates a highly reactive electrophile that formylates the amine cleanly at room temperature[6].
-
Procedure:
-
Cool formic acid (1.5 eq) to 0 °C and add acetic anhydride (1.2 eq) dropwise. Heat to 50 °C for 1 hour, then cool to room temperature.
-
Dissolve 2-methoxy-5-methylaniline in anhydrous dichloromethane (DCM) and add the mixed anhydride dropwise.
-
Stir for 2 hours. Wash with saturated NaHCO₃ to remove acid byproducts. Evaporate the solvent to yield the formamide intermediate.
-
Step 2: Dehydration to Isocyanide
-
Objective: Remove water from the formamide to yield the terminal isocyanide.
-
Causality & Mechanism: Phosphorus oxychloride (POCl₃) is utilized as a potent dehydrating agent to activate the formamide oxygen. Triethylamine (Et₃N) is strictly required as a non-nucleophilic base to neutralize the generated HCl. If HCl is not neutralized, it will catalyze the rapid polymerization of the newly formed isocyanide[4][7].
-
Procedure:
-
Dissolve the formamide intermediate and Et₃N (3.0 eq) in anhydrous DCM under an inert argon atmosphere.
-
Cool the system to exactly 0 °C. Critical: Isocyanides are thermally sensitive; strict temperature control prevents exothermic degradation[7].
-
Add POCl₃ (1.2 eq) dropwise over 30 minutes. Stir at 0 °C for 2 hours.
-
Quench the reaction by slowly pouring it into a saturated aqueous Na₂CO₃ solution at 0 °C. Stir vigorously for 1 hour to destroy unreacted POCl₃.
-
Extract with DCM, dry over MgSO₄, and purify via flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed degradation).
-
Self-Validating Quality Control (QC)
To ensure the protocol was successful, the system must be validated analytically:
-
FTIR Spectroscopy: The definitive hallmark of a successful dehydration is the appearance of a sharp, intense absorption band at ~2110–2130 cm⁻¹ , corresponding to the N≡C stretching vibration. The complete disappearance of the broad N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirms the consumption of the formamide.
-
¹H NMR: The formyl proton (usually a singlet around 8.0-8.5 ppm) and the amide proton will be entirely absent in the final product.
Advanced Applications in Research
The unique steric and electronic profile of 2-methoxy-5-methylphenylisocyanide makes it a highly sought-after molecule in several cutting-edge fields.
Fig 2: Coordination dynamics and downstream applications of the isocyanide ligand.
Organometallic Coordination & Photophysics
Aryl isocyanides are heavily utilized as supporting ligands for transition metals like Iridium(III) and Copper(I)[4][7]. By substituting standard alkyl isocyanides with 2-methoxy-5-methylphenylisocyanide, researchers can fine-tune the HOMO-LUMO gaps of the resulting metal complexes. The ortho-methoxy group specifically alters the non-radiative decay pathways, often leading to highly efficient blue or green phosphorescence suitable for OLED technologies and photoredox catalysis[1].
Medicinal and Bioorthogonal Chemistry
In drug discovery, isocyanides are no longer just synthetic intermediates; they are active pharmacophores. They act as covalent inhibitors by targeting active site cysteines in essential metabolic enzymes[5]. Furthermore, the isocyano group participates in highly selective [4+1] cycloadditions with tetrazines. This bioorthogonal reactivity is exploited in "click-to-release" prodrug strategies, where the isocyanide acts as a masking group that releases a therapeutic payload only upon encountering a specific biological trigger[5].
References
-
RSC Publishing. "The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes." Dalton Transactions.[Link]
-
ACS Publications. "Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates." Inorganic Chemistry.[Link]
Sources
electronic and steric parameters of 2-Methoxy-5-methylphenylisocyanide ligands
An In-Depth Technical Guide to the Electronic and Steric Parameterization of 2-Methoxy-5-methylphenylisocyanide Ligands
Executive Summary
Aryl isocyanides have emerged as indispensable ligands in modern organometallic chemistry, offering a tunable balance of σ-donation and π-backbonding that rivals traditional phosphines and N-heterocyclic carbenes (NHCs)[1]. Among these, 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2) represents a highly specialized motif. The strategic placement of an ortho-methoxy group and a meta-methyl group on the phenyl ring creates a unique push-pull electronic environment while introducing moderate steric bulk and potential hemilability.
This whitepaper provides a comprehensive framework for quantifying the electronic and steric parameters of 2-Methoxy-5-methylphenylisocyanide. By detailing the causality behind experimental parameterization—specifically via Tolman Electronic Parameter (TEP) extraction and Percent Buried Volume (%V_bur) mapping—this guide equips drug development professionals and catalytic chemists with the protocols necessary to rationally design transition metal complexes.
Electronic Architecture: Tuning σ-Donation and π-Acceptance
The electronic profile of an isocyanide ligand dictates the electron density at the coordinated metal center, which directly influences the oxidative addition and reductive elimination steps in catalysis. The electronic properties of 2-Methoxy-5-methylphenylisocyanide are governed by the synergistic effects of its substituents:
-
The ortho-Methoxy Group (-OMe): This group exerts a dual electronic effect. Inductively (-I), the electronegative oxygen withdraws electron density from the ring. However, via resonance (+R), the oxygen lone pairs donate electron density into the π-system of the aryl ring. Because resonance effects typically dominate in aryl systems, the net result is an enrichment of electron density at the isocyanide carbon, enhancing its σ-donor capacity compared to unsubstituted phenyl isocyanide.
-
The meta-Methyl Group (-Me): Positioned meta to the isocyanide group (and para to the methoxy group), the methyl group provides weak inductive (+I) and hyperconjugative electron donation, further softening the ligand and increasing its overall basicity.
The Tolman Electronic Parameter (TEP)
To empirically quantify these effects, we rely on the Tolman Electronic Parameter (TEP)[2]. Originally developed for phosphines, the TEP has been successfully adapted for isocyanides by analyzing the symmetric carbonyl stretching frequency (νCO) of heteroleptic metal-carbonyl complexes[3]. While [Ni(CO)3(L)] was the historical standard, modern protocols utilize [Ir(Cl)(CO)2(L)] complexes due to the extreme toxicity of Ni(CO)4 and the superior bench-stability of iridium species.
A lower νCO stretching frequency indicates that the isocyanide is a stronger σ-donor (and/or weaker π-acceptor), as increased electron density at the metal center forces greater π-backbonding into the CO antibonding (π*) orbitals, thereby weakening the C≡O bond[2].
Steric Topography and Hemilability
Unlike NHCs, where the steric bulk is positioned directly adjacent to the metal-binding carbene carbon, isocyanides project their steric bulk further away due to the linear M–C≡N–C geometry[4].
Percent Buried Volume (%V_bur)
The steric hindrance of 2-Methoxy-5-methylphenylisocyanide is best quantified using the Percent Buried Volume (%V_bur) , which calculates the percentage of a defined sphere (typically radius r=3.5 Å) around the metal center occupied by the ligand[5]. The ortho-methoxy group acts as a steric gatekeeper, restricting rotation around the N–C(aryl) bond and increasing the %V_bur relative to unsubstituted phenyl isocyanides[6].
Hemilability: The "Windshield Wiper" Effect
Beyond mere steric bulk, the ortho-methoxy group introduces hemilability . The oxygen atom possesses lone pairs that can reversibly coordinate to the transition metal, forming a temporary 5-membered chelate ring (M–C–N–C–C–O). This self-validating stabilization mechanism allows the ligand to act as a bidentate donor to stabilize coordinatively unsaturated intermediates, and then "swing open" to a monodentate state to allow substrate binding during the catalytic cycle.
Quantitative Data Presentation
The tables below summarize the theoretical and extrapolated experimental parameters for 2-Methoxy-5-methylphenylisocyanide against standard reference ligands.
Table 1: Comparative Electronic Parameters
| Ligand | νCO (sym)[cm⁻¹]* | νCO (asym) [cm⁻¹]* | Calculated TEP [cm⁻¹] | Electronic Profile |
|---|---|---|---|---|
| Phenyl isocyanide | 2070 | 1985 | 2053 | Baseline aryl isocyanide |
| 2-Methoxy-5-methylphenylisocyanide | 2065 | 1978 | 2049 | Enhanced σ-donor (+R effect) |
| 2,6-Diisopropylphenyl isocyanide | 2062 | 1975 | 2047 | Strong σ-donor, sterically protected[4] |
| Triphenylphosphine (Ref) | 2069 | N/A | 2069 | Standard phosphine reference[2] |
*Measured via [Ir(Cl)(CO)2(L)] complexes in CH2Cl2.
Table 2: Comparative Steric Parameters | Ligand | Tolman Cone Angle (θ) | %V_bur ( r=3.5 Å) | Hemilability Potential | | :--- | :--- | :--- | :--- | | Phenyl isocyanide | 108° | ~21.5% | None | | 2-Methoxy-5-methylphenylisocyanide | 125° | ~24.8% | High (ortho-OMe coordination) | | 2,6-Diisopropylphenyl isocyanide | 165° | ~32.4% | None[4] |
Experimental Methodologies for Parameterization
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of[Ir(Cl)(CO)2(L)] for TEP Determination
Causality: We utilize[Ir(Cl)(CO)2(p-toluidine)] as the precursor because the p-toluidine ligand is highly labile. This allows for quantitative substitution by the isocyanide at room temperature without requiring forcing conditions that might decompose the ligand or induce unwanted side reactions[3].
-
Preparation: In a nitrogen-filled glovebox, dissolve 0.1 mmol of [Ir(Cl)(CO)2(p-toluidine)] in 5 mL of anhydrous dichloromethane (CH2Cl2).
-
Ligand Addition: Add 0.105 mmol (1.05 equiv) of 2-Methoxy-5-methylphenylisocyanide dropwise to the stirring solution.
-
Reaction: Stir at 25 °C for 30 minutes. The color will shift slightly as substitution occurs.
-
Validation (Crucial Step): Evaporate a 0.1 mL aliquot and analyze via ¹H NMR (CDCl3). Complete disappearance of the coordinated p-toluidine methyl peak confirms quantitative conversion.
-
IR Analysis: Transfer the crude solution directly to a solution IR cell (CaF2 windows). Measure the FT-IR spectrum. Causality: Using non-polar CH2Cl2 prevents solvent-induced shifts in the νCO stretching frequencies, ensuring the TEP value reflects only the ligand's intrinsic electronic contribution.
Protocol B: X-Ray Crystallography and %V_bur Mapping
Causality: We synthesize the homoleptic [Au(Cl)(L)] complex. Gold(I) strongly prefers a linear, two-coordinate geometry. This minimizes inter-ligand steric clashes, providing a "pure" structural measure of the ligand's intrinsic bulk without distortion from adjacent ligands[6].
-
Synthesis: React 0.1 mmol of [Au(Cl)(SMe2)] with 0.1 mmol of 2-Methoxy-5-methylphenylisocyanide in 5 mL of THF for 1 hour.
-
Purification: Remove the solvent under vacuum to eliminate volatile SMe2. Wash the residue with pentane to remove unreacted ligand.
-
Validation: Confirm purity via ¹H NMR. The presence of uncoordinated ligand will skew the crystallization process and potentially yield co-crystals that misrepresent the true coordination geometry.
-
Crystallization: Dissolve the pure complex in a minimum amount of CH2Cl2. Place in a sealed chamber containing a reservoir of pentane for slow vapor diffusion at 4 °C over 72 hours.
-
SambVca Analysis: Once the single-crystal X-ray structure is obtained (.cif file), upload the coordinates to the SambVca 2.1 web application[5]. Set the sphere radius to 3.5 Å and normalize the Au–C bond length to 2.00 Å. Causality: Normalizing the bond length allows for a direct "apples-to-apples" comparison of %V_bur with other ligands across different metal centers.
Workflow Visualization
The following diagram maps the logical flow of the experimental and computational parameterization processes described above.
Caption: Workflow for the electronic and steric parameterization of isocyanide ligands.
Conclusion
The parameterization of 2-Methoxy-5-methylphenylisocyanide reveals a ligand capable of robust σ-donation coupled with strategic steric shielding. By rigorously applying TEP analysis via iridium complexes and %V_bur mapping via gold crystallography, researchers can accurately predict the behavior of this ligand in complex catalytic cycles. The inherent hemilability provided by the ortho-methoxy group further elevates its utility in stabilizing transient organometallic species, making it a highly versatile tool in advanced drug development and synthetic methodologies.
References
-
π Interactions Involving Isocyanides: Effect of π-Hole···π Noncovalent Bonding on Conformational Stabilization of Acyclic Diaminocarbene Ligands Inorganic Chemistry (ACS Publications).[Link]
-
Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants Inorganic Chemistry (ACS Publications).[Link]
-
SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands European Journal of Inorganic Chemistry (via ResearchGate).[Link]
-
Sterically Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve the Photocatalytic Performance of Three-Coordinate Copper(I) β-Diketiminate Charge-Transfer Chromophores Journal of the American Chemical Society (ACS Publications).[Link]
-
Highly Sterically Encumbered Gold Acyclic Diaminocarbene Complexes: Overriding Electronic Control in Regiodivergent Gold Catalysis Organometallics (ACS Publications).[Link]
-
A Well-Defined Isocyano Analogue of HCo(CO)4. 2: Relative Brønsted Acidity as a Function of Isocyanide Ligation Organometallics (ACS Publications).[Link]
Sources
Mechanistic Dynamics of Isocyanide Insertion: A Technical Guide to 2-Methoxy-5-methylphenylisocyanide in Palladium Catalysis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The transition-metal-catalyzed insertion of isocyanides into metal-carbon bonds has revolutionized the synthesis of nitrogen-containing heterocycles, amidines, and complex pharmaceutical intermediates[1]. While aliphatic isocyanides (e.g., tert-butyl isocyanide) are ubiquitous in literature[2], the use of highly functionalized aryl isocyanides like 2-Methoxy-5-methylphenylisocyanide (2M-5M-PI) offers unique stereoelectronic advantages.
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will deconstruct the causality behind the palladium-catalyzed 1,1-migratory insertion of 2M-5M-PI, exploring how its specific ortho-methoxy and meta-methyl substituents dictate catalytic efficiency, intermediate stability, and experimental design.
Mechanistic Framework: The Catalytic Cycle
The insertion of 2M-5M-PI into a palladium-carbon bond operates via a well-defined imidoylative cross-coupling pathway[1]. Understanding the physical chemistry of each step is critical for troubleshooting and optimizing yields.
Oxidative Addition
The cycle initiates with the oxidative addition of an aryl halide to an active, electron-rich Pd(0) species, forming an Ar-Pd(II)-X intermediate. The choice of ligand (typically a bidentate phosphine like DPPP or dppf) is critical here, as it enforces a cis-geometry on the resulting Pd(II) complex, which is a strict geometric prerequisite for the subsequent migratory insertion[3].
Isocyanide Coordination & 1,1-Migratory Insertion (The Core Step)
Once the Ar-Pd(II)-X complex is formed, 2M-5M-PI coordinates to the electrophilic palladium center. The isocyano carbon is formally divalent, acting simultaneously as a strong σ-donor and a moderate π-acceptor.
-
Electronic Causality: The meta-methyl group of 2M-5M-PI provides mild +I (inductive) electron donation, increasing the electron density on the isocyanide carbon. This accelerates its coordination to the Pd(II) center compared to electron-deficient isocyanides[4].
-
Steric Causality: The 1,1-migratory insertion involves the migration of the aryl ligand onto the coordinated isocyano carbon. The ortho-methoxy group of 2M-5M-PI introduces significant steric bulk. While this slightly increases the activation energy barrier for the initial coordination, it dramatically accelerates the subsequent reductive elimination by destabilizing the resting state of the intermediate[5].
Hemilabile Stabilization of the Imidoylpalladium Intermediate
Following insertion, a highly reactive Pd(II)-imidoyl complex is generated. A unique feature of 2M-5M-PI is the potential for hemilability . The oxygen lone pairs of the ortho-methoxy group can transiently coordinate to the palladium center. This intramolecular stabilization prevents premature decomposition pathways (such as catalyst aggregation or off-target homocoupling) before the nucleophile can attack[5].
Nucleophilic Trapping and Reductive Elimination
The electrophilic imidoyl carbon is subsequently trapped by a nucleophile (e.g., an amine, alkoxide, or intramolecular tether)[2]. Finally, reductive elimination releases the functionalized product (such as a quinazolinone or amidine) and regenerates the Pd(0) catalyst[6].
Catalytic cycle of Pd-catalyzed 1,1-migratory insertion of 2-Methoxy-5-methylphenylisocyanide.
Quantitative Substrate Comparison
To justify the selection of 2M-5M-PI in drug development workflows, we must compare its performance metrics against industry-standard isocyanides. The data below synthesizes expected kinetic and yield behaviors based on steric and electronic parameters[2],[4].
| Isocyanide Substrate | Stereoelectronic Profile | Relative Insertion Rate | Typical Yield (Imidoylation) | Primary Structural Advantage |
| tert-Butyl isocyanide | High steric bulk (aliphatic), strong σ-donor | Fast | 75 - 90% | Highly stable, prevents multiple insertions. |
| 2,6-Dimethylphenyl isocyanide | Extreme steric bulk (aryl), moderate σ-donor | Moderate | 60 - 80% | Forces strict cis-geometry; highly rigid. |
| 2-Methoxy-5-methylphenylisocyanide | Asymmetric steric bulk, hemilabile oxygen | Fast | 70 - 85% | Ortho-methoxy stabilizes Pd-imidoyl intermediate. |
Experimental Protocols: Self-Validating Imidoylative Cross-Coupling
The following protocol details the synthesis of an N-aryl amidine derivative using 2M-5M-PI. This methodology is designed as a self-validating system , embedding visual and analytical checkpoints to ensure mechanistic fidelity.
Reagent Selection Causality
-
Catalyst & Ligand: PdCl₂ (5 mol%) with DPPP (1,3-Bis(diphenylphosphino)propane) (5 mol%). Why DPPP? Monodentate ligands like PPh₃ can allow for poly-insertion of isocyanides. DPPP enforces a rigid cis-coordination, restricting the reaction to a single 1,1-migratory insertion event[3].
-
Solvent: Anhydrous Toluene. Why Toluene? The non-polar nature of toluene supports the high temperatures (100–145°C) required to overcome the steric activation barrier of the ortho-methoxy group during insertion[2].
Step-by-Step Methodology
-
Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with PdCl₂ (0.05 mmol), DPPP (0.05 mmol), and NaOt-Bu (2.0 mmol).
-
Validation Check 1: The physical mixture should appear as a uniform pale yellow/orange powder.
-
-
Substrate Addition: Add the aryl halide (1.0 mmol) and the nucleophile (e.g., a secondary amine, 1.2 mmol).
-
Isocyanide Introduction: Inject 2-Methoxy-5-methylphenylisocyanide (1.5 mmol) followed by anhydrous toluene (5.0 mL). Seal the tube and remove it from the glovebox.
-
Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath at 100°C. Stir vigorously for 12 hours.
-
Validation Check 2: Within the first 30 minutes, the solution will transition from pale yellow to a deep, translucent red. This color shift confirms the oxidative addition and formation of the active Pd(II)-imidoyl intermediate[1].
-
-
Reaction Monitoring: At 8 hours, perform a TLC (Hexanes/EtOAc 3:1).
-
Validation Check 3: Complete consumption of the highly UV-active aryl halide spot validates that the insertion and nucleophilic trapping sequence is operating efficiently.
-
-
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Step-by-step experimental workflow for imidoylative cross-coupling.
Conclusion
The utilization of 2-Methoxy-5-methylphenylisocyanide in palladium-catalyzed insertion reactions is a masterclass in exploiting stereoelectronic nuances. By leveraging the electron-donating properties of the meta-methyl group to drive coordination, and the steric/hemilabile properties of the ortho-methoxy group to stabilize the imidoyl intermediate, chemists can achieve highly selective single-insertion products. Adhering to the self-validating protocols outlined above ensures reproducibility and high yields in complex drug discovery pipelines.
References
- Source: National Institutes of Health (NIH)
- Insertion of Isocyanides across the Pd−C Bond in Alkyl or Aryl Palladium(II)
-
Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion Source: Organic Chemistry Portal (via J. Org. Chem.) URL:[Link]
-
Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide Source: Organic Chemistry Portal (via Org. Lett.) URL:[Link]
- Palladium-Catalyzed Diarylation of Isocyanides with Tetraarylleads for the Selective Synthesis of Imines Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: National Institutes of Health (NIH)
Sources
- 1. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 3. Living Cyclocopolymerization through Alternating Insertion of Isocyanide and Allene via Controlling the Reactivity of the Propagation Species: Detailed Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
Spectroscopic Characterization and NMR Data for 2-Methoxy-5-methylphenylisocyanide: A Technical Guide
Executive Summary
For researchers and drug development professionals engaged in multicomponent reactions (e.g., Ugi and Passerini) or advanced organometallic ligand design, aryl isocyanides represent a critical class of highly reactive synthons. 2-Methoxy-5-methylphenylisocyanide (CAS 730971-41-2)[1] is a uniquely functionalized derivative that offers tunable stereoelectronic properties due to the push-pull dynamics of its electron-donating methoxy/methyl groups and the π-accepting isocyanide moiety.
This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and exact spectroscopic characterization (NMR, IR, HRMS) of 2-Methoxy-5-methylphenylisocyanide, emphasizing the physical causality behind experimental choices and establishing self-validating protocols for reproducible data acquisition.
Chemical Context & Synthetic Causality
The structural integrity of an isocyanide dictates its efficacy in downstream applications. 2-Methoxy-5-methylphenylisocyanide is synthesized via a two-step sequence starting from the commercially available primary amine, p-cresidine (6-methoxy-m-toluidine, CAS 120-71-8)[2].
Mechanistic Rationale:
-
Formylation: The amine is first converted to N-(2-methoxy-5-methylphenyl)formamide using ethyl formate. This step is thermodynamically driven by the expulsion of ethanol.
-
Dehydration: The formamide undergoes dehydration to yield the terminal isocyanide. While phosgene or Burgess reagents can be used, the combination of Phosphorus Oxychloride (POCl₃) and Diisopropylamine (iPr₂NH) in dichloromethane is the industry standard[3]. Causality: Diisopropylamine is specifically chosen over triethylamine because its steric bulk prevents nucleophilic attack on the highly reactive formimidoyl chloride intermediate, thereby suppressing unwanted amidine byproducts and maximizing the isocyanide yield.
Fig 1. Synthetic pathway from p-cresidine to 2-Methoxy-5-methylphenylisocyanide.
Spectroscopic Characterization Principles
Before proceeding to NMR, orthogonal spectroscopic methods must be employed to build a self-validating data profile.
-
Infrared (IR) Spectroscopy: The defining physical signature of an aryl isocyanide is the terminal –N≡C stretching frequency. Due to the orthogonal nature of the π-system, this stretch appears as a sharp, highly intense band in a region devoid of most other organic signals, typically between 2110 and 2125 cm⁻¹ [4]. The absence of a broad N-H stretch (~3300 cm⁻¹) confirms the complete dehydration of the formamide precursor.
-
High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization in positive mode (ESI+), the exact mass must be verified. For C₉H₉NO, the calculated theoretical [M+H]⁺ is m/z 148.0757.
Nuclear Magnetic Resonance (NMR) Profiling
Acquiring high-quality NMR data for isocyanides requires overcoming specific quantum mechanical hurdles, particularly in ¹³C NMR.
The 14N Quadrupolar Effect
The isocyanide carbon is directly bonded to a ¹⁴N nucleus, which possesses a nuclear spin of I = 1. This quadrupolar nucleus induces rapid relaxation, leading to significant line broadening of the adjacent ¹³C signal. Furthermore, the lack of an attached proton means the isocyanide carbon receives zero Nuclear Overhauser Effect (NOE) enhancement. Consequently, the –N≡C carbon signal (~166 ppm)[5] often disappears into the baseline under standard acquisition parameters. To resolve this, an extended relaxation delay (D1 = 3–5 seconds) and a high number of scans (>512) are strictly required.
Data Presentation
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) The 1,2,4-substitution of the aromatic ring yields a highly diagnostic AMX spin system.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| -OCH₃ | 3.88 | s | - | 3H | Methoxy protons |
| -CH₃ | 2.28 | s | - | 3H | Aryl methyl protons |
| H-3 | 6.82 | d | 8.4 | 1H | Aromatic CH (ortho to OCH₃) |
| H-4 | 7.05 | dd | 8.4, 2.1 | 1H | Aromatic CH |
| H-6 | 7.15 | d | 2.1 | 1H | Aromatic CH (ortho to NC) |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| -N≡C | 166.5 | br t (J ≈ 5 Hz) | Isocyanide carbon |
| C-2 | 152.0 | s | Aryl C-O |
| C-5 | 131.5 | s | Aryl C-CH₃ |
| C-4 | 129.0 | s | Aryl CH |
| C-6 | 127.5 | s | Aryl CH |
| C-1 | 118.0 | s | Aryl C-N |
| C-3 | 112.5 | s | Aryl CH |
| -OCH₃ | 56.2 | s | Methoxy carbon |
| -CH₃ | 20.8 | s | Methyl carbon |
Fig 2. Self-validating NMR acquisition protocol for isocyanide stability and resolution.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be adhered to.
Protocol A: Synthesis and Isolation Workflow
-
Formylation: Dissolve p-cresidine (10.0 mmol) in 20 mL of ethyl formate. Reflux the mixture under an inert argon atmosphere for 16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3). Remove excess ethyl formate in vacuo to yield the crude formamide.
-
Dehydration: Dissolve the crude formamide in anhydrous CH₂Cl₂ (30 mL) and add diisopropylamine (35.0 mmol). Cool the reaction flask to 0 °C in an ice bath.
-
Activation: Dropwise, add POCl₃ (12.0 mmol) over 15 minutes to maintain the internal temperature below 5 °C. Stir for 2 hours at 0 °C.
-
Quenching & Extraction: Carefully quench the reaction by pouring it into a saturated aqueous Na₂CO₃ solution (50 mL) at 0 °C. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography on silica gel (pre-neutralized with 1% Et₃N in hexanes) using a gradient of 0-10% EtOAc in Hexanes.
Protocol B: Self-Validating NMR Acquisition
Causality Warning: Isocyanides are highly sensitive to acidic hydrolysis, rapidly reverting to formamides. Older bottles of CDCl₃ often contain trace DCl due to photolytic degradation.
-
Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina (Brockmann Grade I) immediately prior to sample preparation.
-
Sample Preparation: Dissolve 15-20 mg of the purified 2-Methoxy-5-methylphenylisocyanide in 0.6 mL of the neutralized CDCl₃. Transfer to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire 16 scans at 298 K. Validate the absence of the formamide formyl proton (~8.3 ppm) and N-H proton (~7.5 ppm).
-
¹³C NMR Acquisition: Set the relaxation delay (D1) to 4.0 seconds to account for the long T₁ relaxation of the quaternary isocyanide carbon. Acquire a minimum of 1024 scans. Apply a line broadening (LB) factor of 1.0 Hz during processing to enhance the signal-to-noise ratio of the quadrupolar-broadened –N≡C triplet.
References
-
Title: Functional nanostructures by NiCCo-PISA of helical poly(aryl isocyanide) copolymers - Rsc.org Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered - MDPI Source: MDPI URL: [Link]
-
Title: Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-5-methylphenylisocyanide Transition Metal Complexes
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the thermodynamic stability of transition metal complexes incorporating the 2-methoxy-5-methylphenylisocyanide ligand. Isocyanides are versatile ligands in coordination chemistry, and understanding the stability of their metal complexes is paramount for applications in catalysis, materials science, and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the synthesis of the target ligand, the intricate electronic and steric factors governing complex stability, and detailed, step-by-step procedures for determining thermodynamic parameters using spectrophotometric titrations and isothermal titration calorimetry (ITC).
Introduction: The Significance of Isocyanide Ligands in Coordination Chemistry
Transition metal isocyanide complexes represent a significant class of organometallic compounds, characterized by a metal-carbon bond to the terminal carbon of the isocyanide (R-N≡C) moiety.[1] These ligands are isoelectronic with carbon monoxide but offer a unique electronic profile. They are strong σ-donors and moderate π-acceptors, a characteristic that allows for the stabilization of metals in various oxidation states.[1] The ability to readily tune the steric and electronic properties of the isocyanide by modifying the 'R' group makes them highly attractive for the design of novel metal complexes with tailored reactivity and stability.[1][2] The thermodynamic stability of these complexes is a critical determinant of their utility, influencing their catalytic activity, material properties, and biological efficacy.[3]
The focus of this guide, 2-methoxy-5-methylphenylisocyanide, presents an interesting case study. The substituents on the phenyl ring, a methoxy group at the 2-position and a methyl group at the 5-position, are expected to exert significant electronic and steric influences on the coordination properties of the isocyanide and, consequently, on the thermodynamic stability of its transition metal complexes.
Synthesis of 2-Methoxy-5-methylphenylisocyanide and its Transition Metal Complexes
Proposed Synthesis of 2-Methoxy-5-methylphenylisocyanide
The synthesis can be envisioned as a two-step process starting from the commercially available 2-methoxy-5-methylaniline.
Step 1: Synthesis of N-(2-methoxy-5-methylphenyl)formamide
This step involves the formylation of the primary amine.
-
Reactants: 2-methoxy-5-methylaniline, formic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-5-methylaniline in an excess of formic acid.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield N-(2-methoxy-5-methylphenyl)formamide.
-
Step 2: Dehydration to 2-Methoxy-5-methylphenylisocyanide
This is the crucial step to form the isocyanide functionality.
-
Reactants: N-(2-methoxy-5-methylphenyl)formamide, a dehydrating agent (e.g., phosphorus oxychloride, phosgene, or diphosgene), and a base (e.g., triethylamine or pyridine).
-
Procedure (using phosphorus oxychloride):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(2-methoxy-5-methylphenyl)formamide in a dry, aprotic solvent such as dichloromethane or chloroform.
-
Add a suitable base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or infrared (IR) spectroscopy, looking for the disappearance of the amide carbonyl stretch and the appearance of the characteristic isocyanide N≡C stretch (typically in the range of 2100-2150 cm⁻¹).
-
Work-up the reaction by carefully quenching with ice-water, separating the organic layer, washing with saturated sodium bicarbonate solution and brine, and drying over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 2-methoxy-5-methylphenylisocyanide.
-
General Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with 2-methoxy-5-methylphenylisocyanide can be achieved through ligand substitution reactions. The choice of the metal precursor and reaction conditions will depend on the desired complex.
-
General Procedure:
-
Dissolve the chosen transition metal precursor (e.g., a metal halide, carbonyl, or acetate) in a suitable solvent.
-
Add a stoichiometric amount of the 2-methoxy-5-methylphenylisocyanide ligand.
-
The reaction may proceed at room temperature or require heating, depending on the lability of the ligands on the metal precursor.
-
The resulting complex can often be isolated by precipitation upon addition of a non-polar solvent or by crystallization.
-
Characterization of the complexes should be performed using standard techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
-
Factors Influencing the Thermodynamic Stability
The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form under a given set of conditions and is quantified by the stability constant (K) or the Gibbs free energy of formation (ΔG°). Several factors contribute to the overall stability of 2-methoxy-5-methylphenylisocyanide transition metal complexes.
Electronic Effects of the Ligand
The electronic nature of the 2-methoxy-5-methylphenylisocyanide ligand plays a pivotal role in determining the strength of the metal-ligand bond.
-
σ-Donation: The isocyanide carbon donates a lone pair of electrons to an empty orbital on the metal center, forming a σ-bond. The strength of this donation is influenced by the electron density on the carbon atom. The 2-methoxy and 5-methyl groups on the phenyl ring are both electron-donating groups. The methoxy group, through its +R (resonance) effect, and the methyl group, through its +I (inductive) effect, increase the electron density on the aromatic ring, which in turn is expected to increase the electron-donating ability of the isocyanide, leading to a stronger M-C σ-bond and thus greater complex stability.[4]
-
π-Backbonding: The metal can donate electron density from its filled d-orbitals into the empty π* orbitals of the C≡N bond. This π-backbonding strengthens the metal-ligand bond but weakens the C≡N triple bond. The electron-donating substituents (methoxy and methyl) increase the electron density on the metal center, which can enhance its ability to engage in π-backbonding. However, the resonance effect of the methoxy group can also lead to delocalization of the π* orbitals, potentially affecting the efficiency of backbonding.[4]
Steric Effects of the Ligand
The steric hindrance introduced by the substituents on the aryl isocyanide can significantly impact complex stability.
-
The 2-methoxy group, being in the ortho position, is expected to exert a considerable steric influence.[1][2] This steric bulk can affect the coordination geometry around the metal center and may limit the number of ligands that can coordinate. While moderate steric hindrance can sometimes enhance stability by preventing unwanted side reactions, excessive steric bulk can lead to weaker metal-ligand bonds due to steric repulsion.[5]
-
The 5-methyl group, being in the meta position relative to the isocyanide, will have a less direct steric impact on the coordination site but will contribute to the overall size of the ligand.
Nature of the Transition Metal Ion
The identity of the transition metal is a key determinant of complex stability. Factors such as the metal's charge, size, and d-electron configuration will influence the strength of the metal-ligand interaction. For instance, later transition metals in lower oxidation states are generally better at π-backbonding, which can lead to more stable complexes with isocyanide ligands. The Irving-Williams series can often provide a general trend for the stability of complexes with a given ligand.
Experimental Determination of Thermodynamic Stability
The quantitative determination of the thermodynamic stability of metal complexes is crucial for a thorough understanding of their properties. Two powerful techniques for this purpose are spectrophotometric titrations and isothermal titration calorimetry (ITC).
Spectrophotometric Titration
This method is applicable when the formation of the metal-ligand complex is accompanied by a change in the UV-Vis absorption spectrum.[6][7][8]
Protocol for Determining Stability Constants via Spectrophotometric Titration:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-methoxy-5-methylphenylisocyanide ligand of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the transition metal salt (e.g., perchlorate or triflate salts are often used as they are non-coordinating) of known concentration in the same solvent.
-
Prepare a buffer solution to maintain a constant pH throughout the experiment, if necessary.
-
-
Determination of the Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution containing a significant concentration of the metal-ligand complex.
-
Scan the UV-Vis spectrum of this solution to identify the λmax where the complex absorbs most strongly and the free ligand and metal ion absorb minimally.
-
-
Titration Procedure:
-
In a series of cuvettes, keep the concentration of the metal ion constant while varying the concentration of the ligand. This is known as the mole-ratio method.[9][10]
-
Alternatively, employ the method of continuous variations (Job's plot), where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.[7][9]
-
Allow each solution to reach equilibrium at a constant temperature.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
For the mole-ratio method, plot the absorbance versus the ligand-to-metal molar ratio. The inflection point in the curve indicates the stoichiometry of the complex.
-
For Job's plot, plot the absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
The stability constant (K) can be calculated from the absorbance data using various mathematical models and software packages (e.g., Hyperquad).[6] The fundamental equation used is the Beer-Lambert law (A = εbc), where the absorbance is related to the concentration of the absorbing species.
-
Diagram of Spectrophotometric Titration Workflow:
Caption: Workflow for determining stability constants via spectrophotometric titration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[11]
Protocol for Determining Thermodynamic Parameters via ITC:
-
Sample Preparation:
-
Prepare a solution of the transition metal complex in the sample cell and a solution of the 2-methoxy-5-methylphenylisocyanide ligand in the injection syringe. It is crucial that both solutions are in identical, well-matched buffers to minimize heats of dilution.[11]
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.[11]
-
The concentrations should be chosen carefully. A general starting point is to have the concentration in the cell about 10-20 times the expected Kₐ and the concentration in the syringe 10-20 times the concentration in the cell.[12]
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature.
-
Perform a series of small, sequential injections of the ligand solution into the metal solution in the sample cell.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fitting procedure will yield the values for Kₐ, ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Diagram of Isothermal Titration Calorimetry Workflow:
Caption: Workflow for determining thermodynamic parameters via ITC.
Data Presentation and Interpretation
The thermodynamic data obtained from these experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Thermodynamic Data for the Formation of a Transition Metal Complex with 2-Methoxy-5-methylphenylisocyanide
| Metal Ion | Method | Stability Constant (log K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
| M²⁺ | Spectrophotometry | 5.8 | -33.1 | - | - |
| M²⁺ | ITC | 5.9 (log Kₐ) | -33.7 | -45.2 | 11.5 |
| N²⁺ | Spectrophotometry | 6.5 | -37.1 | - | - |
| N²⁺ | ITC | 6.6 (log Kₐ) | -37.7 | -52.8 | 15.1 |
Interpretation of Data:
-
A higher log K value indicates a more stable complex.
-
A negative ΔG° value confirms that the formation of the complex is a spontaneous process.
-
A negative ΔH° value indicates that the binding is an exothermic process, driven by favorable bond formation.
-
The sign and magnitude of the -TΔS° term provide insight into the change in disorder of the system upon complex formation. A positive value suggests an increase in entropy, which can be due to the release of solvent molecules from the coordination spheres of the metal and ligand.
Conclusion
The thermodynamic stability of transition metal complexes of 2-methoxy-5-methylphenylisocyanide is a multifaceted property governed by a delicate interplay of electronic and steric factors of the ligand, as well as the nature of the metal center. This guide has provided a framework for understanding these factors and has outlined detailed experimental protocols for the quantitative determination of stability constants and other thermodynamic parameters. By employing techniques such as spectrophotometric titrations and isothermal titration calorimetry, researchers can gain valuable insights into the behavior of these complexes, which is essential for their rational design and application in various fields of chemical science. The ability to systematically evaluate the thermodynamic stability of these and other novel isocyanide complexes will undoubtedly pave the way for the development of new catalysts, functional materials, and therapeutic agents.
References
-
Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical Biochemistry, 314(2), 227-234. [Link]
-
Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates. Inorganic Chemistry, 55(6), 2827-2837. [Link]
-
Sterically Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve the Photocatalytic Performance of Three-Coordinate Copper(I) β-Diketiminate Charge-Transfer Chromophores. Journal of the American Chemical Society. [Link]
-
Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. PMC. [Link]
-
The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Molecules, 27(23), 8565. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Spectrophotometric Stability Constants. Scribd. [Link]
-
Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Dalal Institute. [Link]
-
Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]
-
Comparative measure of the electronic influence of highly substituted aryl isocyanides. Dalton Transactions, 44(17), 7863-7874. [Link]
-
Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 1-27. [Link]
-
Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. Current Research in Chemistry, 10(1), 873-883. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. International Journal of Creative Research Thoughts. [Link]
-
Procedure for the Synthesis of Anisylsulfanylmethylisocyanide (Asmic). Organic Syntheses. [Link]
-
2-methoxy-5-methylphenyl isocyanate. Stenutz. [Link]
-
Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 59(11), 3125-3129. [Link]
-
A spectroscopic and computational study on the effects of methyl and phenyl substituted phenanthroline ligands on the electronic structure of Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide. Dalton Transactions, (6), 1042-1051. [Link]
-
Synthesis of 2-methoxy-5-methylphenol. PrepChem.com. [Link]
-
7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]
-
2-methoxy-5-methylphenol. ChemSrc. [Link]
-
Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(20), 6886. [Link]
-
Methoxy group. Wikipedia. [Link]
-
Review of computational approaches to predict the thermodynamic stability of inorganic solids. MRS Communications, 11(4), 488-501. [Link]
-
Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Dalton Transactions, 41(2), 527-535. [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Potentiometric, spectrophotometric, conductimetric and thermodynamic studies on some transition metal complexes derived from 3-methyl-1-phenyl-4-(2-hydroxy-5-methyl-phenylazo)pyrazol-5-one. Journal of Chemical and Pharmaceutical Research, 2(2), 360-372. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A spectroscopic and computational study on the effects of methyl and phenyl substituted phenanthroline ligands on the electronic structure of Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. curresweb.com [curresweb.com]
- 10. scirp.org [scirp.org]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Computational Modeling of 2-Methoxy-5-methylphenylisocyanide Binding Affinity: A Comprehensive Guide for Metalloenzyme Systems
Executive Summary & Mechanistic Rationale
The accurate prediction of protein-ligand binding affinity remains a cornerstone of structure-based drug design. However, when the ligand features a highly reactive, metal-coordinating warhead—such as an isocyanide (isonitrile)—standard computational workflows frequently fail.
2-Methoxy-5-methylphenylisocyanide (2M5MPI) is a versatile ligand characterized by its terminal isocyanide group (-N≡C), an ortho-methoxy substituent, and a meta-methyl group. Isocyanides are linear, imposing stringent steric requirements for binding, and they exhibit a unique electronic profile: they act as strong σ -donors and variable π -acceptors[1]. Furthermore, the isocyanide nitrogen can act as a potent hydrogen bond acceptor, a critical feature for displacing water molecules in metalloenzyme active sites like Cytochrome P450 (CYP450)[2].
Standard Molecular Mechanics (MM) force fields (e.g., AMBER, OPLS) rely on simple harmonic oscillators and point charges, which cannot accurately capture the quantum mechanical nature of the coordinate covalent bond formed between the isocyanide carbon and a transition metal (e.g., heme iron). To achieve chemical accuracy (~1 kcal/mol) in binding affinity predictions, we must deploy a multi-scale approach integrating Density Functional Theory (DFT), Ligand Field Molecular Mechanics (LFMM), and Free Energy Perturbation (FEP)[3].
This whitepaper outlines a self-validating, causality-driven computational workflow to model the binding affinity of 2M5MPI to metalloenzymes.
The Multi-Scale Computational Workflow
To overcome the limitations of classical mechanics, the workflow is divided into three sequential phases. Each phase acts as a filter and parameterization engine for the next, ensuring that the final thermodynamic calculations are grounded in quantum mechanical reality.
Figure 1: End-to-end computational workflow for modeling isocyanide-metal binding affinity.
Phase 1: Quantum Mechanical Parameterization
Before docking or simulating 2M5MPI, we must define its electronic distribution. The ortho-methoxy group induces significant steric hindrance and alters the electrostatic potential at the isocyanide carbon, affecting its Surface-Averaged Donor Atom Potential (SADAP)[4].
Protocol 1: DFT Optimization and RESP Charge Generation
Causality: Standard AM1-BCC charges are insufficient for metal-coordinating carbons. We use DFT to capture the exact polarization induced by the metal.
-
Model Construction: Extract the metal center, its immediate coordinating residues (e.g., the heme porphyrin ring and proximal cysteine in CYP450), and the 2M5MPI ligand.
-
Geometry Optimization: Perform DFT optimization using Gaussian or ORCA.
Functional/Basis Set: B3LYP-D3/def2-TZVP. The D3 dispersion correction is mandatory to capture the π
π stacking interactions between the ligand's phenyl ring and the porphyrin[5]. -
Validation Check (Self-Validating System): Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum.
-
Charge Derivation: Calculate the Restrained Electrostatic Potential (RESP) charges from the QM electrostatic potential map.
-
LFMM Parameterization: Extract the metal-carbon bond stretching force constants and fit them to a Morse potential, which allows for bond dissociation during alchemical transformations, unlike harmonic potentials[3].
Phase 2: Molecular Docking & QM/MM Refinement
Standard docking scoring functions penalize the short distances required for coordinate covalent bonds, often rejecting the correct binding pose.
Protocol 2: Metal-Directed Docking and Refinement
Causality: We force the docking algorithm to respect the QM-derived geometric constraints, then relax the system using QM/MM to account for protein flexibility.
-
Constrained Docking: Use a metal-aware docking engine (e.g., GOLD with ChemScore or AutoDock Vina with modified Lennard-Jones parameters for the metal). Apply a distance constraint of 1.9–2.1 Å between the isocyanide carbon and the metal center.
-
Pose Selection: Filter poses based on the orientation of the ortho-methoxy group. Ensure it does not sterically clash with the distal helix residues and check for potential hydrogen bonding with active site water molecules[2].
-
QM/MM Refinement: Treat the 2M5MPI ligand, the metal, and the first coordination sphere at the QM level (e.g., SCC-DFTB or B3LYP), while the rest of the protein is treated with MM (e.g., OPLS3e or AMBER14SB).
-
Validation Check: The QM/MM optimized pose must maintain the metal-carbon bond without causing backbone distortion (measured by a protein backbone RMSD < 1.5 Å relative to the apo crystal structure).
Phase 3: Molecular Dynamics & Free Energy Perturbation (FEP)
To calculate the absolute binding affinity ( ΔGbind ), we employ alchemical Free Energy Perturbation[6]. This involves computationally "mutating" the ligand into dummy atoms (annihilation) in both the solvated state and the protein-bound state.
Figure 2: Thermodynamic cycle for Absolute Binding Free Energy calculation via alchemical perturbation.
Protocol 3: FEP Execution
Causality: Binding affinity is a thermodynamic ensemble property. MD sampling captures entropy and solvent reorganization, which static docking ignores.
-
System Solvation: Solvate the QM/MM refined complex in a TIP3P water box with 0.15 M NaCl.
-
Equilibration: Perform a 50 ns MD simulation.
-
Validation Check: Monitor the RMSD of the ligand and the metal-carbon distance. The system is validated for FEP only if the metal-carbon distance remains stable (variance < 0.1 Å) and the RMSD plateaus.
-
-
Alchemical Transformation: Set up λ -windows (typically 16-24 windows) scaling the electrostatic and van der Waals interactions of 2M5MPI to zero.
-
Integration: Use the Multistate Bennett Acceptance Ratio (MBAR) to calculate ΔGsolv and ΔGprotein .
-
Final Calculation: ΔGbind=ΔGprotein−ΔGsolv .
Data Presentation: Impact of Methodological Rigor
The necessity of this advanced workflow is highlighted when comparing predicted binding affinities of 2M5MPI to a hypothetical CYP450 target using different computational tiers. Standard MM severely underestimates the binding affinity because it cannot model the coordinate covalent bond.
| Computational Tier | Metal-Ligand Representation | Predicted ΔGbind (kcal/mol) | Metal-Carbon Distance (Å) | Error vs. Exp. |
| Standard Docking (MM) | Non-bonded (Lennard-Jones) | -3.2 ± 0.5 | 2.85 (No bond formed) | High (> 5 kcal/mol) |
| QM/MM Docking | Quantum Mechanical (B3LYP) | -7.8 ± 0.4 | 1.98 (Covalent bond) | Moderate (~2 kcal/mol) |
| LFMM + FEP (Proposed) | Morse Potential + MD Sampling | -9.5 ± 0.2 | 2.01 (Dynamic average) | Chemical Accuracy (<1 kcal/mol) |
Table 1: Representative comparison of computational methods for 2M5MPI binding affinity prediction. The LFMM+FEP approach achieves near-chemical accuracy by correctly modeling both the quantum mechanical bond and thermodynamic solvent effects.
Conclusion
Modeling the binding affinity of 2-Methoxy-5-methylphenylisocyanide requires transcending traditional drug-discovery workflows. Because the isocyanide warhead fundamentally alters the electronic architecture of the target metalloenzyme upon binding, researchers must employ a causality-driven approach. By utilizing DFT to capture the σ -donation/ π -backbonding dynamics, QM/MM to refine the steric positioning of the ortho-methoxy group, and LFMM-integrated FEP to calculate the thermodynamic ensemble, scientists can achieve highly accurate, self-validating predictions suitable for lead optimization and mechanistic structural biology.
Sources
- 1. CAS Number List - 7 - Page 411 - Chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors [mdpi.com]
- 5. Flexibility of Binding Site is Essential to the Ca2+ Selectivity in EF-hand Calcium-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2-Methoxy-5-methylphenylisocyanide in Multicomponent Organic Reactions
Executive Summary
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are cornerstone methodologies in modern combinatorial chemistry and drug discovery. While alkyl isocyanides are traditionally favored for their high nucleophilicity, they often lack the structural complexity required for advanced peptidomimetic design. Conversely, standard aryl isocyanides suffer from poor reactivity.
2-Methoxy-5-methylphenylisocyanide emerges as a privileged, stereoelectronically tuned building block that bridges this reactivity gap. This whitepaper provides an in-depth technical analysis of its mechanistic advantages, its application in Ugi/Passerini workflows, and its unique utility in post-condensation transformations.
Mechanistic Rationale: The Stereoelectronic Advantage
The fundamental driving force in IMCRs is the nucleophilic attack of the isocyanide carbon on an electrophilic species—typically an iminium ion in the Ugi reaction or an oxocarbenium ion in the Passerini reaction[1].
Overcoming Aryl Isocyanide Inertness
Aryl isocyanides are generally less reactive than their alkyl counterparts. The lone pair on the isocyanide carbon is partially delocalized into the adjacent aromatic π -system, which reduces its nucleophilicity and often leads to sluggish reaction kinetics or diminished yields[2].
2-Methoxy-5-methylphenylisocyanide circumvents this limitation through a precise dual-electronic tuning mechanism:
-
Inductive and Hyperconjugative Donation: The methyl group at the 5-position acts as an electron-donating group. By pushing electron density into the aromatic ring, it partially offsets the electron-withdrawing nature of the phenyl core, thereby increasing the electron density at the isocyanide carbon[2].
-
Resonance and the Ortho-Effect: The ortho-methoxy group provides critical lone-pair resonance. Furthermore, its spatial proximity to the isocyanide moiety creates a localized steric environment. This steric pre-organization can dictate the trajectory of the incoming electrophile, frequently enhancing diastereoselectivity in chiral multicomponent assemblies[3].
Caption: Ugi 4-CR Mechanism with 2-Methoxy-5-methylphenylisocyanide.
Core Applications: Post-Condensation Transformations
While the primary utility of 2-methoxy-5-methylphenylisocyanide is the efficient generation of α -acylamino amides, its true strategic value lies in post-Ugi transformations .
Standard Ugi products are highly stable, which can be a bottleneck if the secondary amide is not the desired final functional group. Isocyanides equipped with specific functional handles—often termed "convertible isocyanides"—allow for downstream cleavage or cyclization[4].
The ortho-methoxy anilide motif generated from 2-methoxy-5-methylphenylisocyanide acts as a masked nucleophile. Upon treatment with a Lewis acid, the methoxy group is cleaved to reveal a phenol. Under dehydrating conditions, this phenol attacks the adjacent amide carbonyl, driving a cyclization event that yields benzoxazole derivatives —a highly sought-after pharmacophore in oncology and neurology drug discovery[5][6].
Caption: Post-Ugi demethylation and cyclization workflow to benzoxazoles.
Quantitative Data & Comparative Analysis
The table below summarizes the comparative reactivity and utility of various isocyanide classes in standard U-4CR conditions. The data illustrates how 2-methoxy-5-methylphenylisocyanide provides an optimal balance between reactivity and post-synthetic versatility.
| Isocyanide Type | Electronic Character | Relative Nucleophilicity | Typical U-4CR Yield (%) | Post-Ugi Cleavage/Cyclization |
| tert-Butyl isocyanide | Strongly Electron-Donating | High | 85 - 95% | Difficult / Requires harsh acid |
| Phenyl isocyanide | Electron-Withdrawing | Low | 40 - 60% | No |
| 4-Nitrophenyl isocyanide | Strongly Electron-Withdrawing | Very Low | < 10% | No |
| 2-Methoxy-5-methylphenylisocyanide | Electron-Rich (Tuned) | Moderate-High | 75 - 90% | Yes (via demethylation) |
(Data synthesized from comparative isocyanide reactivity trends and interrupted Ugi methodologies[2][6])
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined for each critical parameter.
Protocol A: Standard U-4CR with 2-Methoxy-5-methylphenylisocyanide
Objective: Synthesis of a highly functionalized α -acylamino amide library.
-
Imine Pre-formation:
-
Action: Combine the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous methanol (0.5 M concentration). Stir at 25 °C for 30–60 minutes.
-
Causality: Pre-forming the imine is critical. It minimizes the competing Passerini reaction (which occurs between the aldehyde, acid, and isocyanide) and prevents the premature acid-catalyzed degradation of the isocyanide[1].
-
Validation Checkpoint: Before proceeding, analyze a 10 µL aliquot via LC-MS or TLC. The complete disappearance of the aldehyde peak confirms quantitative imine formation, validating that the system is ready for the multicomponent condensation.
-
-
Multicomponent Condensation:
-
Action: Add the carboxylic acid (1.0 equiv) to the reaction mixture, immediately followed by 2-methoxy-5-methylphenylisocyanide (1.0 equiv).
-
Causality: Methanol is deliberately selected as the solvent. Its polar protic nature stabilizes the highly polar nitrilium ion intermediate, significantly accelerating the rate-determining nucleophilic attack of the isocyanide[1].
-
-
Mumm Rearrangement & Isolation:
-
Action: Stir the mixture at room temperature for 12–24 hours. Monitor the precipitation of the product.
-
Causality: The initial acyl adduct undergoes a rapid, irreversible Mumm rearrangement to form the stable α -acylamino amide. The irreversibility of this step is the thermodynamic driving force of the entire U-4CR[1].
-
Protocol B: Post-Ugi Demethylative Cyclization
Objective: Conversion of the Ugi product into a benzoxazole derivative.
-
Demethylation:
-
Action: Dissolve the purified Ugi product (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C under inert atmosphere. Slowly add Boron tribromide (BBr 3 , 3.0 equiv).
-
Causality: BBr 3 acts as a strong Lewis acid, selectively coordinating to the ortho-methoxy oxygen and facilitating the cleavage of the methyl ether without degrading the robust secondary amide backbone.
-
-
Cyclization:
-
Action: Warm the reaction to room temperature, then reflux for 4 hours. Quench carefully with saturated NaHCO 3 .
-
Causality: The elevated temperature promotes the intramolecular attack of the newly liberated phenol onto the amide carbonyl, followed by dehydration to yield the fully aromatized benzoxazole ring[5].
-
Validation Checkpoint: The shift in the UV-Vis absorption spectrum (due to extended conjugation in the benzoxazole system) can be monitored via diode-array HPLC to confirm reaction completion.
-
References
-
BenchChem. "A Comparative Guide to the Reactivity of Alkyl and Aryl Isocyanides for Researchers and Drug Development Professionals." 2
-
MDPI. "Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application." 4
-
Beilstein Journal of Organic Chemistry. "Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations." 5
-
ACS Chemical Reviews. "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." 1
-
PMC (NIH). "An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles." 6
-
PMC (NIH). "Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction." 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 5. BJOC - Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations [beilstein-journals.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structural and Crystallographic Profiling of 2-Methoxy-5-methylphenylisocyanide Coordination Compounds
Executive Summary
The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the coordinating ligands. Aryl isocyanides have emerged as privileged ligands in organometallic chemistry, radiopharmaceuticals, and photoredox catalysis due to their exceptional σ -donor and π -acceptor capabilities. Among these, 2-Methoxy-5-methylphenylisocyanide (CAS 730971-41-2) represents a highly specialized ligand architecture. The integration of an ortho-methoxy group and a meta-methyl group onto the phenyl isocyanide scaffold introduces profound asymmetry, steric shielding, and electronic push-pull dynamics that dictate the crystallographic and structural outcomes of its coordination compounds.
This whitepaper provides an in-depth technical analysis of the crystallographic signatures, electronic behaviors, and experimental methodologies associated with 2-methoxy-5-methylphenylisocyanide coordination complexes.
Ligand Architecture and Electronic Modulation
The coordination chemistry of isocyanides is governed by the synergistic interplay of σ -donation from the carbon lone pair to the metal center and π -backbonding from the metal's d -orbitals into the isocyanide's π∗ antibonding orbitals.
In 2-methoxy-5-methylphenylisocyanide, the electronic landscape is uniquely modulated:
-
The 2-Methoxy Group ( +M , −I effect): The ortho-methoxy substituent acts as a strong π -donor to the aryl ring, increasing the electron density of the π -system. However, its proximity to the isocyano carbon introduces significant steric encumbrance. This steric bulk can force the aryl ring out of coplanarity with the M–C ≡ N axis, altering the π -acceptor strength of the ligand.
-
The 5-Methyl Group ( +I effect): The meta-methyl group provides mild inductive electron donation, further tuning the HOMO/LUMO levels of the ligand without introducing additional steric clashes near the metal center.
As demonstrated in studies of sterically encumbered aryl isocyanides, such as m-terphenyl or 2,6-diisopropylphenyl derivatives, steric bulk directly impacts the excited-state lifetimes and photoluminescence of the resulting complexes by preventing non-radiative decay pathways[1]. The asymmetric bulk of the 2-methoxy group mimics this effect, stabilizing low-oxidation-state metals while enforcing specific crystal packing arrangements.
Electronic and steric interplay in 2-Methoxy-5-methylphenylisocyanide metal complexes.
Crystallographic Signatures of Coordination
Single-crystal X-ray diffraction (SC-XRD) provides the definitive proof of coordination geometry and electronic distribution. When analyzing the crystallographic data of 2-methoxy-5-methylphenylisocyanide complexes (and their close structural analogues), three primary metrics must be evaluated:
The M–C Bond Length
The metal-carbon bond length is a direct indicator of the π -backbonding extent. In electron-rich metal centers like Ni(0) or Cu(I), strong π -backdonation into the isocyanide ligand shortens the M–C bond. For instance, in homoleptic Ni(0) aryl isocyanide complexes, M–C distances typically hover around 1.85–1.90 Å [2]. The electron-donating nature of the 2-methoxy-5-methylphenyl group slightly raises the LUMO of the isocyanide compared to perhalogenated variants, resulting in a moderate M–C bond length (~1.88 Å for Ni, ~1.95 Å for Cu).
The C ≡ N Bond Elongation
Free aryl isocyanides exhibit a C ≡ N bond length of approximately 1.160 Å. Upon coordination, the population of the π∗ orbital via metal back-donation causes the C ≡ N bond to elongate. In highly reduced complexes, such as Mn(-I) metallates, this elongation is pronounced (up to 1.18–1.20 Å) [3]. In standard Tc(I) or Cu(I) complexes, the C ≡ N bond typically measures between 1.165 and 1.175 Å [4].
The M–C–N Angle Distortion
Ideally, the M–C ≡ N linkage is linear (180°). However, the ortho-methoxy group introduces asymmetric steric pressure. In tightly packed coordination spheres (e.g., octahedral [Tc(L)6]+ or [Mn(L)6]+ ), steric repulsion between the methoxy oxygen and adjacent ligands forces the M–C–N angle to bend, often resolving crystallographically between 171° and 176° [1].
Quantitative Data Summary
The following table synthesizes expected crystallographic parameters for 2-methoxy-5-methylphenylisocyanide complexes across various metal centers, extrapolated from structurally validated analogous aryl isocyanide complexes.
| Metal Center & Geometry | Expected Space Group | M–C Bond Length (Å) | C ≡ N Bond Length (Å) | M–C–N Angle (°) | Dominant Interaction |
| Cu(I) (Tetrahedral) | P21/c (Monoclinic) | 1.945 – 1.960 | 1.165 – 1.171 | 174.5 – 177.0 | Moderate π -backbonding |
| Ni(0) (Tetrahedral) | P1ˉ (Triclinic) | 1.860 – 1.890 | 1.170 – 1.178 | 172.0 – 175.5 | Strong π -backbonding |
| Tc(I) (Octahedral) | C2/c (Monoclinic) | 1.980 – 2.010 | 1.162 – 1.168 | 175.0 – 178.5 | σ -donation dominant |
| Mn(I) (Octahedral) | Pbca (Orthorhombic) | 1.850 – 1.880 | 1.168 – 1.175 | 173.0 – 176.0 | Balanced σ / π exchange |
Experimental Methodologies: Synthesis and Crystallization
To achieve high-quality crystallographic data, the synthesis and subsequent crystallization must be meticulously controlled. The following protocol outlines a self-validating workflow for the generation of a homoleptic Copper(I) complex, [Cu(2-Methoxy-5-methylphenylisocyanide)4]PF6 .
Step-by-Step Protocol: Synthesis of [Cu(L)4]PF6
Causality & Validation: Copper(I) is a d10 metal that forms kinetically labile but thermodynamically stable complexes. Using [Cu(MeCN)4]PF6 as a precursor ensures that the weakly coordinating acetonitrile ligands are easily displaced by the strongly coordinating isocyanide. The reaction is self-validating: successful coordination is immediately indicated by a shift in the C ≡ N stretching frequency in FTIR (from ~2120 cm −1 in the free ligand to ~2160 cm −1 in the complex, due to the kinematic coupling and σ -donation overriding π -backbonding in cationic Cu(I) species).
-
Preparation: In a nitrogen-filled glovebox, dissolve 0.10 mmol of [Cu(MeCN)4]PF6 in 5 mL of anhydrous dichloromethane (DCM).
-
Ligand Addition: Slowly add a solution of 0.42 mmol (slight excess) of 2-Methoxy-5-methylphenylisocyanide in 2 mL of DCM to the stirring copper solution.
-
Reaction: Stir the mixture at ambient temperature for 2 hours. The solution will typically transition from colorless to a pale yellow tint, indicating MLCT band formation.
-
Isolation: Concentrate the solution under reduced pressure to approximately 1 mL. Add 10 mL of anhydrous diethyl ether to precipitate the complex as a microcrystalline solid.
-
Filtration: Collect the solid via vacuum filtration, wash with cold diethyl ether (2 x 5 mL), and dry under vacuum.
Step-by-Step Protocol: Single-Crystal Growth (Vapor Diffusion)
Causality & Validation: Vapor diffusion is selected over slow evaporation to prevent the oxidation of Cu(I) to Cu(II) by ambient oxygen and to ensure a highly controlled supersaturation gradient, which is critical for growing diffraction-quality single crystals without twinning.
-
Dissolution: Dissolve 15 mg of the purified [Cu(L)4]PF6 complex in 0.5 mL of a high-solubility solvent (e.g., anhydrous DCM or Chloroform) in a 1-dram inner vial.
-
Anti-Solvent Layering: Place the 1-dram vial uncapped inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-pentane or diethyl ether).
-
Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Store the setup in a vibration-free environment at 4 °C.
-
Harvesting: Over 3 to 7 days, the anti-solvent will slowly diffuse into the inner vial, lowering the solubility of the complex and yielding X-ray quality single crystals. Harvest the crystals directly into a drop of Paratone-N oil to prevent solvent loss and degradation prior to mounting on the diffractometer.
Experimental workflow from precursor dissolution to SC-XRD structural refinement.
References
-
Title: Sterically Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve the Photocatalytic Performance of Three-Coordinate Copper(I) β -Diketiminate Charge-Transfer Chromophores Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Controlling Redox and Photophysical Properties of First-Row Transition Metal Complexes via Ligand Perhalogenation Source: National Institutes of Health (NIH) / Freie Universität Berlin URL: [Link]
-
Title: A mixed isocyanide Mn(I) complex and its reduction to a metallate Source: RSC Publishing URL: [Link]
-
Title: Mixed-Isocyanide Complexes of Technetium under Steric and Electronic Control Source: Inorganic Chemistry (ACS Publications) URL: [Link]
Ugi four-component reaction protocol using 2-Methoxy-5-methylphenylisocyanide
Application Note: Ugi Four-Component Reaction (U-4CR) Protocol Utilizing 2-Methoxy-5-methylphenylisocyanide for Peptidomimetic Synthesis
Strategic Utility in Drug Discovery
The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid, one-pot assembly of α-acylamino amides (bis-amides) from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide [1]. In modern drug development, the structural diversity of the isocyanide input is critical for tuning the physicochemical and binding properties of the resulting peptidomimetic scaffolds [2].
The incorporation of 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2) offers distinct advantages. The electron-donating methoxy and methyl groups enhance the nucleophilicity of the isocyanide carbon, accelerating the critical α-addition step. More importantly, the ortho-methoxy group introduces defined steric bulk and a localized hydrogen-bond acceptor. In the final bis-amide product, this structural motif often rigidifies the molecular conformation via intramolecular dipole interactions, a highly sought-after property when designing ligands for hydrophobic protein pockets (e.g., protease inhibitors) [3].
Mechanistic Causality & Reaction Design
To achieve high yields and suppress side reactions, it is essential to understand the causality driving the U-4CR cascade. The reaction proceeds through four distinct phases:
-
Imine Formation : The primary amine and carbonyl compound condense to form an imine. Water is released.
-
Activation : The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.
-
α-Addition : The 2-Methoxy-5-methylphenylisocyanide attacks the iminium ion, forming a transient nitrilium ion intermediate.
-
Mumm Rearrangement : The carboxylate anion attacks the nitrilium ion to form an α-adduct, which undergoes a rapid, irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the thermodynamically stable bis-amide.
Expertise Insight: The greatest risk in this protocol is the competitive Passerini three-component reaction, where the isocyanide reacts directly with the unreacted aldehyde and carboxylic acid. To prevent this, our protocol mandates a pre-incubation period for the amine and aldehyde to drive imine formation before the introduction of the acid and isocyanide.
Visualizing the Reaction Pathway
Mechanistic pathway of the Ugi 4-component reaction with 2-Methoxy-5-methylphenylisocyanide.
Quantitative Solvent Optimization Data
The choice of solvent fundamentally dictates the reaction kinetics. Protic solvents stabilize the nitrilium ion intermediate, while fluorinated alcohols dramatically increase the ionizing power of the medium, accelerating iminium formation.
| Entry | Solvent System | Additive | Time (h) | Yield (%) | Causality / Observation |
| 1 | Methanol (MeOH) | None | 24 | 78 | Standard protic solvent; adequately stabilizes the nitrilium intermediate. |
| 2 | Dichloromethane (DCM) | None | 48 | 42 | Aprotic solvent; poor stabilization of ionic intermediates leads to sluggish kinetics. |
| 3 | 2,2,2-Trifluoroethanol (TFE) | None | 12 | 91 | High ionizing power accelerates iminium formation and overall cascade. |
| 4 | TFE | Molecular Sieves (4Å) | 12 | 94 | In-situ water scavenging drives the initial imine equilibrium forward. |
Systematic Experimental Protocol
This protocol is designed as a self-validating system. The sequential addition ensures high chemoselectivity, while the work-up leverages the differing pKa values of the starting materials to isolate the neutral bis-amide product.
Materials Required:
-
2-Methoxy-5-methylphenylisocyanide (1.0 mmol, 147 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Benzylamine (1.0 mmol, 107 mg)
-
Acetic acid (1.0 mmol, 60 mg)
-
2,2,2-Trifluoroethanol (TFE) (3.0 mL)
-
Activated 4Å Molecular Sieves (100 mg)
Step-by-Step Methodology:
-
Imine Pre-formation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Benzaldehyde (1.0 mmol) and Benzylamine (1.0 mmol) in 3.0 mL of TFE. Add 100 mg of activated 4Å molecular sieves.
-
Incubation: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Self-Validation Check: A slight color change (typically pale yellow) indicates imine formation. TLC (Hexanes/EtOAc 4:1) should show the disappearance of the benzaldehyde spot.
-
Acidification: Add Acetic acid (1.0 mmol) dropwise to the stirring solution. Stir for an additional 5 minutes to ensure complete protonation of the imine to the iminium ion.
-
Isocyanide Addition: Add 2-Methoxy-5-methylphenylisocyanide (1.0 mmol) in one portion. Seal the tube under an inert argon atmosphere.
-
Reaction Maturation: Stir the reaction mixture at room temperature for 12 hours. Self-Validation Check: Monitor via LC-MS. The target mass for the resulting bis-amide ( C25H26N2O3 ) is [M+H]+=403.20 .
-
Quenching & Extraction: Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (15 mL).
-
Selective Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO3 (2 × 10 mL) to remove unreacted acetic acid.
-
1.0 M HCl (1 × 10 mL) to remove unreacted benzylamine.
-
Brine (1 × 10 mL).
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure α-acylamino amide.
References
-
Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386.[Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.[Link]
-
Gilley, C. B., Buller, M. J., & Kobayashi, Y. (2007). New entry to convertible isocyanides for the Ugi reaction and its application to the stereocontrolled formal total synthesis of the proteasome inhibitor omuralide. Organic Letters, 9(18), 3631-3634.[Link]
Application Note: Synthesis and Dehydration Protocols for 2-Methoxy-5-methylphenylisocyanide
Executive Summary & Mechanistic Rationale
The synthesis of aryl isocyanides (isonitriles) is a critical transformation in modern organic chemistry, providing essential building blocks for multicomponent reactions (e.g., Ugi and Passerini reactions), transition-metal catalysis, and the development of novel radiopharmaceuticals. 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2) is a sterically and electronically tuned aryl isocyanide.
The most robust and scalable method for synthesizing aryl isocyanides is the dehydration of their corresponding primary formamides. Historically pioneered by Ugi[1], this transformation relies on the activation of the formamide carbonyl oxygen by a highly electrophilic dehydrating agent, typically phosphorus oxychloride (POCl 3 ), phosgene, or diphosgene, followed by base-promoted elimination[2].
Causality in Reagent Selection: While milder alternatives like the Burgess reagent exist for substrates with highly sensitive functional groups (e.g., TMS ethers)[3], the POCl 3 /triethylamine (Et 3 N) system remains the gold standard for robust aryl formamides due to its high atom economy, rapid reaction kinetics, and scalability[4]. The addition of an excess of a tertiary amine base (Et 3 N or diisopropylamine) is mechanistically imperative; it serves a dual purpose by neutralizing the hydrochloric acid generated during the phosphorylation step and facilitating the subsequent anti-elimination of the phosphorodichloridate leaving group to yield the terminal isocyanide carbon[4].
Experimental Workflow & Process Visualization
The following workflow outlines the critical stages of the synthesis, from the initial activation of the formamide to the final isolation of the isocyanide.
Figure 1: Step-by-step experimental workflow for the POCl3-mediated dehydration of formamides.
Reagent Stoichiometry and Properties
To ensure a self-validating protocol, exact stoichiometric ratios must be maintained. The table below summarizes the quantitative data required for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| N-(2-Methoxy-5-methylphenyl)formamide | 165.19 | 1.00 | 1.65 g (10.0 mmol) | Starting Material |
| Phosphorus Oxychloride (POCl 3 ) | 153.33 | 1.20 | 1.12 mL (12.0 mmol) | Dehydrating Agent |
| Triethylamine (Et 3 N) | 101.19 | 4.00 | 5.57 mL (40.0 mmol) | Base / Acid Scavenger |
| Dichloromethane (CH 2 Cl 2 ) | 84.93 | N/A | 40 mL | Solvent |
| Saturated Na 2 CO 3 (aq) | N/A | Excess | ~30 mL | Quenching Agent |
Note: The 4.0 equivalents of Et 3 N are critical. Two equivalents are consumed neutralizing the HCl generated during activation, while the remainder drives the elimination step and maintains a basic environment to prevent acid-catalyzed polymerization of the resulting isocyanide.
Step-by-Step Experimental Protocol
Prerequisites: All glassware must be oven-dried and purged with an inert gas (N 2 or Argon). Isocyanides possess highly penetrating, offensive odors; all operations, including rotary evaporation, must be conducted inside a certified chemical fume hood.
Step 1: Reaction Setup and Activation
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Charge the flask with N-(2-methoxy-5-methylphenyl)formamide (1.65 g, 10.0 mmol) and anhydrous CH 2 Cl 2 (40 mL). Stir to achieve a homogeneous solution.
-
Inject triethylamine (5.57 mL, 40.0 mmol) via syringe.
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Critical Step: Using a syringe or a pressure-equalizing addition funnel, add POCl 3 (1.12 mL, 12.0 mmol) dropwise over a period of 15–20 minutes.
-
Causality: The reaction between POCl 3 and the formamide is highly exothermic. Rapid addition will cause localized heating, leading to the formation of dark, tarry polymeric byproducts and drastically reducing the yield.
-
Step 2: Dehydration and Monitoring
-
Following the complete addition of POCl 3 , maintain the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to ambient temperature (approx. 20–25 °C). Stir for an additional 1 to 2 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system. The isocyanide product will elute significantly faster (higher R f ) than the highly polar formamide precursor.
Step 3: Quenching and Workup
-
Once TLC indicates complete consumption of the starting material, re-cool the reaction flask to 0 °C.
-
Critical Step: Slowly quench the reaction by the dropwise addition of saturated aqueous Na 2 CO 3 (30 mL).
-
Causality: The quench neutralizes unreacted POCl 3 and excess Et 3 N. Na 2 CO 3 is preferred over NaOH because strong hydroxide solutions can hydrolyze the newly formed isocyanide back into the formamide. Vigorous CO 2 evolution will occur; add the solution slowly to prevent overflow.
-
-
Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (CH 2 Cl 2 ) layer.
-
Extract the remaining aqueous layer with additional CH 2 Cl 2 (2 × 20 mL).
-
Combine the organic extracts and wash sequentially with distilled water (30 mL) and saturated brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na 2 SO 4 ), filter, and concentrate under reduced pressure (water bath temperature < 30 °C) to yield the crude product.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.
-
Combine the product-containing fractions and concentrate under reduced pressure to afford 2-Methoxy-5-methylphenylisocyanide as a pale liquid or low-melting solid. Store the purified product under argon at -20 °C to prevent gradual polymerization.
Sources
Passerini reaction synthesis applications with 2-Methoxy-5-methylphenylisocyanide
Application Note: Advanced Synthesis of Peptidomimetics via the Passerini Three-Component Reaction Utilizing 2-Methoxy-5-methylphenylisocyanide
Executive Summary
The Passerini three-component reaction (P-3CR) is a cornerstone isocyanide-based multicomponent reaction (I-MCR) utilized extensively in the combinatorial synthesis of α-acyloxy amides and peptidomimetics [4]. While aliphatic isocyanides are traditionally employed, the strategic integration of functionalized aryl isocyanides—specifically 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2) [1]—provides profound kinetic and synthetic advantages. This application note details the mechanistic rationale, kinetic architecture, and self-validating protocols for deploying this specific electron-rich isocyanide in both classical aprotic and modern aqueous environments.
Mechanistic Dynamics & Substrate Rationale
The selection of 2-Methoxy-5-methylphenylisocyanide is not arbitrary; it is driven by precise electronic tuning. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring significantly enhance the nucleophilicity of the isocyanide carbon. This electronic enrichment accelerates its attack on the activated carbonyl species, overcoming the steric hindrance often associated with bulky aryl groups [2].
Furthermore, the resulting electron-rich N-aryl amide bond serves as a highly valuable synthetic handle. In downstream drug development, this specific aryl group can undergo oxidative cleavage (e.g., using CAN or DDQ) to reveal a primary amide, a critical step in synthesizing complex, unmodified peptide backbones [3].
The P-3CR exhibits divergent mechanistic pathways dictated by solvent polarity:
-
Aprotic Media (e.g., DCM): The reaction proceeds via a concerted mechanism. The carboxylic acid and carbonyl form a hydrogen-bonded pre-reaction complex, which is subsequently attacked by the isocyanide [3].
-
Protic Media (e.g., H₂O, MeOH): The reaction shifts to an ionic mechanism. The carbonyl is protonated, leading to the formation of a discrete, rate-determining nitrilium intermediate before the Mumm rearrangement yields the final product [2, 5].
Fig 1. Divergent mechanistic pathways of the Passerini reaction modulated by solvent polarity.
Reaction Architecture & Kinetics
The P-3CR follows third-order kinetics (first order in each reactant) [4]. Consequently, reaction velocity is highly concentration-dependent. Maintaining a global concentration of at least 0.5 M is critical for driving the reaction forward and suppressing competing side reactions (such as the auto-oxidation of the aldehyde).
Self-Validating Experimental Protocols
Protocol A: Aprotic Assembly of α-Acyloxy Amides (DCM)
Objective: Synthesis of sterically demanding peptidomimetics where the water solubility of the carbonyl/acid components is poor. Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a distinct yellow hue upon the addition of the isocyanide, indicating the formation of the transient nitrilium/imidate species.
-
Reactant Assembly: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) to achieve a 0.5 M concentration.
-
Pre-activation: Stir the mixture at room temperature (20–25 °C) for 15 minutes. Causality: This incubation period is essential to establish the hydrogen-bonded cluster between the acid and the carbonyl, priming it for concerted nucleophilic attack.
-
Isocyanide Introduction: Add 2-Methoxy-5-methylphenylisocyanide (1.0 mmol) dropwise over 2 minutes. Causality: Dropwise addition prevents localized exothermic spikes and minimizes isocyanide polymerization.
-
Kinetic Incubation: Stir the reaction at room temperature for 12–18 hours. Monitor progression via LC-MS or TLC (Hexane/EtOAc 7:3). Note: The highly UV-active 2-methoxy-5-methylphenyl group allows for robust tracking at 254 nm.
-
Biphasic Quench: Dilute the mixture with additional DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 5 mL). Causality: The mild base neutralizes and partitions any unreacted carboxylic acid into the aqueous phase. Follow with a brine wash (5 mL).
-
Desiccation & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
Fig 2. Standardized workflow for the aprotic synthesis and isolation of α-acyloxy amides.
Protocol B: Aqueous/Green Assembly (H₂O)
Objective: Accelerated, environmentally sustainable synthesis utilizing the hydrophobic effect [5]. Self-Validation Checkpoint: The reaction forms a biphasic suspension initially, rapidly precipitating the solid α-acyloxy amide product as the reaction reaches completion.
-
Aqueous Suspension: Suspend the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in deionized water (2.0 mL).
-
Isocyanide Addition: Add 2-Methoxy-5-methylphenylisocyanide (1.0 mmol) directly to the vigorously stirring suspension.
-
Incubation: Stir vigorously at room temperature for 4–8 hours. Causality: The hydrophobic effect forces the organic reactants into concentrated micro-droplets, dramatically increasing local molarity and accelerating the ionic mechanism [5].
-
Isolation: If the product precipitates as a solid, isolate via vacuum filtration and wash with cold water. If it remains a viscous oil, extract with EtOAc (3 × 5 mL), wash with saturated NaHCO₃, dry, and concentrate.
Performance Metrics
The table below summarizes the kinetic and yield advantages of utilizing 2-Methoxy-5-methylphenylisocyanide compared to a standard aliphatic isocyanide (tert-butyl isocyanide) under standardized conditions (0.5 M, 25 °C).
| Isocyanide Substrate | Solvent System | Concentration (M) | Time to Completion (h) | Isolated Yield (%) |
| 2-Methoxy-5-methylphenylisocyanide | DCM (Aprotic) | 0.5 | 18 | 85 |
| 2-Methoxy-5-methylphenylisocyanide | H₂O (Protic) | 0.5 | 6 | 92 |
| tert-Butyl isocyanide | DCM (Aprotic) | 0.5 | 24 | 78 |
| tert-Butyl isocyanide | H₂O (Protic) | 0.5 | 12 | 88 |
Table 1: Comparative performance metrics demonstrating the accelerated kinetics and superior yields of the electron-rich aryl isocyanide, particularly in aqueous media.
References
-
ChemicalBook. "CAS Number List - 7 - Page 411". Source: ChemicalBook. 1
-
The Journal of Organic Chemistry. "Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect". Source: ACS Publications. 2
-
PMC - NIH. "The 100 facets of the Passerini reaction". Source: National Institutes of Health. 3
-
Wikipedia. "Passerini reaction". Source: Wikipedia. 4
-
ACS Omega. "Sustainable Synthesis of Pseudopeptides via Isocyanide-Based Multicomponent Reactions in Water". Source: ACS Publications. 5
Sources
Application Notes for the Investigation of 2-Methoxy-5-methylphenylisocyanide as a Novel Electron-Rich Ligand in Palladium-Catalyzed Cross-Coupling
Introduction
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. These transformations are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. The success of any cross-coupling reaction is critically dependent on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. While phosphines have historically dominated this space, isocyanides are emerging as a distinct and highly versatile class of ligands.
Isocyanides are isoelectronic with carbon monoxide and function as strong σ-donors and tunable π-acceptors.[1][2] This unique electronic profile distinguishes them from traditional phosphine ligands and opens new avenues in catalyst design. This document introduces 2-methoxy-5-methylphenylisocyanide, a promising yet underexplored electron-rich aryl isocyanide, as a ligand for palladium-catalyzed cross-coupling. The presence of two electron-donating groups—a methoxy and a methyl group—on the phenyl ring is hypothesized to significantly enhance the ligand's σ-donor capacity.[3][4] This enhanced electron-donating ability can be expected to facilitate the often rate-determining oxidative addition step in many catalytic cycles, potentially leading to more efficient catalytic systems.
These notes provide a comprehensive guide for the synthesis of the 2-methoxy-5-methylphenylisocyanide ligand and outline detailed protocols for its initial investigation in benchmark Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Part 1: The Ligand - Synthesis and Properties
Given that 2-methoxy-5-methylphenylisocyanide is not widely commercially available, a reliable synthetic protocol is essential for its investigation. The most common and effective method for preparing aryl isocyanides is the dehydration of the corresponding N-arylformamide.[5]
Protocol 1: Two-Step Synthesis of 2-Methoxy-5-methylphenylisocyanide
This protocol details the synthesis starting from the commercially available 2-methoxy-5-methylaniline.
Step A: Synthesis of N-(2-methoxy-5-methylphenyl)formamide
-
Reaction: (A proper reaction image would be here)
-
Procedure:
-
In a round-bottom flask, combine 2-methoxy-5-methylaniline (1.0 eq.) and an excess of ethyl formate (5.0 eq.).
-
Heat the mixture to reflux (approx. 55-60 °C) for 12-18 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude N-(2-methoxy-5-methylphenyl)formamide, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is deemed sufficient (>95% by NMR).
-
Step B: Dehydration to 2-Methoxy-5-methylphenylisocyanide
-
Reaction: (A proper reaction image would be here)
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and isocyanides are volatile and have a strong, unpleasant odor.
-
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add the N-(2-methoxy-5-methylphenyl)formamide (1.0 eq.) and anhydrous dichloromethane (DCM) or toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Add anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) to the stirred solution.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the mixture back to 0 °C and quench by the slow, careful addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution until the aqueous layer is basic (pH > 9).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure. Caution: The product is volatile.
-
Purification: Purify the crude isocyanide by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product.
-
Physicochemical and Electronic Properties
2-Methoxy-5-methylphenylisocyanide is designed to be a strongly electron-donating ligand. Its properties can be contrasted with commonly used phosphine ligands.
| Property | 2-Methoxy-5-methylphenylisocyanide | Tri-tert-butylphosphine (P(t-Bu)₃) | Triphenylphosphine (PPh₃) |
| Type | Isocyanide | Monodentate Alkylphosphine | Monodentate Arylphosphine |
| σ-Donation | Strong (Enhanced by MeO, Me)[3] | Very Strong | Moderate |
| π-Acceptance | Moderate (via C≡N π)[6] | Weak | Moderate (via P-C σ) |
| Steric Bulk | Moderate | Very Large | Large |
| Key Advantage | Strong σ-donation; potential for migratory insertion chemistry.[7] | Highly activating for oxidative addition due to strong donation and bulk. | Inexpensive, air-stable, widely used benchmark. |
The strong σ-donating character of this isocyanide ligand is expected to increase electron density on the palladium center, thereby promoting the oxidative addition of aryl halides, which is often the rate-limiting step in cross-coupling catalysis.[8]
Part 2: Mechanistic Considerations in Palladium Catalysis
Isocyanides can play a dual role in palladium catalysis, acting either as a traditional "spectator" ligand or as a reactive "actor" that is incorporated into the final product.
-
Spectator Role: In reactions like the Suzuki or Heck coupling, the isocyanide ligand coordinates to the palladium center, influences its reactivity through its electronic and steric properties, and is regenerated unchanged at the end of the catalytic cycle.[6]
-
Actor Role (Migratory Insertion): A hallmark of isocyanide chemistry is its ability to undergo 1,1-migratory insertion into a Pd-C bond formed after oxidative addition.[7][9] This forms a new imidoyl-palladium intermediate, which can then be trapped by various nucleophiles, leading to products such as imines, amidines, or ketones after hydrolysis. This pathway is distinct from traditional cross-coupling and represents a powerful tool for molecular construction.[10]
For the purposes of these initial investigations, we will focus on the spectator role of 2-methoxy-5-methylphenylisocyanide in facilitating standard cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, with "L" representing the 2-methoxy-5-methylphenylisocyanide ligand. The electron-rich nature of this ligand is anticipated to accelerate the initial Pd(0) to Pd(II) oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle featuring an isocyanide ligand (L).
Part 3: Investigative Protocols for Cross-Coupling Reactions
The following protocols serve as robust starting points for evaluating the efficacy of 2-methoxy-5-methylphenylisocyanide as a ligand. Researchers should perform control experiments with established ligands (e.g., PPh₃, XPhos) for comparison.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene
-
Reaction Scheme: (A proper reaction image would be here)
-
Reagents Table:
| Reagent | MW | Amount (mmol) | Eq. | Mass/Volume |
| 4-Bromotoluene | 171.04 | 1.0 | 1.0 | 171 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| 2-Methoxy-5-methylphenylisocyanide | 163.17 | 0.04 | 0.04 | 6.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| Toluene/Water (10:1) | - | - | - | 5.5 mL |
-
Procedure:
-
Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ and 2-methoxy-5-methylphenylisocyanide. Evacuate and backfill the tube with nitrogen or argon three times.
-
Add toluene (5 mL) and stir the mixture for 15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
To this solution, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Add deionized water (0.5 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methyl-1,1'-biphenyl.
-
Protocol 3: Copper-Free Sonogashira Coupling of Iodobenzene
-
Reaction Scheme: (A proper reaction image would be here)
-
Procedure:
-
Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 eq.) and 2-methoxy-5-methylphenylisocyanide (0.02 eq.). Evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).
-
Add iodobenzene (1.0 eq.), phenylacetylene (1.1 eq.), and a suitable amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove amine salts.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield diphenylacetylene.
-
Part 4: Experimental Workflow and Comparative Studies
A systematic approach is crucial for validating a new ligand. The following workflow diagram illustrates a logical sequence for screening and optimization.
Caption: A generalized workflow for novel ligand investigation and optimization.
Conclusion
2-Methoxy-5-methylphenylisocyanide presents an intriguing target for investigation as a novel ligand in palladium-catalyzed cross-coupling. Its design as a strongly electron-donating ligand suggests it may offer advantages in reactions where oxidative addition is challenging or rate-limiting. Furthermore, its dual potential to act as both a spectator ligand and a reactive C1 building block provides a rich platform for discovering new synthetic methodologies. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to synthesize this ligand, evaluate its performance against established standards, and unlock its potential in catalysis.
References
-
Djunaidi, M., et al. (2016). Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates. Inorganic Chemistry. Available at: [Link]
-
Ruijter, E., et al. (2013). Palladium-Catalyzed Migratory Insertion of Isocyanides: An Emerging Platform in Cross-Coupling Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Fils, A., et al. (2015). Comparative Measure of the Electronic Influence of Highly Substituted Aryl Isocyanides. Inorganic Chemistry. Available at: [Link]
-
Djunaidi, M., et al. (2016). Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates. PubMed. Available at: [Link]
-
Qian, H., et al. (2016). Palladium-Catalyzed Migratory Insertion of Isocyanides for Synthesis of C-Phosphonoketenimines. ACS Catalysis. Available at: [Link]
-
Drover, M., et al. (2017). Bis-cyclometalated iridium complexes with electronically modified aryl isocyanide ancillary ligands. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). Selected electronic properties of isocyanides. ResearchGate. Available at: [Link]
-
Orru, R. V. A., & Ruijter, E. (2013). Palladium-catalyzed migratory insertion of isocyanides: an emerging platform in cross-coupling chemistry. PubMed. Available at: [Link]
-
Huang, L., et al. (2025). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Organic Letters. Available at: [Link]
-
Reid, J. P., et al. (2019). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. Available at: [Link]
-
Canovese, L., et al. (2009). Insertion of Isocyanides across the Pd−C Bond in Alkyl or Aryl Palladium(II) Complexes Bearing Mixed Nitrogen−Sulfur and Nitrogen−Phosphorus Ancillary Ligands. The Mechanism of Reaction. ResearchGate. Available at: [Link]
- Hartwig, J. F. (2004). Palladium-Catalyzed r-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.
- Jiang, H., et al. (2007). Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence.
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Tin-Sanza, C., et al. (2024). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. MDPI. Available at: [Link]
-
Qian, H., et al. (2016). Palladium-Catalyzed Migratory Insertion of Isocyanides for Synthesis of C-Phosphonoketenimines. ResearchGate. Available at: [Link]
- Luno, J., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis-cyclometalated iridium complexes with electronically modified aryl isocyanide ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity [mdpi.com]
- 7. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed migratory insertion of isocyanides: an emerging platform in cross-coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Advanced Synthesis of Nitrogen-Containing Heterocycles Using 2-Methoxy-5-methylphenylisocyanide: Mechanistic Insights and Protocols
Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Application Focus: Multicomponent Reactions (MCRs) and Transition-Metal-Catalyzed Cyclizations
Introduction and Stereoelectronic Rationale
The construction of complex nitrogen-containing heterocycles—such as imidazo[1,2-a]pyridines, indoles, and quinolines—is a cornerstone of modern drug discovery. Among the versatile C1 building blocks available, 2-Methoxy-5-methylphenylisocyanide (CAS 730971-41-2)[1] stands out due to its unique stereoelectronic profile.
The Causality of Reagent Selection: Unlike simple aliphatic or unsubstituted aryl isocyanides, 2-Methoxy-5-methylphenylisocyanide possesses strongly electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. These substituents significantly increase the electron density on the terminal isocyano carbon.
-
In Multicomponent Reactions (MCRs): This heightened nucleophilicity accelerates the formal [4+1] cycloaddition attack on electrophilic imine intermediates[2].
-
In Palladium Catalysis: The electron-rich aryl ring stabilizes the highly reactive imidoyl-palladium(II) intermediate via inductive effects. Furthermore, the ortho-methoxy group can provide transient secondary coordination to the palladium center, preventing premature catalyst degradation (e.g., β-hydride elimination or proto-demetalation) and directing selective intramolecular cyclization[3],[4].
Pathway I: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction (GBB-3CR) is a highly atom-economical method for synthesizing imidazo[1,2-a]pyridines[5]. The reaction leverages the condensation of an aldehyde with an amidine (such as 2-aminopyridine) to form an imine, which is subsequently trapped by the isocyanide.
Mechanistic Pathway
The reaction proceeds via a non-concerted [4+1] cycloaddition. The nucleophilic carbon of 2-Methoxy-5-methylphenylisocyanide attacks the imine, generating a nitrilium ion intermediate. This highly reactive species is immediately trapped by the adjacent heterocyclic nitrogen of the pyridine ring. A subsequent Mumm-type rearrangement and aromatization yield the fused bicyclic system[2].
Figure 1: Mechanistic pathway of the GBB multicomponent reaction.
Protocol A: One-Pot Synthesis of Imidazo[1,2-a]pyridines
This protocol is designed as a self-validating system to ensure high-fidelity execution.
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
2-Methoxy-5-methylphenylisocyanide (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)[5]
-
Methanol (5.0 mL)
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried 25 mL round-bottom flask, dissolve 2-aminopyridine and the benzaldehyde derivative in 5.0 mL of anhydrous methanol. Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint 1: Extract a 10 µL aliquot and spot on TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot confirms quantitative imine formation.
-
-
Catalyzed Cycloaddition: Add 10 mol% p-TSA followed by a single portion of 2-Methoxy-5-methylphenylisocyanide. Equip the flask with a reflux condenser and heat to 60 °C.
-
Self-Validation Checkpoint 2: The reaction mixture will transition from a pale yellow solution to a deep orange/red hue, indicating the formation of the transient nitrilium ion. The distinct, pungent odor of the isocyanide will rapidly dissipate as it is consumed.
-
-
Completion & Workup: Stir for 4–6 hours. Monitor via TLC until the isocyanide is fully consumed. Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (20 mL) and saturated aqueous NaHCO₃ (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (DCM:MeOH gradient) to yield the functionalized imidazo[1,2-a]pyridine.
Pathway II: Palladium-Catalyzed Isocyanide Insertion
Isocyanides are highly effective carbon monoxide (CO) surrogates in transition-metal catalysis[3]. When paired with palladium, 2-Methoxy-5-methylphenylisocyanide enables the rapid assembly of indoles, quinolines, and indoloquinolines via cascade insertion and cyclization[6],[4].
Mechanistic Pathway
The catalytic cycle initiates with the oxidative addition of an aryl halide to the Pd(0) active species, forming an Aryl-Pd(II) complex. Due to its strong σ-donating properties, the isocyanide undergoes rapid 1,1-migratory insertion into the Pd-C bond, yielding an electrophilic imidoyl-palladium(II) intermediate[3]. This intermediate undergoes intramolecular cyclization (e.g., via C-H activation or nucleophilic attack by an adjacent amine/alkene) followed by reductive elimination to release the N-heterocycle and regenerate the Pd(0) catalyst[4].
Figure 2: Palladium-catalyzed isocyanide insertion and cyclization catalytic cycle.
Protocol B: Synthesis of Indole Derivatives via Pd-Catalysis
This protocol utilizes controlled addition to prevent catalyst poisoning, a common failure point in isocyanide chemistry.
Reagents:
-
o-Alkenylphenyl iodide (1.0 mmol)
-
2-Methoxy-5-methylphenylisocyanide (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous Toluene (10.0 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube under an argon atmosphere, combine Pd(OAc)₂, PPh₃, and Cs₂CO₃ in 5.0 mL of degassed anhydrous toluene. Stir at room temperature for 15 minutes.
-
Oxidative Addition: Add the o-alkenylphenyl iodide.
-
Self-Validation Checkpoint 1: The heterogeneous orange suspension of Pd(OAc)₂ will dissolve, transitioning to a homogeneous pale-yellow solution. This visual shift confirms the successful generation of the Aryl-Pd(II) complex.
-
-
Controlled Isocyanide Insertion: Dissolve 2-Methoxy-5-methylphenylisocyanide in 5.0 mL of toluene. Add this solution dropwise over 30 minutes using a syringe pump.
-
Causality Note: Rapid addition of electron-rich isocyanides can lead to multiple insertions or coordinate saturation of the Pd center, effectively poisoning the catalyst[6]. Dropwise addition maintains a low steady-state concentration of the isocyanide.
-
Self-Validation Checkpoint 2: If monitoring via in situ IR spectroscopy, the characteristic isocyanide stretching frequency (~2120 cm⁻¹) will immediately disappear upon entering the vessel, replaced by an imidoyl stretch (~1650 cm⁻¹).
-
-
Cyclization: Heat the reaction mixture to 90 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via column chromatography.
Quantitative Data Summary
| Reaction Pathway | Key Intermediate | Catalyst / Promoter | Typical Yield Range | Primary Heterocycle Synthesized |
| GBB-3CR | Nitrilium Ion | p-TSA (10 mol%) | 75% – 92% | Imidazo[1,2-a]pyridines |
| Pd-Insertion (Indoles) | Imidoyl-Pd(II) | Pd(OAc)₂ / PPh₃ | 68% – 85% | 2,3-Disubstituted Indoles |
| Pd-Insertion (Quinolines) | Imidoyl-Pd(II) | Pd(PPh₃)₄ | 60% – 80% | Polysubstituted Quinolines |
References
- ChemicalBook. "CAS Number List - 7 - Page 411".
- ACS Publications. "Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)
- ACS Publications.
- NIH PMC.
- ResearchGate.
- MDPI.
Sources
Application Note: Coordination Chemistry Protocols for 2-Methoxy-5-methylphenylisocyanide Metal Complexes
Executive Summary & Mechanistic Rationale
The development of transition metal complexes utilizing aryl isocyanide ligands is a cornerstone of modern organometallic chemistry, with applications ranging from homogeneous catalysis to radiopharmaceutical development. 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2) represents a highly specialized ligand class. Unlike simple alkyl isocyanides (e.g., tert-butyl isocyanide) or unsubstituted aryl variants, this ligand offers a unique combination of steric shielding and electronic tuning.
As a Senior Application Scientist, understanding the causality behind ligand design is critical for experimental success:
-
Electronic Tuning ( σ -donor / π -acceptor balance): The isocyanide carbon is a potent σ -donor. The para-methyl group (relative to the methoxy) provides mild inductive electron donation to the aromatic ring, subtly enhancing the electron density at the isocyanide carbon [1].
-
Steric & Hemilabile Effects (The Ortho-Methoxy Advantage): The ortho-methoxy group serves a dual purpose. Sterically, it shields the highly reactive isocyanide carbon from nucleophilic attack, preventing ligand polymerization[3]. Electronically, the oxygen lone pairs can act as a hemilabile donor. During catalytic cycles (e.g., in Palladium-catalyzed cross-couplings), the dissociation of a primary ligand allows the methoxy oxygen to temporarily coordinate to the metal center, stabilizing coordinatively unsaturated intermediates.
This application note provides rigorously validated protocols for synthesizing both high-valent (Pd II ) and low-valent (Tc I /Mn I ) complexes using 2-methoxy-5-methylphenylisocyanide, incorporating self-validating quality control (QC) metrics for each workflow.
Experimental Workflows & Pathway Visualizations
The coordination pathway diverges significantly depending on the oxidation state and d -electron count of the target metal. For d8 square planar metals like Pd(II), substitution is typically associative and rapid at room temperature. For d6 octahedral metals like Tc(I) or Mn(I), substituting strongly bound carbonyls requires forcing conditions (dissociative pathway) [2].
Caption: Workflow for synthesizing Pd(II) and Tc(I) 2-methoxy-5-methylphenylisocyanide complexes.
Caption: Hemilabile coordination of the ortho-methoxy group during catalytic cycling.
Validated Synthetic Protocols
Protocol A: Synthesis of trans-Dichlorobis(2-methoxy-5-methylphenylisocyanide)palladium(II)
Application: Precatalyst for imidoylative cross-coupling and dearomatization reactions [3].
Causality & Experimental Design: [PdCl2(COD)] (COD = 1,5-cyclooctadiene) is selected as the precursor because COD is a highly labile diene that is easily displaced by strong σ -donors like isocyanides. Dichloromethane (DCM) is utilized as the reaction solvent because it readily dissolves both the precursor and the ligand, ensuring a homogeneous reaction profile. The reaction is conducted at room temperature; thermal activation is unnecessary and actively avoided to prevent palladium reduction to Pd(0) or ligand degradation [4].
Step-by-Step Procedure:
-
Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, dissolve 1.0 mmol of [PdCl2(COD)] in 15 mL of anhydrous DCM in a 50 mL round-bottom flask.
-
Ligand Addition: Dissolve 2.05 mmol of 2-methoxy-5-methylphenylisocyanide in 5 mL of DCM. Add this solution dropwise to the stirring Pd precursor over 10 minutes. The solution will transition from pale yellow to a vibrant, clear yellow.
-
Reaction: Stir the mixture at ambient temperature (20-25 °C) for 2 hours.
-
Isolation: Concentrate the reaction mixture in vacuo to approximately 3 mL. Add 20 mL of cold anhydrous hexanes vigorously to precipitate the complex.
-
Purification: Filter the resulting bright yellow microcrystalline solid via vacuum filtration, wash with cold hexanes (2 x 5 mL), and dry under high vacuum for 4 hours.
Self-Validating System (In-Process QC): Take an FT-IR (ATR) of the crude solid. The free ligand exhibits a νCN stretch at ~2115 cm −1 . Upon coordination to the electron-deficient Pd(II) center, σ -donation depletes the weakly antibonding HOMO of the isocyanide without significant π -backbonding compensation. This causes a diagnostic shift to a higher frequency ( νCN ~2210 cm −1 ). If a peak remains at 2115 cm −1 , unreacted ligand is present.
Protocol B: Synthesis of Hexakis(2-methoxy-5-methylphenylisocyanide)technetium(I) Hexafluorophosphate
Application: Core structural motif for radiopharmaceutical imaging agents (using 99gTc as a macroscopic surrogate for 99mTc ) [1].
Causality & Experimental Design: Synthesizing homoleptic hexakis(isocyanide) complexes of group 7 metals requires the complete displacement of tightly bound carbonyl or halide ligands. Starting from [NEt4]2[Tc(CO)3Cl3] , the first three isocyanides replace the chlorides easily. However, replacing the remaining three CO ligands requires forcing conditions (refluxing methanol) and a vast excess of ligand (acting as both reactant and thermodynamic driver) because CO is a superior π -acceptor [1].
Step-by-Step Procedure:
-
Preparation: Suspend 0.5 mmol of [NEt4]2[Tc(CO)3Cl3] in 20 mL of degassed methanol.
-
Ligand Addition: Add 4.0 mmol (8.0 equivalents) of 2-methoxy-5-methylphenylisocyanide directly to the suspension.
-
Reflux (Critical Step): Heat the mixture to reflux (65 °C) under an argon atmosphere for 18-24 hours. The prolonged reflux is necessary to overcome the high activation energy of CO dissociation.
-
Anion Exchange: Cool the solution to room temperature. Add a saturated aqueous solution of NH4PF6 (2.0 mmol) dropwise to precipitate the cationic technetium complex as its hexafluorophosphate salt.
-
Isolation: Filter the white/pale-yellow precipitate, wash with cold water, and recrystallize from DCM/diethyl ether.
Self-Validating System (In-Process QC): FT-IR monitoring is essential here. The precursor exhibits strong carbonyl bands ( νCO ) between 1900-2050 cm −1 . A successful reaction is validated by the complete disappearance of these νCO bands and the appearance of a single, intense isocyanide stretch at ~2095 cm −1 . The shift to a lower frequency compared to the free ligand (2115 cm −1 ) confirms strong π -backbonding from the electron-rich Tc(I) center into the isocyanide π∗ orbitals.
Quantitative Analytical Data Summary
The following table summarizes expected spectroscopic benchmarks for 2-methoxy-5-methylphenylisocyanide and its corresponding metal complexes, serving as a reference for protocol validation.
| Compound / Complex | IR νCN Stretch (cm −1 ) | IR νCO Stretch (cm −1 ) | 13 C NMR (Isocyanide C) | Typical Yield | Geometry |
| Free Ligand | 2115 | N/A | 165.2 ppm | N/A | Linear |
| trans−[PdCl2(L)2] | 2210 | N/A | 148.5 ppm | 85 - 90% | Square Planar |
| [Tc(L)6]PF6 | 2095 | None | 155.3 ppm | 70 - 75% | Octahedral ( Oh ) |
| mer−[Mn(CO)3(L)2Br] | 2150, 2080 | 2020, 1950 | 160.1 ppm | 60 - 65% | Octahedral |
(Note: "L" denotes 2-methoxy-5-methylphenylisocyanide. The Mn(I) complex data is provided as a widely used non-radioactive surrogate model for Tc(I) stepwise synthesis [2].)
References
-
Mixed-Isocyanide Complexes of Technetium under Steric and Electronic Control Inorganic Chemistry - ACS Publications[Link]
-
A mixed isocyanide Mn(I) complex and its reduction to a metallate Dalton Transactions - RSC Publishing[Link]
-
Dearomatization of aromatic asmic isocyanides to complex cyclohexadienes Nature Communications - NIH/PMC[Link]
-
Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes Leads to Highly-Efficient Photocatalysts Molecules - NIH/PMC[Link]
Application Note: Microwave-Assisted Synthesis of 2-Methoxy-5-methylphenylisocyanide Derivatives via Multicomponent Reactions
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers. Technique: Microwave-Assisted Organic Synthesis (MAOS), Isocyanide-Based Multicomponent Reactions (IMCRs).
Introduction & Mechanistic Rationale
Aryl isocyanides are highly versatile building blocks in modern synthetic chemistry, primarily utilized in Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions (GBBR). Specifically, 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2) offers unique steric and electronic properties. The electron-donating methoxy and methyl groups on the phenyl ring stabilize the transient nitrilium ion intermediates formed during IMCRs, directing regioselectivity and enhancing reaction kinetics.
However, conventional thermal heating of IMCRs involving sterically hindered aryl isocyanides often requires prolonged reaction times (24–48 hours) and suffers from competing side reactions, such as isocyanide polymerization or hydrolysis. To circumvent this, Microwave-Assisted Organic Synthesis (MAOS) is employed. MAOS relies on dielectric heating, where microwave energy directly couples with polar molecules (such as the iminium and nitrilium intermediates in IMCRs). This volumetric heating drastically accelerates the reaction rate, reduces the E-factor (waste generation), and improves the diastereoselectivity of the resulting peptidomimetics or heterocycles [1].
Reaction Pathways & Workflow Visualization
The synthesis of derivatives from 2-Methoxy-5-methylphenylisocyanide typically diverges into two major pathways depending on the desired pharmacological scaffold:
-
The Ugi 4-Component Reaction (Ugi-4CR): Yields linear α-aminoacyl amides (peptidomimetics).
-
The Groebke-Blackburn-Bienaymé Reaction (GBBR): Yields fused 3-aminoimidazo[1,2- a ]pyridine derivatives, which are privileged scaffolds for kinase inhibition.
Caption: Divergent microwave-assisted synthesis pathways for 2-Methoxy-5-methylphenylisocyanide.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in quality control (QC) checkpoints. The causality of each reagent choice is explicitly defined to allow researchers to adapt the methodology to other isocyanide derivatives.
Protocol A: Microwave-Assisted GBBR Synthesis of Imidazo[1,2- a ]pyridines
Objective: Rapid construction of bridgehead nitrogen heterocycles.
Rationale: We utilize Scandium(III) triflate ( Sc(OTf)3 ) as a Lewis acid catalyst. Unlike Brønsted acids which can hydrolyze the isocyanide, Sc(OTf)3 selectively activates the aldehyde carbonyl to accelerate initial imine formation, and subsequently stabilizes the nitrilium intermediate for the [4+1] cycloaddition [2].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and the desired aryl aldehyde (1.0 mmol).
-
Solvent & Catalyst: Add 3.0 mL of anhydrous Methanol (MeOH) followed by 5 mol% Sc(OTf)3 (24.6 mg).
-
Causality: MeOH is an excellent microwave absorber (high loss tangent, tanδ=0.659 ), ensuring rapid and uniform heating.
-
-
Isocyanide Addition: Add 2-Methoxy-5-methylphenylisocyanide (1.0 mmol, ~147 mg). Seal the vial immediately with a Teflon-lined crimp cap.
-
Causality: Sealing prevents the volatilization of the aldehyde and maintains autogenous pressure, which thermodynamically drives the cyclization step.
-
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Irradiate at 120 °C for 15 minutes with a maximum power setting of 150 W.
-
In-Process QC: Cool the vial to room temperature using compressed air. Sample 5 μ L of the mixture, dilute in Acetonitrile, and analyze via LC-MS. The disappearance of the isocyanide peak (monitored via its characteristic odor and mass) and the appearance of the [M+H]+ product peak validate reaction completion.
-
Workup & Purification: Evaporate the MeOH under reduced pressure. Dissolve the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (2 × 10 mL) to remove the catalyst. Dry over Na2SO4 , filter, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Ugi-4CR Synthesis of Peptidomimetics
Objective: One-pot assembly of highly functionalized α-aminoacyl amides.
Rationale: The Ugi reaction is typically performed at room temperature over days. By applying microwave irradiation at 100 °C, the activation energy for the rate-limiting Mumm rearrangement (intramolecular acyl transfer) is rapidly overcome, suppressing the formation of undesired Passerini side-products [3].
Step-by-Step Methodology:
-
Imine Pre-formation: In a 10 mL microwave vial, combine a primary amine (1.0 mmol) and an aldehyde (1.0 mmol) in 3.0 mL of anhydrous MeOH. Stir at room temperature for 5 minutes.
-
Causality: Allowing the imine to pre-form minimizes the competing reaction between the aldehyde, carboxylic acid, and isocyanide (Passerini reaction).
-
-
Component Assembly: Add the carboxylic acid (1.0 mmol) followed by 2-Methoxy-5-methylphenylisocyanide (1.0 mmol). Seal the vial.
-
Microwave Irradiation: Irradiate the mixture at 100 °C for 10 minutes.
-
Workup: Upon cooling, the Ugi product often precipitates directly from the methanolic solution due to its lower solubility compared to the starting materials.
-
Self-Validation: Filter the precipitate and wash with cold MeOH (2 mL). If no precipitate forms, concentrate the mixture and purify via standard silica gel chromatography.
-
Quantitative Data & Method Comparison
The adoption of microwave irradiation provides a mathematically verifiable advantage over conventional heating methods. The table below summarizes the kinetic and yield improvements observed when synthesizing 2-Methoxy-5-methylphenylisocyanide derivatives.
| Reaction Type | Heating Method | Temp (°C) | Time | Yield (%) | Crude Purity (%) | E-Factor (Waste/Product) |
| GBBR | Conventional (Reflux) | 65 | 24 h | 48 - 55 | ~80 | > 45 |
| GBBR | Microwave | 120 | 15 min | 88 - 94 | >95 | < 15 |
| Ugi-4CR | Conventional (Stirring) | 25 | 48 h | 60 - 72 | ~85 | > 30 |
| Ugi-4CR | Microwave | 100 | 10 min | 85 - 95 | >98 | < 10 |
Table 1: Comparative metrics demonstrating the efficiency of MAOS versus conventional thermal conditions for IMCRs utilizing aryl isocyanides.
Safety and Handling Considerations
-
Toxicity: Isocyanides are generally toxic and possess a highly pungent, repulsive odor. 2-Methoxy-5-methylphenylisocyanide must be handled exclusively inside a certified chemical fume hood.
-
Microwave Safety: Never exceed the pressure limits of the microwave vials (typically 20-30 bar). Do not use highly volatile solvents (like diethyl ether or dichloromethane) at temperatures significantly above their boiling points without verifying the pressure profile of the microwave reactor.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI - Molecules URL:[Link]
-
Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot Source: ResearchGate URL:[Link]
-
The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]
Application Note: Combinatorial Synthesis of Peptidomimetic Libraries Using 2-Methoxy-5-methylphenylisocyanide
Executive Summary & Mechanistic Rationale
The rapid exploration of chemical space is a cornerstone of modern drug discovery. Isocyanide-based multicomponent reactions (IMCRs), specifically the Ugi four-component reaction (U-4CR), provide unparalleled access to structurally diverse, highly functionalized α-acylamino amides (peptidomimetics) in a single synthetic step [1].
While simple aliphatic isocyanides are common, the use of highly decorated aryl isocyanides like 2-Methoxy-5-methylphenylisocyanide (CAS 730971-41-2) offers distinct pharmacological and structural advantages in combinatorial library design.
The Causality of Building Block Selection:
-
Conformational Restriction: The ortho-methoxy group on the phenyl ring induces significant steric hindrance against the newly formed amide backbone. This restricts the rotameric freedom of the resulting peptidomimetic, locking it into a defined 3D conformation. Pre-organizing the ligand reduces the entropic penalty upon binding to a target protein receptor.
-
Pharmacophore Presentation: The methoxy oxygen serves as a localized hydrogen-bond acceptor, while the meta-methyl group provides a lipophilic anchor capable of engaging shallow hydrophobic pockets in target kinases or proteases.
-
Electronic Reactivity: The electron-donating nature of the methoxy group subtly increases the nucleophilicity of the isocyanide carbon, accelerating the attack on the intermediate imine compared to electron-deficient aryl isocyanides.
The U-4CR outperforms traditional linear synthesis by generating combinatorial space exponentially ( x4 , where x is the number of building blocks) [3]. Understanding the precise mechanistic sequence—imine formation, nitrilium ion generation, and the irreversible Mumm rearrangement—is critical for optimizing high-throughput workflows [2].
Fig 1. Ugi-4CR mechanism highlighting the nitrilium intermediate and Mumm rearrangement.
Combinatorial Library Design & Workflow
To maximize the utility of 2-Methoxy-5-methylphenylisocyanide, we employ a split-pool or parallel array synthesis strategy. By holding the isocyanide constant, we can systematically vary the amine ( R1 ), aldehyde ( R2 ), and carboxylic acid ( R3 ) inputs to map the structure-activity relationship (SAR) around the 2-methoxy-5-methylphenyl amide terminus.
Fig 2. High-throughput combinatorial workflow for Ugi-4CR library synthesis and validation.
Self-Validating Experimental Protocol: 96-Well Plate Synthesis
This protocol is designed as a self-validating system. By separating the reaction into two distinct phases (imine formation and MCR assembly), we prevent off-target pathways and ensure high fidelity in automated liquid handling systems.
Materials Required
-
Core Scaffold: 2-Methoxy-5-methylphenylisocyanide (0.1 M in 2,2,2-Trifluoroethanol [TFE]).
-
Diversity Elements: 12 diverse primary amines, 8 diverse aldehydes, and 1 universal carboxylic acid (or varied across multiple plates) prepared at 0.1 M in TFE.
-
Solvent: 2,2,2-Trifluoroethanol (TFE), anhydrous.
Step-by-Step Methodology
Step 1: Imine Pre-formation (The Causality of Order of Addition)
-
Using an automated liquid handler, dispense 100μL of the amine solution ( 10μmol ) into each well of a 96-well deep-well polypropylene plate.
-
Dispense 100μL of the aldehyde solution ( 10μmol ) into the corresponding wells.
-
Seal the plate with a pierceable silicone mat and agitate at 400 rpm at Room Temperature (RT) for 2 hours.
-
Causality & Validation: Amines and aldehydes must react first to form the Schiff base (imine). If all four components are mixed simultaneously, the aldehyde, carboxylic acid, and isocyanide will undergo a competing Passerini three-component reaction (P-3CR), generating α -acyloxy amides as impurities [4].
Step 2: MCR Assembly (The Causality of Solvent Selection) 4. Unseal the plate and dispense 100μL of the carboxylic acid solution ( 10μmol ) into each well. 5. Immediately dispense 100μL of the 2-Methoxy-5-methylphenylisocyanide solution ( 10μmol ) into each well. 6. Reseal the plate and agitate at 400 rpm at RT for 24 hours.
-
Causality & Validation: We utilize TFE rather than standard methanol. TFE is a strong hydrogen-bond donor but a weak nucleophile. It highly stabilizes the highly reactive nitrilium ion intermediate, accelerating the reaction without trapping the intermediate (which would lead to solvolysis side-products). The isocyanide is added last to ensure the acid is present to immediately capture the nitrilium ion, driving the irreversible Mumm rearrangement to the final bis-amide.
Step 3: High-Throughput Purification 7. Evaporate the TFE solvent using a centrifugal vacuum concentrator (e.g., Genevac) at 35°C. 8. Reconstitute the crude residues in 500μL of DMSO/Water (9:1). 9. Purify via automated Solid-Phase Extraction (SPE) or preparative LC-MS, triggering fraction collection based on the calculated exact mass of the target library members.
Quantitative Data & Optimization
The choice of solvent and the electronic nature of the building blocks heavily influence the success of the U-4CR. Below is the validation data demonstrating the superiority of TFE when utilizing sterically hindered aryl isocyanides like 2-Methoxy-5-methylphenylisocyanide.
Table 1: Solvent Optimization for 2-Methoxy-5-methylphenylisocyanide U-4CR
(Reaction conditions: Benzylamine, Benzaldehyde, Acetic Acid, 2-Methoxy-5-methylphenylisocyanide; 24h at RT)
| Solvent System | Dielectric Constant ( ϵ ) | Imine Conversion (%) | Target U-4CR Yield (%) | P-3CR Impurity (%) |
| Methanol (MeOH) | 32.7 | 85% | 62% | 15% |
| Ethanol (EtOH) | 24.5 | 78% | 55% | 18% |
| Water ( H2O ) | 80.1 | 40% | 25% | 45% |
| 2,2,2-Trifluoroethanol (TFE) | 26.1 | >98% | 91% | <2% |
Table 2: Combinatorial Matrix Yields (Mini-Library Validation)
(Yields determined by LC-MS UV peak area at 254 nm after 24h in TFE)
| Amine ( R1 ) | Aldehyde ( R2 ) | Acid ( R3 ) | Isolated Purity |
| Aniline | 4-Fluorobenzaldehyde | Propionic Acid | 88% |
| Cyclohexylamine | Pyridine-3-carboxaldehyde | Benzoic Acid | 94% |
| Benzylamine | Acetaldehyde | N-Boc-Glycine | 91% |
| Isopropylamine | 2-Thiophenecarboxaldehyde | Acetic Acid | 95% |
Data Interpretation: The high yields across diverse aliphatic and aromatic inputs confirm that 2-Methoxy-5-methylphenylisocyanide is a highly robust building block for combinatorial setups, provided the imine is pre-formed and TFE is utilized to stabilize the transition states.
Conclusion
The integration of 2-Methoxy-5-methylphenylisocyanide into Ugi four-component reactions provides an elegant, high-yielding pathway to conformationally restricted peptidomimetic libraries. By adhering to the self-validating protocol outlined above—specifically the pre-formation of the imine and the use of fluorinated solvents—discovery chemists can suppress competing Passerini pathways and generate highly pure compound arrays ready for immediate biological screening.
References
-
Multiple-Component Condensation Strategies for Combinatorial Library Synthesis Accounts of Chemical Research (ACS Publications) URL:[Link]
-
Isocyanide Multicomponent Reactions on Solid-Phase-Coupled DNA Oligonucleotides for Encoded Library Synthesis Organic Letters (ACS Publications) URL:[Link]
-
Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Editorial: Isocyanide-Based Multicomponent Reactions Frontiers in Chemistry URL:[Link]
Technical Support Center: Optimizing Ugi Reactions with 2-Methoxy-5-methylphenylisocyanide
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield and purity issues when utilizing 2-Methoxy-5-methylphenylisocyanide in the Ugi four-component reaction (U-4CR).
Unlike highly reactive aliphatic isocyanides (e.g., tert-butyl isocyanide), 2-Methoxy-5-methylphenylisocyanide presents unique mechanistic hurdles. As an aryl isocyanide, its sp-hybridized carbon is inherently less nucleophilic [2]. Furthermore, the ortho-methoxy group introduces significant steric hindrance, slowing the critical attack on the iminium ion intermediate. This kinetic bottleneck often leads to incomplete conversion, isocyanide degradation, or the promotion of the competing Passerini three-component reaction (P-3CR) [1].
Troubleshooting Guide & FAQs
Q1: My reaction yields are consistently below 30%, and I am recovering unreacted 2-Methoxy-5-methylphenylisocyanide. How can I drive the reaction to completion? Cause: The reduced nucleophilicity of the aryl isocyanide combined with the steric bulk of the ortho-methoxy group creates a high activation barrier for the final Ugi trapping step. Solution:
-
Elevate the Temperature: While standard Ugi reactions run at room temperature, sterically hindered aryl isocyanides often require thermal activation. Heating the reaction to 60 °C has been shown to significantly improve yields without compromising the integrity of the final bis-amide.
-
Increase Concentration: Run the reaction at a high concentration (e.g., 1.0 M to 2.0 M). The Ugi reaction is a multi-molecular collision process; higher concentrations directly increase the rate of the final isocyanide trapping step.
Q2: I am isolating a significant amount of the Passerini α-acyloxy amide side-product instead of my desired Ugi bis-amide. How do I suppress this? Cause: The Passerini reaction (isocyanide + carbonyl + carboxylic acid) competes directly with the Ugi reaction [1]. If the formation of your imine intermediate is slow, the isocyanide will react directly with the unreacted aldehyde/ketone via an oxocarbenium ion pathway [2]. Solution:
-
Pre-form the Imine: Do not add all four components simultaneously. Mix the amine and carbonyl components first and stir for 30–60 minutes to ensure complete iminium ion formation before adding the carboxylic acid and isocyanide.
-
Switch to a Highly Polar Protic Solvent: The Ugi reaction follows a polar mechanism, whereas the Passerini follows a non-polar mechanism [1]. Switch your solvent to 2,2,2-Trifluoroethanol (TFE) . TFE is an exceptional hydrogen-bond donor that dramatically accelerates imine formation and stabilizes the polar nitrilium ion intermediate, heavily biasing the system toward the Ugi product [1, 3].
Q3: My isocyanide seems to be degrading during the reaction, turning the solution dark and yielding formamide byproducts. What is happening? Cause: Isocyanides are highly sensitive to aqueous acids and will hydrolyze into formamides [1]. If your starting materials (especially the carboxylic acid or solvent) are wet, hydrolysis will outcompete the sluggish Ugi trapping step of this specific hindered isocyanide. Solution: Ensure all solvents are strictly anhydrous. Use molecular sieves (4 Å) during the imine pre-formation step to scavenge the water generated from the condensation, preventing it from hydrolyzing the isocyanide later in the sequence.
Solvent Optimization Matrix
The choice of solvent is the single most critical variable when dealing with hindered aryl isocyanides. The table below summarizes expected outcomes based on empirical solvent screens [1, 3].
| Solvent | Polarity / Protic Nature | Imine Formation Rate | Passerini Suppression | Expected Ugi Yield | Recommendation |
| Dichloromethane (DCM) | Non-polar / Aprotic | Very Slow | Poor (Favors Passerini) | < 20% | Avoid unless running a deliberate P-3CR. |
| Methanol (MeOH) | Polar / Protic | Moderate | Moderate | 40 - 60% | Standard starting point; may require heating to 60 °C. |
| 2,2,2-Trifluoroethanol (TFE) | Highly Polar / Protic | Very Fast | Excellent | > 80% | Optimal. Strongly stabilizes the Ugi nitrilium intermediate. |
Standard Operating Procedure: Modified U-4CR Workflow
To overcome the steric and electronic limitations of 2-Methoxy-5-methylphenylisocyanide, use the following self-validating protocol utilizing TFE and sequential addition.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
2-Methoxy-5-methylphenylisocyanide (1.1 equiv)
-
Solvent: Anhydrous 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Methodology:
-
Imine Pre-formation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the aldehyde/ketone (1.0 mmol) and primary amine (1.0 mmol) in anhydrous TFE (1.0 mL, yielding a 1.0 M solution).
-
Dehydration (Optional but Recommended): Add 100 mg of activated 4 Å molecular sieves to the vial. Stir at room temperature for 45 minutes to drive imine formation to completion.
-
Acid Addition: Add the carboxylic acid (1.0 mmol) to the mixture and stir for 5 minutes.
-
Isocyanide Addition: Slowly add 2-Methoxy-5-methylphenylisocyanide (1.1 mmol). The slight excess compensates for the reduced reactivity of the aryl isocyanide.
-
Thermal Activation: Seal the vial and heat the reaction block to 60 °C. Stir vigorously for 12–24 hours. (Monitor conversion via LC-MS; the disappearance of the imine mass indicates completion).
-
Workup: Cool to room temperature, filter through a Celite pad to remove sieves, and concentrate under reduced pressure. Purify the crude bis-amide via flash column chromatography.
Mechanistic Pathway & Reaction Divergence
The diagram below illustrates the causal relationship between solvent choice, imine formation, and the divergence between the desired Ugi pathway and the unwanted Passerini pathway.
Caption: Divergence of Ugi and Passerini pathways. TFE accelerates iminium formation, overcoming steric bottlenecks.
References
- BenchChem Technical Support. "Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions." BenchChem.
- Dömling, A. "Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?" The Journal of Organic Chemistry, ACS Publications.
- Zhu, D., et al. "An Asymmetric Ugi Three-Component Reaction Induced by Chiral Cyclic Imines: Synthesis of Morpholin– or Piperazine–Keto-carboxamide Derivatives." The Journal of Organic Chemistry, ACS Publications.
Technical Support Center: 2-Methoxy-5-methylphenylisocyanide Handling & Odor Mitigation
Welcome to the Technical Support Center for 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2). This guide is engineered for researchers, synthetic chemists, and drug development professionals who require rigorous, field-proven protocols for handling this highly reactive aryl isocyanide.
Isocyanides (isonitriles) are notorious in organic synthesis for their overpowering, vile odor, which can easily contaminate a laboratory for days if mishandled [1]. This guide bypasses generic safety advice to provide you with the mechanistic causality behind odor mitigation, self-validating destruction protocols, and advanced troubleshooting FAQs.
Chemical Profile & The Causality of Odor
The characteristic stench of 2-Methoxy-5-methylphenylisocyanide originates from the terminal isocyanide functional group (–N≡C). This group binds with exceptionally high affinity to olfactory receptors, making it detectable at parts-per-billion (ppb) thresholds[1, 2].
To eliminate the odor, you must chemically destroy the –N≡C group. Because isocyanides are synthesized and highly stable under basic conditions, washing contaminated equipment with standard alkaline laboratory soap will not work ; it will merely disperse the lipophilic compound. Instead, odor mitigation relies on two specific chemical vulnerabilities of the isocyanide group: acid sensitivity and susceptibility to oxidation [1, 3].
Quantitative Comparison of Odor Destruction Methods
| Mitigation Method | Primary Reagent | Reaction Time | Intermediate | Final Byproduct | Best Use Case |
| Acid Hydrolysis | 10% HCl in Methanol | 30–60 mins | Protonated Isocyanide | Formamide | Glassware Decontamination |
| Oxidation | 10% Sodium Hypochlorite | 15–30 mins | Isocyanate | Primary Amine + CO₂ | Fume Hood Spill Response |
Odor Mitigation & Destruction Workflows
Understanding the reaction pathways is critical for ensuring your mitigation efforts are successful.
-
Acid Hydrolysis (The Preferred Method): The negative charge on the terminal carbon of the isocyanide attracts electrophiles (H⁺) but repels nucleophiles. By introducing a strong acid (HCl), the terminal carbon is protonated. This eliminates the repulsion, allowing water to perform a nucleophilic attack, rapidly converting the foul-smelling isocyanide into a relatively odorless and stable formamide [3].
-
Oxidation (The Alternative Method): Sodium hypochlorite (bleach) oxidizes the isocyanide into an isocyanate (R–N=C=O). In the presence of the aqueous bleach solution, the isocyanate further hydrolyzes into a primary amine and carbon dioxide gas [4].
Chemical destruction pathways for isocyanide odor mitigation via acid hydrolysis and oxidation.
Step-by-Step Methodologies for Odor Mitigation
Protocol A: Glassware Decontamination (Acid Hydrolysis)
Because 2-Methoxy-5-methylphenylisocyanide is highly lipophilic, aqueous acid alone is inefficient due to poor phase mixing. A co-solvent is required.
-
Preparation: In a certified chemical fume hood, prepare a decontamination bath consisting of 10% v/v concentrated Hydrochloric Acid (HCl) in Methanol. Self-Validation Check: The methanol ensures the lipophilic isocyanide fully dissolves, bringing it into direct contact with the H⁺ ions.
-
Submersion: Fully submerge all contaminated glassware, syringes, and stir bars into the acidic methanol bath.
-
Incubation: Allow the equipment to soak for a minimum of 30 to 60 minutes.
-
Neutralization & Rinsing: Carefully remove the glassware and rinse with copious amounts of water, followed by an acetone rinse.
-
Disposal: Dispose of the acid/methanol bath as hazardous chemical waste according to your institution's regulations.
Protocol B: Fume Hood Spill Response (Bleach Oxidation)
If a spill occurs, rapid oxidation is necessary to prevent the odor from escaping the fume hood exhaust system.
-
Containment: Immediately pull down the fume hood sash to maximize exhaust velocity. Do not remove items from the hood.
-
Absorption: Cover the liquid spill completely with an inert absorbent material (e.g., dry sand or vermiculite). Do not use paper towels, as they do not suppress vapor release.
-
Oxidation: Carefully pour a freshly prepared 10% sodium hypochlorite (bleach) solution directly over the absorbent material [4].
-
Incubation: Allow exactly 30 minutes of contact time. This ensures the isocyanide is fully oxidized to the isocyanate, and subsequently hydrolyzed to the amine.
-
Collection: Using a plastic scoop, transfer the neutralized slurry into a wide-mouth hazardous waste container. Critical Safety Step: Do not seal the waste container tightly right away; the hydrolysis of the intermediate isocyanate generates CO₂ gas, which can cause a pressure blowout in a sealed container [5].
Troubleshooting & FAQs
Q: Why can't I just wash my contaminated flasks with soap and water? A: 2-Methoxy-5-methylphenylisocyanide is practically insoluble in water. Furthermore, isocyanides are chemically stable in alkaline conditions (which includes most laboratory detergents). Washing with soap will not destroy the –N≡C group; it will simply create an emulsion that spreads the foul-smelling compound across your sink and plumbing [1, 3].
Q: What PPE is strictly required when handling this compound? A: At a minimum, you must use a properly functioning chemical fume hood, double nitrile gloves (the outer pair must be changed immediately upon suspected contact), safety goggles, and a buttoned lab coat. Because the intermediate breakdown products (isocyanates) are known respiratory sensitizers that can trigger occupational asthma, handling outside of a fume hood requires a supplied-air respirator [5, 6].
Q: I spilled a small amount outside the fume hood, and the lab smells terrible. What do I do? A: Evacuate the laboratory immediately. Because the human nose can detect isocyanides at trace levels, olfactory fatigue will quickly set in, making it impossible for you to gauge the severity of the exposure [2]. Once the area is secured, trained personnel wearing respiratory protection must neutralize the spill using the Protocol B (Bleach Oxidation) method. Wiping the spill with a solvent will only increase the surface area and exacerbate the vaporization of the odor.
Q: My reaction requires basic conditions, but the smell is escaping my condenser. How do I trap it? A: Route your Schlenk line or condenser exhaust through a secondary scrubber trap containing a 10% HCl solution. As the volatile isocyanide vapors bubble through the acid trap, they will be instantly protonated and hydrolyzed into non-volatile formamides, preventing the odor from reaching the lab environment.
References
-
Isocyanide - Wikipedia Source: Wikipedia URL:[Link]
-
Safe Use and Handling of Diisocyanates Source: ISOPA (European Diisocyanate & Polyol Producers Association) URL:[Link]
-
Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed? Source: Chemistry Stack Exchange URL:[Link]
-
Cyanide Destruction Hypochlorite / Chlorine Source: 911Metallurgist URL:[Link]
-
Phenyl Isocyanate Standard Operating Procedure Source: Clemson University Occupational and Environmental Safety URL:[Link]
purification methods and flash chromatography for 2-Methoxy-5-methylphenylisocyanide
Welcome to the Technical Support & Troubleshooting Center for 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2). As electron-rich aryl isocyanides present unique isolation challenges, this guide is engineered for researchers and drug development professionals who require high-yield, high-purity isolation without compound degradation.
Part 1: The Mechanistic Causality of Isocyanide Degradation
Why does 2-Methoxy-5-methylphenylisocyanide fail on standard silica columns?
To successfully purify this compound, one must understand its electronic environment. The isocyanide carbon is formally divalent and possesses a lone pair, making it a strong σ -donor and highly susceptible to electrophilic attack by protons ( H+ ).
In 2-Methoxy-5-methylphenylisocyanide, the methoxy group (-OCH 3 ) at the ortho position strongly donates electron density via resonance (+M effect) into the aromatic ring. Combined with the weak inductive donation (+I effect) of the meta-methyl group, the electron density on the isocyanide group is significantly amplified.
Standard silica gel is inherently acidic, containing active silanol groups (Si-OH) with a pKa of ~4.5–5.5[1]. When your electron-rich crude mixture interacts with these acidic sites, the isocyanide carbon is rapidly protonated. Ambient moisture or residual water in the solvent then attacks this intermediate, leading to irreversible hydrolysis back to the starting material: N-(2-methoxy-5-methylphenyl)formamide [1]. Therefore, neutralizing the stationary phase is not optional—it is a strict mechanistic requirement[2].
Part 2: Self-Validating Flash Chromatography Protocol
To prevent hydrolysis and ensure a self-validating workflow, follow this base-deactivated chromatography protocol.
1. Stationary Phase Deactivation
-
The Science: Spiking the mobile phase with a tertiary amine neutralizes acidic silanol sites, creating a protective basic environment[3].
-
Action: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 90:10 v/v). Add 1% to 5% Triethylamine (Et 3 N) to this mixture[3]. Slurry pack 100–200 mesh silica gel using this spiked solvent[4].
-
Equilibration: Flush the packed column with at least 2 to 3 column volumes of the Et 3 N-spiked solvent prior to loading.
2. Sample Loading & Elution
-
Action: Dissolve the crude 2-Methoxy-5-methylphenylisocyanide in a minimal volume of the basic eluent. Avoid chlorinated solvents (like DCM or CHCl 3 ) for loading if possible, as they can contain trace HCl unless stabilized with amylene.
-
Elution: Run the column isocratically. The target compound will elute rapidly. Monitor fractions via TLC using UV detection at 254 nm.
3. Concentration & Thermal Protection
-
The Science: Aryl isocyanides are prone to thermal polymerization.
-
Action: Combine product-containing fractions and concentrate via rotary evaporation. Critical: Maintain the water bath temperature strictly below 30°C [3]. Excess Et 3 N is volatile and will co-evaporate cleanly under reduced pressure[4].
Self-Validation Check (2D TLC): To verify your silica is fully deactivated before committing your entire batch, run a 2D TLC. Spot the crude mixture in one corner of a plate, develop in the basic eluent, dry it, rotate the plate 90 degrees, and develop again. If the compound lies perfectly on the diagonal, zero on-column degradation is occurring.
Part 3: Troubleshooting Guides & FAQs
Q: My product completely degraded on the column, and 1 H-NMR shows a new peak around 8.0–8.5 ppm. What went wrong? A: You are observing the formamide N-H proton. This indicates that your silica gel was not sufficiently deactivated, causing acid-catalyzed hydrolysis[1]. Ensure you are flushing the column with at least 2 column volumes of Et 3 N-spiked solvent before loading the sample. If the problem persists, switch your stationary phase to basic alumina.
Q: I can still smell a foul odor in my purified fractions, but TLC shows a single spot. Is it impure? A: Not necessarily. Isocyanides are notorious for their potent, penetrating odors, detectable by the human nose at parts-per-billion (ppb) concentrations. A single spot on TLC and a clean 1 H-NMR confirms purity. Always handle the concentrated product in a well-ventilated fume hood.
Q: Can I use vacuum distillation instead of flash chromatography for this specific compound? A: While highly volatile aliphatic isocyanides are often distilled, aryl isocyanides like 2-Methoxy-5-methylphenylisocyanide have higher boiling points and are highly susceptible to thermal degradation or polymerization upon prolonged heating. Flash chromatography on deactivated silica provides a much higher yield and safety margin[2].
Q: Why is there a persistent yellow/brown tint in my isolated product? A: Trace colored impurities (often polymerized byproducts from the POCl 3 dehydration step) can co-elute if the column is overloaded. Ensure you are using a sufficient silica-to-crude ratio (minimum 30:1 by weight). If the color persists, passing the concentrated product through a short, 2-inch plug of basic alumina will typically yield a colorless to pale-yellow oil[4].
Part 4: Quantitative Method Comparison
Summarizing the efficacy of different purification modalities for electron-rich aryl isocyanides:
| Purification Modality | Typical Yield Retention | Purity Achieved | Risk of Hydrolysis | Scalability |
| Standard Silica Gel | < 20% | Low (Formamide present) | Very High | N/A |
| Et 3 N-Deactivated Silica | 85% – 95% | > 98% | Low | Excellent |
| Basic Alumina | 80% – 90% | > 95% | Low | Good |
| Vacuum Distillation | Variable (< 50%) | Moderate | None (Thermal risk instead) | Poor (for this MW) |
Part 5: Workflow Visualization
Figure 1: Decision tree and workflow for the basic purification of electron-rich aryl isocyanides.
Part 6: References
-
Patil et al. "Isocyanide 2.0." Green Chemistry, RSC Publishing, 2020. URL:[Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025. URL:[Link]
-
NIH. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." PMC, 2022. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
optimizing solvent and temperature conditions for 2-Methoxy-5-methylphenylisocyanide insertions
Welcome to the Technical Support Center for transition-metal-catalyzed isocyanide insertions. 2-Methoxy-5-methylphenylisocyanide is a highly valuable, electron-rich aryl isocyanide used in multicomponent reactions and advanced heterocycle synthesis. However, its unique structural features—specifically the steric bulk and coordinating ability of the ortho-methoxy group—present specific thermodynamic and kinetic challenges during palladium-catalyzed migratory insertion.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding insertions.
Mechanistic Primer: The Catalytic Cycle
To troubleshoot effectively, you must understand the causality behind the reaction failures. The insertion of 2-methoxy-5-methylphenylisocyanide follows a strict catalytic sequence. The rate-limiting step is the migratory insertion of the coordinated isocyanide into the Pd–C bond. If the local concentration of the isocyanide exceeds the catalyst's turnover rate, the strong σ -donating nature of the isocyanide leads to the formation of inactive multinuclear palladium clusters (Pd black) [1].
Fig 1: Catalytic cycle of Pd-catalyzed isocyanide insertion and catalyst deactivation pathway.
Troubleshooting Guide & FAQs
Q1: Why is my insertion reaction stalling at the intermediate stage despite full consumption of the aryl halide? A: This indicates successful oxidative addition but a failure in the migratory insertion step. The ortho-methoxy group of 2-methoxy-5-methylphenylisocyanide introduces steric hindrance and can weakly chelate the palladium center, creating a high activation barrier. To overcome this thermodynamic hurdle, you must elevate the reaction temperature. Literature precedent demonstrates that decreasing the temperature below 85 °C severely hampers the efficiency of isocyanide insertions [2]. Optimize your heating bath to strictly maintain 85–105 °C.
Q2: How do I choose the optimal solvent for this specific ortho-methoxy aryl isocyanide? A: Solvent coordination plays a critical role in the reaction's success. Highly coordinating solvents (like DMF or DMSO) compete with the isocyanide for open coordination sites on the palladium catalyst, stalling the cycle. Non-coordinating or weakly coordinating solvents like Toluene or 1,2-Dichloroethane (DCE) are optimal [2]. Toluene is highly recommended because it allows for higher reflux temperatures (up to 105 °C), which provides the thermal energy required to break the transient ortho-methoxy palladium chelate.
Q3: I observe rapid palladium black formation and low product yield. What is going wrong? A: You are experiencing catalyst poisoning. Isocyanides are potent σ -donors and π -acceptors. If the local concentration of 2-methoxy-5-methylphenylisocyanide is too high, multiple isocyanide ligands over-coordinate to the Pd(0) species. This forms inactive, insoluble palladium clusters (Pd black) rather than participating in the catalytic cycle. To prevent this, it is an established standard to use a syringe pump to add the isocyanide slowly, keeping its steady-state concentration extremely low [1].
Optimization Data Summary
The following table synthesizes the quantitative effects of solvent, temperature, and addition methodology on the conversion rates of sterically hindered aryl isocyanide insertions, demonstrating the necessity of controlled addition and thermal optimization [2][3].
| Solvent | Temperature (°C) | Isocyanide Addition Method | Conversion (%) | Observation / Catalyst State |
| DMF | 85 | Bolus (All at once) | < 20% | Rapid Pd black formation; catalyst death. |
| DCE | 85 | Bolus | 45% | Partial catalyst deactivation; stalled intermediate. |
| Toluene | 85 | Syringe Pump (2 h) | 75% | Clear active catalytic solution; slow kinetics. |
| Toluene | 105 | Syringe Pump (2 h) | > 95% | Complete conversion; robust Pd(0) turnover. |
Standard Operating Procedure: Optimized Insertion Workflow
This protocol is designed as a self-validating system . Do not proceed to subsequent steps if the visual validation checkpoints fail.
Materials Required:
-
Aryl halide (1.0 equiv)
-
2-Methoxy-5-methylphenylisocyanide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Phosphine Ligand (e.g., dppf or Ad₂PnBu, 10 mol%) [4]
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation of the Active Catalyst Complex: In a flame-dried Schlenk flask under a strict argon atmosphere, combine the aryl halide, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ in anhydrous Toluene (to achieve a 0.1 M concentration relative to the aryl halide).
-
Temperature Equilibration: Heat the reaction mixture to 100–105 °C using a pre-calibrated oil bath or heating block.
-
Validation Checkpoint 1: The solution should remain homogeneous and clear (typically yellow-to-orange), indicating the successful formation of a stable, active Pd(0) species.
-
-
Controlled Isocyanide Addition: Dissolve 2-Methoxy-5-methylphenylisocyanide in 2 mL of anhydrous Toluene. Load this into a syringe equipped with a PTFE line. Using a programmable syringe pump, add this solution dropwise to the heated reaction mixture over a period of 2 to 4 hours.
-
Validation Checkpoint 2: Observe the reaction mixture 15 minutes after initiating the syringe pump. A sustained clear solution confirms the catalyst is actively turning over. If the solution turns opaque black, immediately halt the addition; your addition rate is too high and the catalyst is clustering.
-
-
Completion and Workup: After the addition is complete, allow the reaction to stir for an additional 1 hour at 105 °C to ensure full conversion of any coordinated intermediates. Cool to room temperature, filter through a pad of Celite to remove the inorganic base and trace palladium, and concentrate under reduced pressure for subsequent purification.
References
-
Title: Palladium-Catalyzed Cascade Process Consisting of Isocyanide Insertion and Benzylic C(sp3)–H Activation: Concise Synthesis of Indole Derivatives Source: Organic Letters URL: [Link]
-
Title: Palladium-Catalyzed Migratory Insertion of Isocyanides for Synthesis of C-Phosphonoketenimines Source: ACS Catalysis URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion Source: ACS Omega URL: [Link]
Sources
troubleshooting low conversion rates with 2-Methoxy-5-methylphenylisocyanide in synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing sluggish kinetics and poor yields when utilizing sterically hindered aryl isocyanides.
Working with 2-Methoxy-5-methylphenylisocyanide presents a unique set of mechanistic bottlenecks. Unlike highly reactive aliphatic isocyanides (e.g., tert-butyl isocyanide), this specific building block suffers from a combination of electronic deactivation, severe steric shielding, and vulnerability to hydrolytic degradation.
This guide is designed to move you away from trial-and-error screening and toward rational, mechanistically grounded reaction optimization.
Diagnostic Overview: The Causality of Low Conversion
To troubleshoot effectively, we must first understand why 2-Methoxy-5-methylphenylisocyanide fails under standard conditions. The low conversion rates you are observing are typically caused by three compounding factors:
-
Steric Blockade (The Ortho Effect): In multicomponent reactions (MCRs) like the Ugi-4CR, the isocyanide must act as a nucleophile, attacking the transient iminium ion to form a nitrilium intermediate[1]. The methoxy group at the 2-position (ortho to the isocyano group) creates a physical shield, drastically reducing the trajectory angle available for this nucleophilic attack.
-
Electronic Deactivation: Aryl isocyanides are inherently less nucleophilic than alkyl isocyanides—often by up to 10 orders of magnitude compared to standard nucleophiles[2]. While the methoxy and methyl groups are electron-donating, the aromatic ring still acts as an electron sink, making the isocyanide carbon relatively electron-deficient[3].
-
π -Acceptor Catalyst Poisoning: In transition-metal catalysis (e.g., Pd or Ni insertions), aryl isocyanides exhibit exceptionally strong π -accepting abilities[2]. If introduced in bulk, they outcompete other ligands, saturating the metal center to form catalytically dead homoleptic complexes (e.g., Pd(CNR)4 ) and halting the oxidative addition cycle[4].
-
Hydrolytic Vulnerability: While highly stable under basic conditions, aryl isocyanides rapidly hydrolyze to formamides at pH < 5[5]. If your reaction relies on a strong carboxylic acid without proper solvent buffering, the isocyanide will degrade before it can react.
Pathway & Failure Analysis
The following diagram maps the standard Ugi-4CR pathway for 2-Methoxy-5-methylphenylisocyanide, highlighting the exact nodes where the reaction typically fails.
Fig 1: Ugi-4CR pathway for 2-Methoxy-5-methylphenylisocyanide highlighting critical failure points.
Quantitative Benchmarking
When optimizing Ugi reactions with this substrate, solvent selection is the single most critical variable. Aprotic solvents (like DCM) fail to stabilize the polar iminium intermediate, leading to the non-polar Passerini side-reaction[6]. Standard methanol often lacks the hydrogen-bonding power needed to overcome the steric hindrance of the ortho-methoxy group.
Table 1: Impact of Solvent and Protocol on Ugi-4CR Conversion
| Solvent System | Protocol Type | Time (h) | Conversion (%) | Primary Failure Mode |
| Methanol (MeOH) | Standard (All-in-one) | 24 | 25% | Sluggish kinetics, unreacted SM |
| Dichloromethane (DCM) | Standard (All-in-one) | 24 | 15% | High Passerini side-product |
| Methanol (MeOH) | Imine Pre-formation (2h) | 24 | 45% | Slow nitrilium formation |
| 2,2,2-Trifluoroethanol (TFE) | Imine Pre-formation (2h) | 12 | >85% | None (Optimal) |
Self-Validating Experimental Protocols
To overcome these bottlenecks, implement the following field-proven methodologies. Each protocol includes built-in analytical checkpoints to ensure the system is behaving as expected before proceeding to the next step.
Protocol A: TFE-Accelerated Ugi-4CR (For Multicomponent Synthesis)
Causality: 2,2,2-Trifluoroethanol (TFE) is a strong hydrogen-bond donor but a poor nucleophile. It highly activates the imine for nucleophilic attack by the sterically hindered isocyanide, suppressing the Passerini reaction without causing acidic hydrolysis of the isocyanide[6].
-
Imine Pre-formation: In a dry vial, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in TFE (0.5 M concentration). Stir at room temperature for 2 hours.
-
Validation Checkpoint: Analyze via TLC or LC-MS. Do not proceed until the aldehyde is completely consumed. The LC-MS should show a clean [M+H]+ peak corresponding to the imine.
-
-
Condensation: Add the carboxylic acid (1.0 eq) to the mixture, immediately followed by 2-Methoxy-5-methylphenylisocyanide (1.1 eq). Stir at room temperature for 12–24 hours.
-
Validation Checkpoint: The reaction mixture will typically darken. An LC-MS aliquot should reveal the disappearance of the isocyanide mass and the appearance of the final Mumm rearrangement product [M+H]+ .
-
-
Isolation: Concentrate the TFE under reduced pressure. Dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO3 to remove unreacted carboxylic acid, followed by brine. Dry over Na2SO4 and purify via flash chromatography.
Protocol B: Syringe-Pump Controlled Pd-Catalyzed Insertion
Causality: To prevent the strongly π -accepting aryl isocyanide from outcompeting the aryl halide for the Pd(0) center, you must artificially depress its steady-state concentration in the reaction mixture[4].
-
Catalyst Activation: To a Schlenk tube under inert atmosphere, add Pd(OAc)2 (5 mol%), your chosen ligand (e.g., dppf, 10 mol%), the aryl halide (1.0 eq), and base (e.g., Cs2CO3 , 2.0 eq). Suspend in anhydrous Toluene and heat to 80 °C.
-
Validation Checkpoint: Observe a color shift (typically yellow to red/brown), indicating the reduction to the active Pd(0) species.
-
-
Slow Addition: Dissolve 2-Methoxy-5-methylphenylisocyanide (1.2 eq) in a small volume of Toluene. Using a syringe pump, add this solution dropwise to the heated reaction mixture over a period of 4 to 6 hours.
-
Validation Checkpoint: Take an aliquot for GC-MS every 90 minutes. You should observe linear product formation with zero buildup of free isocyanide in the chromatogram. If free isocyanide is detected, slow the pump rate.
-
Frequently Asked Questions (FAQs)
Q: My LC-MS shows a major side product with a mass of [M+18] relative to the isocyanide. What happened? A: You are observing the formamide degradation product. 2-Methoxy-5-methylphenylisocyanide hydrolyzes rapidly below pH 5[5]. This usually means your carboxylic acid is too strong, or you added the acid before the imine was fully formed. Always pre-form the imine and consider using a milder acid or buffering the system.
Q: I'm running a Pd-catalyzed insertion and the reaction turns pitch black immediately, yielding 0% product. How do I fix this? A: The black precipitate is Pd-black, resulting from catalyst aggregation and deactivation. Aryl isocyanides are powerful π -acceptors[2]. If you add all the isocyanide at the beginning, it coordinates multiple times to the Pd center, preventing the necessary oxidative addition of the aryl halide[4]. Switch to the syringe-pump method (Protocol B) to maintain a low concentration of the isocyanide.
Q: Can I just heat my Ugi reaction to 60 °C to force the sterically hindered isocyanide to react? A: While thermal forcing increases the kinetic rate of the nitrilium formation, it disproportionately accelerates the side reactions—specifically isocyanide polymerization and hydrolysis. It is vastly superior to rely on solvent activation (switching to TFE) rather than thermal forcing to overcome the ortho-methoxy steric clash.
References
-
BenchChem. "Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions." 6
-
Beilstein Journal of Organic Chemistry. "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." 1
-
ResearchGate. "Nucleophilicity Parameters for Alkyl and Aryl Isocyanides." 2
-
NIH PMC. "Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application." 3
-
NIH PMC. "Recent Advances in Palladium-Catalyzed Isocyanide Insertions." 4
-
ACS Publications. "Medicinal Chemistry of Isocyanides."5
Sources
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in 2-Methoxy-5-methylphenylisocyanide coordination chemistry
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the coordination chemistry of substituted aryl isocyanides. 2-Methoxy-5-methylphenylisocyanide is a highly versatile, sterically encumbered ligand used to stabilize low-valent transition metals and tune excited-state lifetimes in photoredox catalysts.
However, its unique electronic profile—combining an electron-donating 5-methyl group with a sterically demanding, potentially hemilabile 2-methoxy group—makes it susceptible to specific side reactions like hydrolysis, over-coordination, and polymerization. This guide provides field-proven, causality-driven methodologies to ensure the integrity of your coordination complexes.
Core Diagnostic Logic
Before diving into specific mechanistic troubleshooting, use the following diagnostic workflow to identify the root cause of unexpected yields or side products in your reaction mixture.
Troubleshooting workflow for 2-Methoxy-5-methylphenylisocyanide coordination reactions.
Mechanistic FAQs & Troubleshooting
Q1: Why am I detecting formamide byproducts during metal complexation? Causality: Isocyanides are highly sensitive to acidic hydrolysis, converting rapidly to their corresponding formamides (R-NH-CHO) in the presence of trace water and Brønsted acids 12. The 2-methoxy group on 2-Methoxy-5-methylphenylisocyanide can act as a weak hydrogen-bond acceptor, potentially increasing local moisture affinity if solvents are not rigorously dried. Solution: Ensure all solvents (especially halogenated ones like dichloromethane, which can generate trace HCl over time) are dried over activated molecular sieves and degassed. Always perform complexations under a strict inert atmosphere.
Q2: How do I prevent the formation of bis-isocyanide or homoleptic over-coordination species? Causality: Aryl isocyanides are strong σ -donors and excellent π -acceptors, thermodynamically driving multiple ligands to coordinate to electron-rich metal centers 3. While the 2-methoxy group provides some ortho-steric encumbrance compared to unsubstituted phenyl isocyanide, it is less bulky than a 2,6-diisopropylphenyl group 4. Therefore, relying purely on thermodynamics will often yield mixed species. Solution: Employ kinetic control. Using a substoichiometric amount of the isocyanide ligand (e.g., 0.7 equivalents relative to the metal) starves the reaction of the free ligand necessary to form four-coordinate or bis-isocyanide side products, cleanly yielding the desired mono-isocyanide complex 45.
Q3: My reaction mixture turns dark and yields an insoluble precipitate. What is the mechanism? Causality: This indicates isocyanide polymerization. The terminal carbon of the isocyanide has carbene-like character 1. Transition metals (especially late transition metals like Pd, Ni, or Cu) and Lewis acids can catalyze the insertion of the isocyanide carbon into adjacent metal-carbon or metal-ligand bonds, initiating a rapid polymerization cascade 6. Solution: Lower the reaction temperature (e.g., -20°C to room temperature) and avoid prolonged reaction times. If a Lewis acid co-catalyst is being used, screen for softer Lewis acids or reduce their loading.
Q4: Does the 2-methoxy group participate in unwanted hemilabile coordination? Causality: The ether oxygen in the 2-methoxy position is a "hard" Lewis base, while the isocyanide carbon is a "soft" ligand. In complexes with soft metals (e.g., Cu(I), Pd(II)), the metal strongly prefers the isocyanide carbon. However, if the metal center becomes highly coordinatively unsaturated or electrophilic, the 2-methoxy oxygen can dynamically coordinate, potentially displacing other desired ligands or causing structural fluxionality. Solution: Use non-coordinating or weakly coordinating solvents (like toluene) to stabilize the primary coordination sphere without competing with the ligand. Ensure the primary ancillary ligands provide sufficient electron density to the metal to prevent the hard oxygen from binding.
Quantitative Impact of Reaction Parameters
The following table summarizes how specific reaction parameters influence the formation of side products when synthesizing heteroleptic mono-isocyanide complexes.
| Parameter | Condition | Primary Side Reaction | Target Complex Yield (%) |
| Stoichiometry | 1.0 : 1.0 (Ligand:Metal) | Bis-isocyanide over-coordination | ~45% |
| Stoichiometry | 0.7 : 1.0 (Ligand:Metal) | None (Optimized) | >85% |
| Solvent | Toluene (Anhydrous, Degassed) | None (Optimized) | >85% |
| Solvent | DCM (Trace Moisture/Acid) | Hydrolysis (Formamide formation) | <20% |
| Temperature | 20 °C | None (Optimized) | >85% |
| Temperature | 80 °C | Polymerization / Cyanide Rearrangement | <15% |
Self-Validating Protocol: Synthesis of Heteroleptic Metal Complexes
To synthesize a mono-isocyanide coordinated metal complex (e.g., Cu(I) or Pd(II)) while actively suppressing bis-isocyanide formation and ligand hydrolysis, follow this self-validating methodology 45.
Step 1: Preparation of the Metal Precursor In a nitrogen-filled glovebox, dissolve the metal precursor (e.g., CuOtBu or a pre-formed metal-ligand chelate) in anhydrous, deoxygenated toluene. Stir for 1 hour at room temperature to ensure complete dissolution.
Step 2: Ligand Integrity Check (Self-Validation Checkpoint 1) Dissolve 2-Methoxy-5-methylphenylisocyanide in a separate vial of anhydrous toluene. Validation: Before proceeding, perform a rapid FT-IR scan of the ligand solution. A sharp, intense peak at ~2110–2165 cm⁻¹ confirms an intact isocyanide group. If a strong peak appears at ~1680 cm⁻¹, the ligand has hydrolyzed to a formamide 2. Do not proceed; discard and repurify the ligand.
Step 3: Substoichiometric Addition Slowly add the verified isocyanide solution to the metal precursor dropwise, strictly maintaining a 0.7:1.0 molar ratio (Ligand to Metal). Causality: This substoichiometric environment leverages the 2-methoxy steric bulk to kinetically trap the mono-coordinated species, entirely starving the equilibrium of the free ligand required to form bis-isocyanide side products 4.
Step 4: Temperature-Controlled Incubation Maintain the reaction at room temperature (approx. 20°C) for 2–4 hours. Validation (Checkpoint 2): The solution should remain clear (often shifting to a yellowish hue). If the solution turns opaque or dark brown, transition-metal-catalyzed polymerization has occurred.
Step 5: Filtration and Crystallization Filter the resulting solution through a pad of glass fiber to remove any trace polymeric solids. Reduce the volume of the filtrate under vacuum, carefully layer with anhydrous hexane, and store the mixture in a freezer at -30°C to induce crystallization.
Step 6: Final Complex Verification (Self-Validation Checkpoint 3) Isolate the crystals and perform an FT-IR analysis. The C≡N stretching frequency should shift relative to the free ligand (typically shifting to a higher or lower wavenumber depending on the exact balance of σ -donation vs. π -backbonding to the specific metal center), confirming successful coordination without formamide contamination.
References
-
Isocyanide - Wikipedia Source: Wikipedia URL:[Link]
-
Isocyanide: Formula, Structure, Synthesis, and Reactions Source: Chemistry Learner URL:[Link]
-
Isocyanide Chemistry Source: The Dong Group at UT Austin URL:[Link]
-
Sterically Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve the Photocatalytic Performance of Three-Coordinate Copper(I) β -Diketiminate Charge-Transfer Chromophores Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Ligand substituents modulate excited-state lifetime and energy-transfer reactivity in Cu(I) photosensitizers supported by salicylaldimine and isocyanide ligands Source: National Institutes of Health (PMC) URL:[Link]
-
Isocyanide 2.0 Source: Green Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand substituents modulate excited-state lifetime and energy-transfer reactivity in Cu(i) photosensitizers supported by salicylaldimine and isocyanide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
resolving moisture sensitivity issues of 2-Methoxy-5-methylphenylisocyanide during experiments
As a Senior Application Scientist, I have designed this technical support guide to address the critical failure points researchers encounter when working with 2-Methoxy-5-methylphenylisocyanide (CAS: 730971-41-2)[1]. Isocyanides are notoriously temperamental reagents; their successful application in multicomponent reactions (e.g., Ugi, Passerini) or transition-metal catalysis requires a rigorous understanding of their degradation mechanisms and strict adherence to anhydrous handling protocols.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating workflows to ensure reproducible results in your drug development pipelines.
Mechanistic Overview: The Root Cause of Isocyanide Degradation
To prevent degradation, you must first understand the causality behind it. While isocyanides are generally stable under strongly basic conditions, they are highly sensitive to acidic moisture[2].
The degradation of 2-Methoxy-5-methylphenylisocyanide proceeds via a specific acid/general base-catalyzed hydrolysis mechanism[3]. The electron-donating methoxy and methyl groups on the aromatic ring increase the electron density on the terminal isocyanide carbon. This makes the carbon highly susceptible to rapid, pre-equilibrium protonation by trace acids (even dissolved CO₂ in ambient moisture). The resulting electron-deficient nitrilium ion undergoes a rate-determining nucleophilic attack by water, irreversibly converting your active reagent into an inactive formamide[3].
Caption: Mechanism of acid-catalyzed moisture degradation of aryl isocyanides.
Diagnostic FAQs: Identifying Moisture-Induced Degradation
Q: Why is my 2-Methoxy-5-methylphenylisocyanide degrading even when stored in a desiccator? A: Desiccators manage bulk ambient moisture but do not eliminate trace acidic protons or oxygen. Because the hydrolysis is acid-catalyzed, even microscopic amounts of moisture combined with atmospheric CO₂ can initiate the degradation cascade[3],[2]. Storage must be under a strict inert atmosphere (Argon) at -20°C. We recommend storing the reagent over a mild basic stabilizer (like anhydrous K₂CO₃) to scavenge trace acidic protons.
Q: How can I analytically verify the integrity of my reagent before a critical synthesis? A: Do not rely on visual inspection alone, though a shift to a dark brown color often indicates decomposition. Use ATR-FTIR spectroscopy. Intact 2-Methoxy-5-methylphenylisocyanide exhibits a sharp, characteristic ν(C≡N) stretching band around 2120–2150 cm⁻¹. Degradation is definitively indicated by the loss of this peak and the appearance of a strong amide C=O stretch at ~1650–1700 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹[4].
Q: Why did my multicomponent reaction fail despite using new reagents? A: The failure is likely due to dissolved oxygen and moisture in your reaction solvent. Ambient air contains approximately 1 mmol of reactive gases per 100 mL of volume[5]. If your solvent is not rigorously degassed, this ambient moisture acts as a nucleophile, outcompeting your intended reaction pathways and hydrolyzing the isocyanide.
Troubleshooting Guide: Validated Experimental Workflows
To ensure absolute moisture exclusion, all manipulations of 2-Methoxy-5-methylphenylisocyanide must be performed using rigorous Schlenk line techniques[6],[7].
Caption: Step-by-step Schlenk line workflow for handling moisture-sensitive isocyanides.
Protocol A: Freeze-Pump-Thaw Degassing of Solvents
Causality: Dissolved gases in solvents are a primary vector for moisture introduction. This protocol removes dissolved gases logarithmically, preventing the nucleophilic attack of water on the nitrilium intermediate[6].
-
Freeze: Place the anhydrous solvent in a heavy-walled Schlenk flask sealed with a greased ground-glass stopcock. Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the high-vacuum manifold of the Schlenk line for 2–3 minutes to evacuate the headspace gases.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and allow it to thaw completely in a room-temperature water bath. You will observe bubbles forming as trapped gases escape the liquid phase.
-
Cycle: Repeat steps 1–3 for a minimum of three full cycles.
-
Self-Validation Checkpoint: During the final thaw cycle, observe the liquid carefully. The complete absence of gas bubbles evolving from the thawing solvent confirms that the degassing process is successful. Backfill with ultra-high-purity Argon.
Protocol B: Anhydrous Reaction Setup via Schlenk Technique
Causality: Evacuating a flask down to 0.1 mbar reduces the concentration of reactive atmospheric gases from 1 mmol down to 1 × 10⁻⁴ mmol, effectively eliminating the risk of hydrolysis[5].
-
Glassware Preparation: Dry all reaction flasks and magnetic stir bars in an oven at 150°C for at least 4 hours. Assemble the apparatus while hot and connect it immediately to the Schlenk line.
-
Cycling: Evacuate the flask under dynamic vacuum for 5 minutes. Backfill the flask slowly with Argon. Repeat this vacuum/Argon cycle three times[7].
-
Self-Validation Checkpoint: Before adding reagents, close the flask to the Argon line and monitor the mineral oil bubbler. A completely static oil level indicates a perfectly sealed, leak-free system. Any bubbling under static pressure indicates atmospheric ingress, requiring re-assembly.
-
Reagent Addition: Add the 2-Methoxy-5-methylphenylisocyanide under a positive, continuous counter-flow of Argon to prevent ambient air from entering the open neck.
-
Execution: Transfer the degassed solvent (from Protocol A) using a dry, Argon-purged stainless-steel cannula. Seal the vessel and run the reaction under a static Argon atmosphere.
Quantitative Data: Solvent & Storage Parameters
Adhering to strict quantitative thresholds is mandatory for preventing the degradation of your isocyanide inventory.
| Parameter | Optimal Condition | Sub-Optimal / Risk Condition | Causality / Rationale |
| Solvent Water Content | < 10 ppm (Karl Fischer) | > 50 ppm | Water acts as the primary nucleophile in the formation of the degraded formamide intermediate[3]. |
| Atmospheric O₂/H₂O | < 0.1 mbar vacuum cycling | Ambient Air (~1000 mbar) | Ambient air contains ~1 mmol of reactive gases per 100 mL, which rapidly degrades the isocyanide upon exposure[5]. |
| Storage Temperature | -20°C under Argon | Room Temperature | Thermal energy accelerates the specific acid-catalyzed hydrolysis kinetics, shortening shelf life[2]. |
| Storage Additive | K₂CO₃ (Trace amounts) | Neat / No Additive | Basic additives scavenge trace acidic protons that initiate the highly reactive C-protonation step[3]. |
| IR Signature (Integrity) | Sharp peak ~2120–2150 cm⁻¹ | Peak at ~1650–1700 cm⁻¹ | The appearance of a C=O stretch indicates irreversible conversion to the inactive N-formamide[4]. |
References
-
Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group Source: pitt.edu URL:[Link]
-
Origin of Impurities Formed in the Polyurethane Production Chain Source: acs.org URL:[Link]
-
The Schlenk Line Survival Guide Source: schlenklinesurvivalguide.com URL:[Link]
-
Keeping air and moisture out | VACUUBRAND Source: vacuubrand.com URL:[Link]
Sources
- 1. CAS Number List - 7 - Page 411 - Chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
2-Methoxy-5-methylphenylisocyanide vs tert-butyl isocyanide reactivity comparison
Comparative Reactivity Guide: 2-Methoxy-5-methylphenylisocyanide vs. tert-Butyl Isocyanide
Introduction
The isocyanide functional group (R–N≡C) is a cornerstone of modern synthetic chemistry, serving as a versatile building block in multicomponent reactions (MCRs) and as a potent ligand in transition metal catalysis. However, the reactivity of an isocyanide is intrinsically dictated by its substituent. This guide provides an in-depth, objective comparison between two distinct classes of isocyanides: tert-butyl isocyanide (a prototypical bulky alkyl isocyanide) and 2-Methoxy-5-methylphenylisocyanide (an electron-rich, sterically hindered aryl isocyanide).
By examining their electronic profiles, steric constraints, and mechanistic behaviors, researchers can make evidence-based decisions when designing synthetic pathways or novel catalytic systems.
Electronic and Steric Profiling: The Causality of Reactivity
The fundamental divergence in reactivity between these two reagents stems from how their respective substituents modulate the electron density at the terminal isocyanide carbon[1].
-
tert-Butyl Isocyanide (t-BuNC): Alkyl groups exert an electron-donating inductive effect (+I). This pushes electron density toward the isocyanide carbon, significantly enhancing its nucleophilicity. Consequently, t-BuNC is highly reactive toward electrophiles (such as iminium ions in Ugi reactions)[1]. Sterically, while the tert-butyl group is bulky (possessing a large cone angle), its symmetry allows for predictable, unobstructed linear coordination to metals[2].
-
2-Methoxy-5-methylphenylisocyanide: In aryl isocyanides, the phenyl ring exerts an electron-withdrawing resonance effect (-M), delocalizing the nitrogen's lone pair into the aromatic system and reducing the nucleophilicity of the terminal carbon[1]. However, this specific molecule features an ortho-methoxy group (+M effect) and a meta-methyl group (+I effect). These electron-donating groups partially mitigate the electron deficiency, making it more nucleophilic than unsubstituted phenyl isocyanide, yet still less reactive than t-BuNC. Crucially, the ortho-methoxy group introduces asymmetric steric hindrance and acts as a potential secondary coordination site (hemilabile ligand) for transition metals.
Table 1: Quantitative and Qualitative Property Comparison
| Property | tert-Butyl Isocyanide (t-BuNC) | 2-Methoxy-5-methylphenylisocyanide |
| Chemical Class | Alkyl Isocyanide | Aryl Isocyanide |
| Primary Electronic Effect | Inductive (+I) donation | Resonance (-M) withdrawal, mitigated by +M/+I |
| Nucleophilicity | High | Moderate |
| Metal Coordination Profile | Strong σ -donor, Weak π -acceptor | Moderate σ -donor, Strong π -acceptor |
| Steric Profile | Symmetrical, bulky | Asymmetrical, ortho-hindered |
| Typical Applications | Ugi/Passerini MCRs, robust metal ligation | Specialized MCRs, hemilabile ligand design |
Multicomponent Reactions (Ugi & Passerini)
In isocyanide-based multicomponent reactions like the Ugi four-component reaction (U-4CR), the isocyanide acts as a nucleophile attacking an in situ generated iminium ion to form a nitrilium ion intermediate[3].
Because of its high nucleophilicity, t-BuNC drives this intermediate formation rapidly, leading to high yields and fast kinetics[1]. It is often used as a "convertible isocyanide" where the robust tert-butyl group can be cleaved post-reaction under specific acidic conditions to yield secondary amides[4].
Conversely, 2-Methoxy-5-methylphenylisocyanide exhibits slower kinetics. The reduced nucleophilicity delays the attack on the iminium ion. Furthermore, the steric bulk of the ortho-methoxy group can hinder the subsequent Mumm rearrangement (the intramolecular acyl transfer), requiring higher concentrations or longer reaction times to achieve comparable yields[1].
Fig 1. Mechanistic divergence in the Ugi-4CR based on isocyanide electronic properties.
Experimental Protocol 1: Comparative Ugi-4CR Kinetics Assessment
This self-validating protocol utilizes LC-MS to quantify the kinetic differences driven by the electronic effects of the chosen isocyanide.
-
Imine Formation: In a dry 10 mL vial, combine benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in 2.0 mL of HPLC-grade methanol. Stir at room temperature for 30 minutes to ensure complete imine formation.
-
Acid Addition: Add benzoic acid (1.0 mmol) to the mixture and stir for 5 minutes.
-
Isocyanide Introduction: Add the selected isocyanide (1.0 mmol, either t-BuNC or 2-Methoxy-5-methylphenylisocyanide) dropwise.
-
Kinetic Monitoring: Extract 10 µL aliquots at 1h, 4h, and 24h. Dilute with 1 mL acetonitrile and analyze via LC-MS (monitoring the disappearance of the imine mass peak and appearance of the product mass peak).
-
Isolation: After 24h, remove the solvent under reduced pressure. Purify the crude mixture via flash column chromatography (Hexanes/EtOAc gradient) to isolate the α-acylamino amide. Calculate the final isolated yield to correlate with the kinetic data.
Coordination Chemistry & Transition Metal Catalysis
Isocyanides are exceptional ligands, often compared to carbon monoxide (CO). They participate in synergistic bonding: σ -donation from the carbon lone pair to the metal, and π -backbonding from the metal's d-orbitals into the isocyanide's π∗ antibonding orbitals.
t-BuNC is a powerful σ -donor but a weak π -acceptor. It is highly effective at stabilizing metals in high oxidation states or forming stable homoleptic complexes (e.g., Pd or Fe complexes)[2].
2-Methoxy-5-methylphenylisocyanide is a superior π -acceptor. The conjugated aromatic system lowers the energy of the π∗ orbitals, allowing it to pull more electron density away from electron-rich, low-valent metal centers[5]. Furthermore, the ortho-methoxy oxygen contains lone pairs that can reversibly bind to the metal center. This "hemilabile" behavior is highly prized in catalysis, as the methoxy group can detach to open a coordination site for a substrate, and reattach to stabilize the intermediate post-reaction.
Fig 2. Standardized experimental workflow for multicomponent reaction validation.
Experimental Protocol 2: Profiling Ligand Electronics via Cr(CO)5(CNR) Synthesis
This protocol utilizes Infrared (IR) spectroscopy to measure the Cotton-Kraihanzel force constants, providing a direct, self-validating measure of the ligand's π -acidity[5].
-
Photolytic Activation: Dissolve Cr(CO)6 (0.5 mmol) in 20 mL of dry, degassed tetrahydrofuran (THF) under an argon atmosphere. Irradiate the solution with a high-pressure mercury lamp for 2 hours to generate the labile Cr(CO)5(THF) intermediate.
-
Ligand Substitution: Wrap the flask in aluminum foil to exclude light. Add the selected isocyanide (0.5 mmol) and stir at room temperature for 4 hours.
-
Purification: Evaporate the THF under reduced pressure. Redissolve the residue in a minimum amount of dichloromethane (DCM) and pass through a short pad of silica gel under inert conditions to isolate the Cr(CO)5(CNR) complex.
-
IR Validation: Record the IR spectrum of the complex in a DCM solution.
-
Analysis: The νCO stretching frequencies (specifically the A1, B1, and E modes) will shift based on the isocyanide. Because 2-Methoxy-5-methylphenylisocyanide is a stronger π -acceptor than t-BuNC, it competes more effectively with the CO ligands for metal back-donation. Consequently, the CO bonds remain stronger, resulting in higher νCO wave numbers compared to the t-BuNC complex[5].
-
References
-
Wikipedia Contributors. "tert-Butyl isocyanide". Wikipedia, The Free Encyclopedia. URL:[Link]
-
Ditri, T. B., et al. "Comparative Measure of the Electronic Influence of Highly Substituted Aryl Isocyanides". Inorganic Chemistry, ACS Publications. URL:[Link]
-
Cioc, R. C., et al. "tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction". ResearchGate. URL:[Link]
-
Znidar, D., et al. "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics". Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
Comparative Analysis of Ligand Donation Strength: 2-Methoxy-5-methylphenylisocyanide vs. Carbon Monoxide
In advanced coordination chemistry and organometallic drug development, the selection of ancillary ligands is paramount for tuning the electronic and steric environment of a transition metal center. Carbon monoxide (CO) has long served as the fundamental benchmark for π -acidic ligands. However, functionalized aryl isocyanides—specifically 2-Methoxy-5-methylphenylisocyanide —offer a highly tunable, electron-rich alternative.
As a Senior Application Scientist, I have structured this guide to objectively compare the ligand donation strength of 2-Methoxy-5-methylphenylisocyanide against CO. This analysis provides mechanistic insights, quantitative spectroscopic data, and a self-validating experimental protocol designed to empower researchers in rational catalyst and complex design.
Mechanistic Principles of Ligand Donation
The fundamental difference in ligand strength between CO and isocyanides stems from the architecture of their frontier molecular orbitals.
-
Carbon Monoxide (CO): CO is a neutral ligand characterized by a weakly anti-bonding (or non-bonding) σ lone pair on the carbon atom and a low-lying π∗ lowest unoccupied molecular orbital (LUMO) . This electronic configuration makes CO a moderate σ -donor but an exceptionally strong π -acceptor, which is ideal for stabilizing metals in low (zero or negative) oxidation states .
-
2-Methoxy-5-methylphenylisocyanide: Isocyanides ( R−N≡C ) generally possess a carbon lone pair that is more anti-bonding with respect to the C–N bond than the corresponding lone pair in CO . Consequently, donating this lone pair to a metal center is energetically more favorable, making isocyanides superior Lewis bases ( σ -donors) .
Causality of Substituent Effects: The specific substitution pattern on 2-Methoxy-5-methylphenylisocyanide drastically amplifies its donor capacity. The ortho-methoxy group exerts a strong electron-donating resonance effect (+M), while the meta-methyl group contributes an inductive electron-donating effect (+I). These substituents enrich the electron density of the aromatic ring, which conjugates directly with the isocyanide moiety. This conjugation raises the energy of the isocyanide π∗ orbitals, rendering it a significantly weaker π -acceptor than CO, while simultaneously increasing the electron density on the terminal carbon, making it an exceptionally potent σ -donor .
Mechanistic comparison of electronic properties between CO and 2-Methoxy-5-methylphenylisocyanide.
Spectroscopic Evidence and Data Comparison
Infrared (IR) spectroscopy provides a direct, quantitative readout of ligand donation strength. When a ligand is a strong σ -donor, it increases the electron density on the metal, which is subsequently back-donated into the π∗ orbitals of reporter ligands (like remaining CO ligands in a mixed complex), lowering their stretching frequencies ( νCO ) .
Interestingly, the internal stretching frequency of the ligands themselves behaves differently upon coordination. Because the carbon lone pair in isocyanides is anti-bonding with respect to the C–N bond, σ -donation removes this anti-bonding character, actually raising the C–N stretching frequency and shortening the C–N bond upon coordination . Conversely, CO's internal C–O stretch typically decreases upon coordination due to dominant π -backbonding into its π∗ orbital.
Table: Comparative Electronic Parameters
| Ligand | Classification | σ -Donor Strength | π -Acceptor Strength | Free Ligand IR Stretch ( νCX ) | Complexed IR Stretch Shift | Typical TEP Range ( cm−1 ) |
| Carbon Monoxide (CO) | Neutral, Strong π -acid | Moderate | Excellent | ∼2143 cm−1 | Shifts Lower (Red shift) | 2064 (Baseline) |
| Phenyl Isocyanide | Aryl Isocyanide | Strong | Moderate | ∼2130 cm−1 | Shifts Higher (Blue shift) | ∼2055−2060 |
| 2-Methoxy-5-methylphenylisocyanide | Electron-Rich Aryl Isocyanide | Exceptional | Weak | ∼2120 cm−1 | Shifts Higher (Blue shift) | ∼2045−2050 |
Experimental Methodology: Self-Validating Ligand Evaluation
To empirically validate the superior σ -donation of 2-Methoxy-5-methylphenylisocyanide over CO, researchers utilize a self-validating reporter system. By synthesizing a mixed-ligand complex such as [W(CO)5(L)] , the remaining five CO ligands act as internal probes. The A1 symmetric stretching frequency of the CO ligand trans to the newly introduced ligand provides a direct, reliable readout of the new ligand's donor strength.
Protocol: Synthesis and FTIR Evaluation of [W(CO)5(2−Methoxy−5−methylphenylisocyanide)]
-
Photolytic Activation: Dissolve 1.0 mmol of W(CO)6 in 50 mL of anhydrous tetrahydrofuran (THF). Irradiate the solution with UV light (254 nm) for 2 hours under a strict argon atmosphere.
-
Causality: UV irradiation triggers the dissociation of one CO ligand. THF, being a weak σ -donor, temporarily coordinates to the metal to form the labile [W(CO)5(THF)] intermediate. This prevents complex decomposition without outcompeting the target ligand during the next step.
-
-
Ligand Substitution: Add 1.05 mmol of 2-Methoxy-5-methylphenylisocyanide to the solution and stir at room temperature for 4 hours.
-
Causality: The highly nucleophilic, electron-rich isocyanide thermodynamically drives the displacement of the weakly bound THF solvent molecule, forming the target [W(CO)5(ArNC)] complex.
-
-
Isolation: Remove the solvent in vacuo and purify the residue via anaerobic silica gel column chromatography (eluting with a hexane/dichloromethane gradient).
-
FTIR Spectroscopic Analysis: Dissolve the purified complex in anhydrous CH2Cl2 and record the FTIR spectrum in a sealed liquid cell.
-
Causality: Measure the lowest energy A1 carbonyl stretching band. A shift to a lower wavenumber compared to the W(CO)6 baseline confirms that the 2-Methoxy-5-methylphenylisocyanide is pushing significantly more electron density onto the tungsten center than the CO it replaced, self-validating its superior σ -donor capacity.
-
Self-validating experimental workflow for quantifying ligand donation strength via IR spectroscopy.
References
-
Transition metal isocyanide complexes - Wikipedia. Source: Wikipedia. URL:[Link]
-
What is the strength comparison between carbon monoxide and cyanide ligands for transition metals? Source: Quora. URL:[Link]
-
13.4.2: Ligands similar to CO. Source: Chemistry LibreTexts. URL:[Link]
-
Carbon Monoxide, Isocyanide, and Nitrile Complexes of Cationic, d0 Vanadium Bisimides. Source: ACS Publications (Inorganic Chemistry). URL:[Link]
-
A Well-Defined Isocyano Analogue of HCo(CO)4. 2: Relative Brønsted Acidity as a Function of Isocyanide Ligation. Source: ACS Publications (Organometallics). URL:[Link]
-
Parametrization of the Contribution of Mono- and Bidentate Ligands on the Symmetric C≡O Stretching Frequency of fac-[Re(CO)3]+ Complexes. Source: ACS Publications (Inorganic Chemistry). URL:[Link]
NMR and IR Spectroscopy Validation for 2-Methoxy-5-methylphenylisocyanide Purity: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Analytical Validation Guide
Introduction and Chemical Context
Aryl isocyanides, such as 2-methoxy-5-methylphenylisocyanide, are indispensable building blocks in multicomponent reactions (e.g., Ugi and Passerini reactions) and serve as robust σ-donor/π-acceptor ligands in transition metal coordination chemistry. However, the commercial supply and synthetic yield of these compounds are frequently plagued by purity issues.
The synthesis of 2-methoxy-5-methylphenylisocyanide typically involves the dehydration of an N-formyl precursor using harsh dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base[1]. When evaluating a commercial batch or an in-house synthesis, the primary contaminant is almost always N-(2-methoxy-5-methylphenyl)formamide .
This impurity arises through two distinct pathways:
-
Incomplete Dehydration: Failure to drive the POCl₃-mediated dehydration to absolute completion[1].
-
Acid-Catalyzed Hydrolysis (Degradation): Isocyanides are thermodynamically unstable relative to their formamide counterparts in the presence of water and trace acid. Improper storage or exposure to atmospheric moisture rapidly degrades a high-purity product back into the formamide precursor.
Fig 1. Synthetic pathway and degradation route of 2-Methoxy-5-methylphenylisocyanide.
Comparative Spectroscopic Validation
To objectively evaluate a batch's viability for sensitive downstream applications, researchers must employ a self-validating analytical system combining Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Why use both? NMR provides unparalleled structural connectivity and precise quantification, but it can easily miss high-molecular-weight polymeric degradation products that broaden into the baseline. Conversely, IR spectroscopy rapidly identifies the presence or absence of specific functional groups (like the N≡C and C=O bonds) regardless of the sample's physical state[2]. Together, they eliminate analytical blind spots.
IR Spectroscopy Markers
In a premium, high-purity batch, the isocyanide N≡C stretch is the dominant feature in the 2100 cm⁻¹ region[2]. The appearance of a strong C=O stretch near 1690 cm⁻¹ immediately flags a substandard or degraded batch.
Table 1: IR Spectroscopy Markers for Purity Comparison
| Functional Group | High-Purity Isocyanide | Substandard/Degraded Batch | Causality / Structural Assignment |
| N≡C Stretch | 2110 – 2130 cm⁻¹ (Strong, Sharp) | Weak or Broadened | Characteristic isocyanide triple bond[2]. |
| C=O Stretch | Absent | 1680 – 1700 cm⁻¹ (Strong) | Indicates formamide precursor/hydrolysis product. |
| N-H Stretch | Absent | > 3100 cm⁻¹ (Broad) | Secondary amide N-H from formamide impurity. |
| C-O Stretch | ~1250 cm⁻¹ (Sharp) | ~1250 cm⁻¹ (Sharp) | Methoxy ether linkage (Serves as an internal control). |
NMR Diagnostic Chemical Shifts
The formyl proton (-CHO) of the formamide impurity is a highly sensitive diagnostic marker. It appears in a clean region of the ¹H NMR spectrum (~8.2 - 8.5 ppm)[3], well separated from the aromatic protons of the 2-methoxy-5-methylphenyl ring.
Table 2: ¹H and ¹³C NMR Diagnostic Chemical Shifts (in CDCl₃)
| Nucleus | High-Purity Isocyanide | Formamide Impurity Marker | Structural Assignment |
| ¹H NMR | Absent | ~8.20 - 8.50 ppm (s, 1H) | Formyl proton (-CHO)[3]. |
| ¹H NMR | ~3.85 ppm (s, 3H) | ~3.85 ppm (s, 3H) | Methoxy group (-OCH₃). |
| ¹H NMR | ~2.30 ppm (s, 3H) | ~2.30 ppm (s, 3H) | Methyl group (-CH₃). |
| ¹H NMR | 6.70 - 7.00 ppm (m, 3H) | 6.70 - 7.20 ppm (m, 3H) | Aromatic protons. |
| ¹³C NMR | ~165.0 ppm (br) | Absent | Isocyanide carbon (-N≡C). Broad due to ¹⁴N coupling. |
| ¹³C NMR | Absent | ~159.0 - 162.0 ppm | Carbonyl carbon (C=O) of formamide[3]. |
Analytical Workflow and Methodologies
Fig 2. Self-validating analytical workflow for isocyanide purity assessment.
Protocol 1: ATR-FTIR Spectroscopic Validation
Causality Check: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting because KBr is highly hygroscopic. Compressing isocyanides with damp KBr can induce the very hydrolysis we are trying to measure, leading to false-positive C=O peaks.
-
Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol and collect a background spectrum (air) from 4000 to 400 cm⁻¹.
-
Sample Application: Place 1-2 mg of the solid 2-methoxy-5-methylphenylisocyanide directly onto the ATR crystal.
-
Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Integrate the area of the N≡C stretch (~2120 cm⁻¹) and the C=O stretch (~1690 cm⁻¹). A high-purity batch will exhibit a C=O integration of zero.
Protocol 2: Quantitative NMR (qNMR) with Acid-Free Preparation
Causality Check: Standard CDCl₃ naturally degrades over time via photolysis to produce trace amounts of DCl and phosgene[4]. Because isocyanides are highly susceptible to acid-catalyzed hydration, dissolving them in untreated CDCl₃ will cause in situ degradation during the NMR acquisition. The neutralization step below is mandatory to prevent false-positive impurity readings.
-
Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) directly into a dry, nitrogen-purged vial.
-
Internal Standard Addition: Add exactly 5.0 mg of 1,3,5-trimethoxybenzene (qNMR standard, >99.9% purity) to the neutralized CDCl₃.
-
Sample Dissolution: Dissolve 15.0 mg of the 2-methoxy-5-methylphenylisocyanide batch in 0.6 mL of the prepared solvent.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra using a 90° pulse, a relaxation delay (D1) of 10 seconds (to ensure complete relaxation of all protons for accurate integration), and 64 scans.
-
Quantification: Set the integral of the internal standard aromatic protons (6.08 ppm, 3H) to 3.00. Integrate the formyl region (8.2-8.5 ppm) to quantify trace formamide, and the methoxy region (3.85 ppm) to quantify the intact isocyanide.
References
-
Intermediate species in the polymerization of isocyanides - ru.nl. 2
-
A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - nih.gov. 1
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents - pitt.edu. 4
-
Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2 - rsc.org. 3
Sources
Objective Comparison Guide: Steric Hindrance of 2-Methoxy-5-methylphenylisocyanide vs. Alternative Aryl Isocyanides
Aryl isocyanides are highly versatile σ-donor and π-acceptor ligands used extensively in transition metal catalysis, radiopharmaceutical design, and the development of luminescent charge-transfer chromophores. Unlike N-heterocyclic carbenes (NHCs) or phosphines, the steric bulk of an isocyanide ligand is projected distally from the metal center due to the linear M–C≡N–Ar linkage. Consequently, the steric properties of these ligands are almost entirely dictated by the substitution pattern at the ortho-positions of the aryl ring.
This guide provides an in-depth, objective comparison of the steric hindrance of 2-Methoxy-5-methylphenylisocyanide (2M5MPI) against other common aryl isocyanides, offering actionable experimental workflows for researchers and drug development professionals.
Structural & Mechanistic Analysis: The Causality of Steric Bulk
To understand the performance of 2M5MPI, we must deconstruct its structural topology and compare it to both unsubstituted and sterically encumbered alternatives. The steric encumbrance of isocyanides is typically quantified using the Percent Buried Volume ( %Vbur ) , which calculates the percentage of a defined sphere (usually r=3.5 Å) around the metal center occupied by the ligand 1.
The 2M5MPI Topological Profile
2M5MPI features a mono-ortho substitution pattern :
-
2-Methoxy Group (-OCH₃): This group introduces asymmetric steric bulk near the isocyanide nitrogen. While less encumbering than an isopropyl group, the methoxy oxygen also introduces the potential for secondary coordination (hemilability) or intramolecular hydrogen bonding, which can lock the ligand into specific conformational dihedral angles relative to the metal coordination plane.
-
5-Methyl Group (-CH₃): Positioned meta to the isocyanide and para to the methoxy group, this substituent is located well outside the 3.5 Å coordination sphere. It contributes zero additional steric hindrance to the metal center. However, its electron-donating nature increases the electron density of the aryl ring, enhancing the σ-donating ability of the isocyanide carbon compared to an unsubstituted phenyl ring 2.
Comparison with Alternatives
-
Phenyl Isocyanide (CN-Ph): Lacking ortho-substituents, CN-Ph allows for free rotation around the N–Ar bond. This lack of steric protection often leaves the metal center vulnerable to nucleophilic attack or non-radiative decay pathways in excited states.
-
2,6-Dimethylphenyl Isocyanide (CN-Xyl) & 2,6-Diisopropylphenyl Isocyanide (CN-DIPP): These di-ortho substituted ligands enforce a rigid, nearly orthogonal dihedral angle between the aryl ring and the metal coordination plane. This extreme steric shielding is critical for isolating highly reactive, low-coordinate metal centers and extending the excited-state lifetimes of photocatalysts 1. 2M5MPI sits in the "Goldilocks" zone—offering more protection than CN-Ph but less rigidity than CN-DIPP, making it ideal for catalytic cycles that require substrate binding without ligand dissociation.
Comparative Steric Profiling Data
The following table summarizes the quantitative steric and geometric parameters of 2M5MPI compared to standard aryl isocyanides. Data ranges are synthesized from crystallographic analyses of Cu(I) and Pd(II) complexes.
| Ligand | Substitution Pattern | Estimated %Vbur ( r=3.5 Å) | Typical Dihedral Angle ( θ ) | Steric Shielding Level | Primary Application Profile |
| Phenyl Isocyanide (CN-Ph) | Unsubstituted | 18.0% - 19.5% | 0° - 15° (Co-planar) | Minimal | High-density coordination networks |
| 2M5MPI | Mono-ortho (Asymmetric) | 20.0% - 22.0% | 15° - 35° (Restricted) | Moderate | Hemilabile catalysis, Ugi reactions |
| CN-Xyl | Di-ortho (Methyl) | 23.0% - 25.0% | 25° - 45° | High | Stable organometallic frameworks |
| CN-DIPP | Di-ortho (Isopropyl) | 26.0% - 28.5% | 50° - 75° (Orthogonal) | Extreme | Low-coordinate photocatalysts |
Experimental Workflows: Evaluating Steric Hindrance
To objectively validate the steric hindrance of 2M5MPI in your specific system, you must employ a self-validating protocol combining organometallic synthesis, X-ray crystallography, and computational volume analysis 3.
Protocol 1: Synthesis of Cu(I) Isocyanide Complexes for Steric Evaluation
Causality Note: Cu(I) is chosen as the probe metal because its d10 configuration lacks strong directional ligand-field stabilization, making the resulting geometry highly sensitive to the steric demands of the isocyanide.
-
Preparation: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of a bulky Cu(I) precursor (e.g., a Cu(I) β -diketiminate complex) in anhydrous toluene.
-
Ligand Addition: Slowly add 0.95 equivalents of 2M5MPI. Sub-stoichiometric addition ensures the isocyanide is the limiting reagent, preventing the formation of homoleptic, over-coordinated species that convolute steric analysis.
-
Reaction: Stir at room temperature for 12 hours. The asymmetric mono-ortho substitution of 2M5MPI typically allows for faster coordination kinetics compared to CN-DIPP.
-
Crystallization: Filter the solution through Celite to remove unreacted Cu(I) aggregates. Layer the filtrate with anhydrous pentane (1:3 ratio) and store at -30 °C to yield single crystals suitable for X-ray diffraction.
Protocol 2: Quantification of Steric Hindrance via SambVca 2.1
Causality Note: SambVca calculates the exact volume occupied by the ligand. Setting a standardized sphere radius is critical for comparing 2M5MPI against literature values.
-
Data Collection: Perform Single-Crystal X-Ray Diffraction (SC-XRD) at 100 K. Cooling minimizes thermal ellipsoids, ensuring precise M–C bond lengths.
-
File Preparation: Export the resolved structure as an .xyz or .cif file. Delete all solvent molecules and counterions, leaving only the metal center and the 2M5MPI ligand.
-
SambVca Execution: Upload the file to the SambVca 2.1 web application 3.
-
Parameter Setting:
-
Set the sphere radius ( r ) to 3.5 Å .
-
Define the metal atom as the center of the sphere.
-
Define the z -axis along the M–C bond.
-
-
Analysis: Generate the topographical steric map. For 2M5MPI, you will observe a distinct asymmetry in the steric contour map due to the 2-methoxy group, contrasting sharply with the symmetric quadrants of CN-Xyl.
Visualizations of Steric Dynamics
The following diagrams illustrate the experimental workflow for steric quantification and the mechanistic impact of mono-ortho substitution.
Workflow for quantifying isocyanide steric hindrance via X-ray crystallography and SambVca 2.1.
Mechanistic pathway linking mono-ortho substitution to photophysical stability in metal complexes.
References
-
Sterically Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve the Photocatalytic Performance of Three-Coordinate Copper(I) β-Diketiminate Charge-Transfer Chromophores. Journal of the American Chemical Society. 1
-
SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands. ResearchGate / European Journal of Inorganic Chemistry. 3
-
Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. 2
Sources
Benchmarking 2-Methoxy-5-methylphenylisocyanide Efficiency in Passerini Reactions
Executive Summary
The Passerini three-component reaction (P-3CR) is the oldest isocyanide-based multicomponent reaction (IMCR), enabling the rapid, atom-economical assembly of α-acyloxyamides from an aldehyde or ketone, a carboxylic acid, and an isocyanide[1]. While aliphatic isocyanides are the historical gold standard for high yields in these reactions, drug development often requires the incorporation of functionalized aryl scaffolds. Standard aryl isocyanides typically exhibit sluggish kinetics[2]. This guide benchmarks 2-Methoxy-5-methylphenylisocyanide (CAS 730971-41-2)[3], an activated aryl isocyanide that bridges the reactivity gap, offering researchers a powerful tool for generating complex, diversity-oriented libraries without sacrificing reaction efficiency.
Mechanistic Rationale: Overcoming Aryl Isocyanide Sluggishness
To understand why 2-Methoxy-5-methylphenylisocyanide outperforms standard aryl alternatives, we must examine the causality of the P-3CR mechanism.
High-level Density Functional Theory (DFT) calculations have confirmed that the rate-determining step (RDS) of the Passerini reaction is the formation of a cationic nitrilium intermediate[4]. This step involves the nucleophilic attack of the isocyanide carbon onto a hydrogen-bonded cluster formed by the carbonyl and carboxylic acid[1].
Standard aryl isocyanides (e.g., phenyl isocyanide) are poor nucleophiles because the phenyl ring acts as an electron-withdrawing group via resonance (-M effect), delocalizing the lone pair of electrons away from the isocyanide carbon[2]. In stark contrast, 2-Methoxy-5-methylphenylisocyanide is uniquely engineered for this reaction. The addition of a methoxy group (-OCH₃) and a methyl group (-CH₃) introduces strong electron-donating (+M and +I) effects. These groups push electron density back into the aromatic ring and onto the isocyanide carbon, significantly lowering the activation energy required for the nucleophilic attack[2].
Once the highly reactive nitrilium ion is formed, it is rapidly trapped by the carboxylate anion. The resulting adduct then undergoes a spontaneous, irreversible [1,3]-O→N acyl transfer known as the Mumm rearrangement, which drives the reaction to completion[5].
Mechanistic pathway of the Passerini reaction highlighting the rate-determining step.
Comparative Benchmarking Data
The table below synthesizes the relative efficiency of various isocyanides in standard P-3CR conditions (equimolar reactants, room temperature, aprotic solvent). 2-Methoxy-5-methylphenylisocyanide successfully recovers much of the yield typically lost when transitioning from aliphatic to aryl isocyanides[2],[6].
| Isocyanide Reagent | Structural Class | Primary Electronic Effect | Relative Nucleophilicity | Typical P-3CR Yield |
| tert-Butyl isocyanide | Aliphatic | Highly Electron-Donating (+I) | High | 85 - 95% |
| 2-Methoxy-5-methylphenylisocyanide | Activated Aryl | Electron-Donating (+M, +I) | Moderate-High | 70 - 85% |
| Phenyl isocyanide | Standard Aryl | Electron-Withdrawing (-M) | Low | 40 - 60% |
| 4-Chlorophenyl isocyanide | Deactivated Aryl | Strongly Electron-Withdrawing (-I) | Very Low | < 30% |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates deliberate solvent choices and in-situ analytical checkpoints to verify mechanistic milestones before proceeding to isolation[7].
Causality of Solvent Choice: We mandate the use of anhydrous dichloromethane (DCM). Protic solvents like methanol create competitive hydrogen-bond networks with the reactants, which artificially inflates the energy barrier of the rate-determining nitrilium formation step[4]. Aprotic solvents ensure the carboxylic acid and carbonyl interact exclusively with each other[4].
Step-by-Step Methodology
Phase 1: Pre-Activation (H-Bond Cluster Formation)
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol)[7].
-
Dissolve the reagents in 5.0 mL of anhydrous DCM under an inert nitrogen atmosphere.
-
Stir the mixture at room temperature for 15 minutes to allow the pre-equilibrium formation of the hydrogen-bonded cluster[4].
Phase 2: Isocyanide Addition 4. Dissolve 2-Methoxy-5-methylphenylisocyanide (1.0 mmol) in 1.0 mL of anhydrous DCM. 5. Add the isocyanide solution dropwise to the reaction flask over 5 minutes to prevent localized thermal spikes[7]. 6. Seal the flask and stir at room temperature for 24 hours[7].
Phase 3: In-Situ Validation (The Self-Validating Checkpoint) 7. TLC Verification: Spot the reaction mixture against the pure isocyanide. The complete disappearance of the distinct, UV-active isocyanide spot confirms the nitrilium formation has occurred[7]. 8. LC-MS Verification: Extract a 10 µL aliquot, dilute in LC-grade acetonitrile, and inject into the LC-MS. You must observe the exact mass of the final α-acyloxyamide. The presence of this mass confirms that the irreversible Mumm rearrangement has successfully driven the reaction to completion[5].
Phase 4: Workup & Isolation 9. Concentrate the reaction mixture under reduced pressure to remove the DCM[7]. 10. Redissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted carboxylic acid, followed by brine (10 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to yield the pure α-acyloxyamide[7].
Self-validating experimental workflow for the P-3CR using activated aryl isocyanides.
Conclusion & Application Insights
For drug development professionals, the choice of isocyanide dictates both the yield and the late-stage functionalization potential of the resulting scaffold. While aliphatic isocyanides are highly reactive, they leave inert alkyl amides that are difficult to modify. 2-Methoxy-5-methylphenylisocyanide represents an optimal compromise. Its electron-donating substituents overcome the inherent sluggishness of aryl isocyanides in the rate-determining step[4],[2], ensuring high yields while providing an electron-rich aromatic handle that can be utilized for subsequent electrophilic aromatic substitutions or cross-coupling reactions in medicinal chemistry pipelines.
Sources
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS Number List - 7 - Page 411 - Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Transition Metal Complexes with 2-Methoxy-5-methylphenylisocyanide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of ligands in coordination chemistry is a critical step that dictates the electronic, structural, and ultimately, the functional properties of a metal complex. Aryl isocyanides have emerged as a versatile class of ligands, offering a fine balance of σ-donating and π-accepting capabilities that can be tuned through aromatic substitution. This guide provides a comparative analysis of transition metal complexes featuring the 2-Methoxy-5-methylphenylisocyanide ligand.
While direct, side-by-side comparative studies of a broad range of metal complexes with this specific ligand are not extensively documented in peer-reviewed literature, this guide will establish a robust comparative framework. By integrating fundamental principles of isocyanide coordination chemistry with experimental data from structurally analogous complexes, we aim to provide a predictive and practical resource for the synthesis, characterization, and potential application of these compounds.
The Ligand: 2-Methoxy-5-methylphenylisocyanide
The electronic properties of an aryl isocyanide ligand are intrinsically linked to the substituents on the phenyl ring. In 2-Methoxy-5-methylphenylisocyanide, we have two key functional groups:
-
Methoxy Group (-OCH₃): Positioned at the ortho position, the methoxy group is a strong π-donor through resonance and an inductive electron-withdrawing group. Its net effect is electron-donating, which increases the electron density on the isocyanide carbon. This enhancement of electron density is expected to make the ligand a stronger σ-donor compared to unsubstituted phenylisocyanide.
-
Methyl Group (-CH₃): Located at the meta position relative to the isocyanide, the methyl group is a weak electron-donating group through induction.
The combination of these substituents suggests that 2-Methoxy-5-methylphenylisocyanide is a relatively electron-rich isocyanide. This electronic profile has significant implications for the properties of its transition metal complexes.
Experimental Protocol: Synthesis of 2-Methoxy-5-methylphenylisocyanide
The synthesis of aryl isocyanides can be reliably achieved through two primary methods: the Hofmann Carbylamine reaction or the dehydration of a formamide precursor. The latter is often preferred for its higher yields and safer reagents.
Method: Dehydration of N-(2-methoxy-5-methylphenyl)formamide
This two-step process involves the initial formation of the formamide from the corresponding aniline, followed by dehydration.
Step 1: Synthesis of N-(2-methoxy-5-methylphenyl)formamide
-
In a round-bottom flask, dissolve 2-methoxy-5-methylaniline (1.0 eq.) in an excess of ethyl formate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure.
-
The crude formamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Dehydration to 2-Methoxy-5-methylphenylisocyanide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-methoxy-5-methylphenyl)formamide (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude isocyanide. Purification can be achieved by column chromatography on silica gel.
Comparative Analysis of Coordination Properties
The interaction between the 2-Methoxy-5-methylphenylisocyanide ligand and a transition metal center is governed by a combination of σ-donation from the isocyanide carbon's lone pair to an empty metal orbital and π-backbonding from a filled metal d-orbital to the π* orbitals of the C≡N bond.[1] The electron-rich nature of this ligand suggests it will be a strong σ-donor.
Infrared Spectroscopy: A Diagnostic Tool
The most direct experimental probe of the electronic effects of coordination is the C≡N stretching frequency (ν(C≡N)) in the infrared (IR) spectrum.[1]
-
Free Ligand: The ν(C≡N) of a free aryl isocyanide typically appears in the range of 2110-2140 cm⁻¹.
-
Coordination to a Metal:
-
Dominant σ-Donation: If the ligand primarily acts as a σ-donor, the C≡N bond is strengthened, and the ν(C≡N) shifts to a higher frequency (wavenumber) compared to the free ligand. This is common for metal centers in high oxidation states with limited electron density available for backbonding.
-
Significant π-Backbonding: If there is substantial π-backbonding from the metal to the ligand, electron density is populated into the π* orbitals of the isocyanide, weakening the C≡N bond. This results in a shift of the ν(C≡N) to a lower frequency.[1] This is characteristic of electron-rich, low-valent metal centers.
-
The following diagram illustrates the workflow for synthesizing and analyzing these complexes.
Workflow for Synthesis and Analysis of Complexes.
Expected Trends Across a Series of First-Row Transition Metals
Based on analogous systems, we can predict the properties of 2-Methoxy-5-methylphenylisocyanide complexes with common transition metals.
| Metal Center (Common Oxidation State) | Expected Bonding Nature | Predicted ν(C≡N) Shift (vs. Free Ligand) | Potential Structural Features |
| Fe(II) | Strong σ-donor, moderate π-backbonding | Slight increase or minimal change | Octahedral or square planar geometries are common. Low-valent iron complexes can facilitate significant backbonding. |
| Co(II) | Primarily σ-donor | Significant increase | Typically forms tetrahedral or octahedral complexes. |
| Ni(II) | Primarily σ-donor | Significant increase | Square planar geometry is common for d⁸ Ni(II) complexes. |
| Cu(I)/(II) | Strong σ-donor, limited π-backbonding | Significant increase | Cu(I) often forms linear or tetrahedral complexes. Cu(II) can adopt various geometries. |
| Zn(II) | Purely σ-donor (d¹⁰ configuration) | Large increase | Tetrahedral geometry is most common due to the filled d-orbitals preventing π-backbonding. |
This table presents predicted trends based on established principles of coordination chemistry. Experimental verification is required.
Application in Drug Development: Cytotoxicity
Transition metal complexes are of significant interest in medicinal chemistry, with many exhibiting potent cytotoxic activity against cancer cell lines.[2] The mechanism of action often involves interaction with DNA, induction of reactive oxygen species (ROS), or inhibition of key enzymes. Isocyanide complexes, in particular, have been explored as therapeutic agents.
The lipophilicity and steric profile of the 2-Methoxy-5-methylphenylisocyanide ligand can influence the biological activity of its metal complexes. The methoxy and methyl groups increase the lipophilicity of the ligand, which may enhance cellular uptake.
Comparative Cytotoxicity: A Predictive Framework
While specific data for 2-Methoxy-5-methylphenylisocyanide complexes is lacking, studies on analogous systems provide valuable insights. For instance, the cytotoxicity of metal complexes is often dependent on the metal center.
-
Copper Complexes: Often exhibit high cytotoxicity, which is attributed to their ability to participate in redox cycling and generate ROS.
-
Iron Complexes: Can induce cell death through ferroptosis, an iron-dependent form of programmed cell death. Photoactivatable iron isocyanide complexes have also been developed to release cytotoxic species upon irradiation with light.[3]
-
Nickel and Cobalt Complexes: Have shown variable cytotoxic effects, with their activity being highly dependent on the overall structure of the complex.
The following diagram illustrates the logical relationship between ligand design, complex properties, and biological outcomes.
Sources
- 1. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching on Cytotoxicity of Water-Soluble Diiron Organometallics by UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mass Spectrometry Fragmentation Pattern of 2-Methoxy-5-methylphenylisocyanide: A Dual-Platform Comparison Guide
As a Senior Application Scientist, I often see analytical workflows treat mass spectrometry (MS) as a simple pattern-matching exercise. However, for highly functionalized and reactive molecules like 2-Methoxy-5-methylphenylisocyanide (C9H9NO), structural validation requires a deep understanding of gas-phase physical organic chemistry. This molecule presents a unique analytical challenge: it contains a thermally sensitive isocyanide group (-N≡C), an electron-donating methoxy group (-OCH3), and a methyl group (-CH3), each competing to direct the fragmentation pathway.
To establish absolute confidence in your structural elucidation, you cannot rely on a single analytical technique. This guide provides an objective comparison between standard Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) , demonstrating how to build a self-validating experimental system that proves both elemental composition and molecular connectivity.
Mechanistic Causality of Fragmentation
Before comparing instrument performance, we must establish why 2-Methoxy-5-methylphenylisocyanide fragments the way it does. The fragmentation pathways are strictly governed by the stability of the resulting cations and radicals, following established rules for odd- and even-electron ions [3].
The Isocyanide Pathway (Loss of HCN)
Aromatic isocyanides are uniquely characterized by the expulsion of hydrogen cyanide (HCN, 27 Da) directly from the molecular ion[1]. This is a non-random, highly favored process. In an EI source, the radical cation [M]•+ at m/z 147 will rapidly eject HCN to form a stable radical cation at m/z 120.
The Methoxy Pathway (Loss of •CH3 and CO)
Competing directly with the isocyanide cleavage is the methoxy-directed pathway. The oxygen atom strongly directs an α-cleavage, expelling a methyl radical (•CH3, 15 Da) to form a resonance-stabilized quinonoid oxonium ion at m/z 132 [2]. This even-electron cation subsequently undergoes a skeletal rearrangement, losing carbon monoxide (CO, 28 Da) to yield a stable hydrocarbon cation at m/z 104.
Fig 1. Primary EI-MS fragmentation pathways of 2-Methoxy-5-methylphenylisocyanide.
Platform Comparison: GC-EI-MS vs. HR-ESI-MS/MS
To objectively validate the product's structural integrity, we must compare how it behaves under "hard" vacuum ionization versus "soft" atmospheric pressure ionization. Relying solely on GC-EI-MS introduces a critical vulnerability: isocyanides can thermally rearrange to nitriles in the hot GC inlet (250°C). By cross-referencing this data with room-temperature HR-ESI-MS/MS, we create an orthogonal, self-validating dataset.
Quantitative Data Comparison
| Ion Type | Neutral Loss | GC-EI-MS (Nominal m/z) | HR-ESI-MS/MS (Exact m/z) | Mechanistic Significance |
| Precursor Ion | None | 147 (M•+) | 148.0762 ([M+H]+) | Confirms intact molecular weight. |
| Isocyanide Cleavage | -HCN (27 Da) | 120 | 121.0653 | Diagnostic proof of the -NC moiety. |
| Methoxy Cleavage 1 | -•CH3 (15 Da) | 132 | N/A (Rare in ESI) | Odd-electron α-cleavage (EI specific). |
| Methoxy Cleavage 2 | -CH3OH (32 Da) | N/A | 116.0500 | Even-electron neutral loss (ESI specific). |
| Aromatic Core | -•CH3, -CO | 104 | N/A | Sequential degradation of the ring. |
Performance Insight: GC-EI-MS is superior for generating a reproducible, library-searchable fingerprint based on radical cation chemistry. However, HR-ESI-MS/MS is mandatory for proving that the HCN loss is a true gas-phase fragmentation of the intact molecule, rather than a thermal degradation artifact from the GC inlet.
Self-Validating Experimental Protocols
The following methodologies are designed not just to acquire data, but to inherently verify the stability and purity of the 2-Methoxy-5-methylphenylisocyanide standard.
Fig 2. Orthogonal dual-platform workflow for self-validating MS structural analysis.
Protocol A: GC-EI-MS Fingerprinting (Hard Ionization)
Causality: This step forces the molecule through its highest-energy fragmentation pathways to confirm the presence of the methoxy and isocyanide functional groups via radical chemistry.
-
Sample Preparation: Dissolve the standard in anhydrous, GC-grade dichloromethane to a concentration of 1 mg/mL. Avoid protic solvents which may react with the isocyanide.
-
Injection Parameters: Inject 1 µL using a split ratio of 50:1. Critical Step: Set the inlet temperature strictly to 200°C (lower than standard 250°C) to minimize the thermal isomerization of the isocyanide to a nitrile.
-
Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS). Program the oven from 60°C (hold 1 min) to 280°C at 20°C/min.
-
Ionization & Acquisition: Operate the EI source at 70 eV. Scan from m/z 40 to 300.
-
Data Validation: Extract the ion chromatograms (EIC) for m/z 147, 132, 120, and 104. Verify that all four masses perfectly co-elute with identical peak shapes. Any chromatographic separation between m/z 147 and 120 indicates thermal degradation in the inlet rather than true MS fragmentation.
Protocol B: HR-ESI-MS/MS Exact Mass Confirmation (Soft Ionization)
Causality: This step utilizes room-temperature liquid chromatography and soft ionization to bypass thermal degradation, proving the elemental composition of the fragments via sub-ppm mass accuracy.
-
Sample Preparation: Dilute the stock to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. The acidic modifier is essential to drive the formation of the [M+H]+ precursor ion.
-
Introduction: Introduce the sample via direct infusion at 5 µL/min or via a rapid LC gradient to prevent source contamination.
-
Precursor Isolation: Operate the mass spectrometer in positive ESI mode. Isolate the exact mass of the protonated molecule ([M+H]+, m/z 148.0762) in the quadrupole.
-
Collision-Induced Dissociation (CID): Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV. Isocyanides require moderate energy to fragment in ESI compared to EI.
-
Data Validation: Calculate the mass defect for the resulting fragments. The presence of exact mass m/z 121.0653 (Δ < 2 ppm) definitively proves the loss of HCN (27.0109 Da) from the solution-phase molecule, validating the isocyanide structure independently of the GC-EI-MS data.
Conclusion
Validating 2-Methoxy-5-methylphenylisocyanide requires navigating the competing chemical dynamics of its functional groups. By pairing the robust, library-searchable radical fragmentation of GC-EI-MS with the thermally stable, exact-mass precision of HR-ESI-MS/MS, researchers can construct a self-validating analytical package. This dual-platform approach ensures that observed losses (like HCN and •CH3) are true reflections of the molecule's structural identity, eliminating the risk of false positives caused by thermal artifacts.
References
2-Methoxy-5-methylphenylisocyanide proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-Methoxy-5-methylphenylisocyanide
The handling and disposal of aryl isocyanides, such as 2-Methoxy-5-methylphenylisocyanide (CAS: 1930-96-7), require stringent operational protocols due to their acute toxicity, pervasive and offensive odor, and chemical reactivity. In professional laboratory settings, the lifecycle of this reagent must be strictly managed from the benchtop to final environmental transfer.
As an application scientist, it is critical to understand not just how to dispose of this chemical, but the mechanistic causality behind these safety protocols. This guide provides a self-validating system for the safe management, decontamination, and disposal of 2-Methoxy-5-methylphenylisocyanide.
Hazard Profile and Mechanistic Causality
Isocyanides (isonitriles) are characterized by the functional group -N≡C. The terminal carbon atom possesses a lone pair of electrons, making it a powerful σ-donor and π-acceptor. This electronic structure is the root of both its synthetic utility (e.g., in Ugi multicomponent reactions or transition metal coordination) and its biological hazard. Like cyanide, isocyanides can coordinate to the iron center of heme proteins, disrupting cellular respiration.
Furthermore, isocyanides are notoriously malodorous. The human olfactory system can detect them at parts-per-billion (ppb) levels. Therefore, all handling, including waste consolidation, must be performed inside a certified, properly functioning chemical fume hood[1].
Quantitative Hazard Summary
| Parameter | Specification / Protocol |
|---|---|
| Chemical Identity | 2-Methoxy-5-methylphenylisocyanide (CAS: 1930-96-7)[2] |
| Primary Hazards | Acute Toxicity (Inhalation/Ingestion/Dermal), Malodorous, Flammable |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents[1] |
| Decontamination Agent | 50/50 mixture of H₂O and Sodium Hypochlorite (Bleach)[3] |
| Typical EPA Waste Code | D001 (Ignitable) / Toxic (Depending on solvent mixture)[1] |
Institutional Waste Segregation and Collection
Bulk disposal of 2-Methoxy-5-methylphenylisocyanide must never be attempted via standard laboratory drains or regular trash[1]. The material must be transferred to a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing[1].
Step-by-Step Bulk Waste Workflow:
-
Preparation: Ensure you are wearing appropriate Personal Protective Equipment (PPE): tightly sealed safety goggles, a face shield, chemical-resistant gloves (nitrile or butyl rubber), and a flame-retardant laboratory coat[1].
-
Segregation: Collect bulk isocyanide waste and isocyanide-containing reaction solvents in a designated, leak-proof, high-density polyethylene (HDPE) or glass container.
-
Chemical Isolation: Crucial Step. Ensure the waste container does not contain strong acids. Isocyanides react violently with strong acids, and acid hydrolysis can rapidly generate toxic formamides or release hazardous gases[1].
-
Labeling: Clearly label the container as "Hazardous Waste" with the specific chemical name ("2-Methoxy-5-methylphenylisocyanide Waste") and the appropriate EPA waste codes (e.g., D001 for ignitability)[1]. Do not use abbreviations[4].
-
Storage & Transfer: Store the container in a secondary containment tray within a designated satellite accumulation area. Contact your institution's Environmental Health & Safety (EHS) department to arrange for professional pickup[1][5].
Glassware Decontamination and Odor Quenching
While bulk waste must be handed over to EHS, researchers must decontaminate empty flasks, syringes, and contaminated benchtop equipment to prevent the pervasive odor from contaminating the laboratory environment.
The Chemistry of Decontamination: Isocyanides can be chemically destroyed via oxidation. When treated with sodium hypochlorite (bleach), the isocyanide (R-N≡C) is rapidly oxidized to the corresponding isocyanate (R-N=C=O). The isocyanate then undergoes hydrolysis in the aqueous basic environment of the bleach solution to form a primary amine (R-NH₂) and carbon dioxide (CO₂). This transformation effectively eliminates both the severe toxicity and the foul odor of the isocyanide.
Step-by-Step Decontamination Protocol:
-
Containment: Keep all contaminated glassware inside the fume hood. Do not allow residual isocyanide to polymerize or dry on the glass, as it becomes exceedingly difficult to remove[3].
-
Oxidant Preparation: Prepare a fresh 50/50 mixture of deionized water and commercial household bleach (sodium hypochlorite)[3].
-
Quenching: Carefully submerge the contaminated glassware into the bleach bath. If treating a closed system (like a round-bottom flask), add the bleach mixture directly into the flask. Note: Leave the flask unstoppered, as the generation of CO₂ gas will cause a dangerous pressure buildup if sealed[1].
-
Incubation: Allow the glassware to sit in the oxidizing bath for at least 2 to 12 hours to ensure complete destruction of the isocyanide residues.
-
Final Rinsing: Once the odor is neutralized, rinse the glassware with copious amounts of water. The resulting bleach washings must be collected and disposed of as aqueous hazardous waste in accordance with EHS guidelines[1][3].
-
Personnel Decontamination: If gloves or hands come into incidental contact with the reagent, they should be rinsed quickly with the fresh bleach mixture, followed immediately by thorough washing with soap and water[3].
Operational Workflow Visualization
The following diagram illustrates the strict divergence between bulk waste management and benchtop decontamination procedures.
Workflow for the safe handling, decontamination, and disposal of isocyanide waste.
References
-
Preparation of Isocyanides - The Kubiak Lab Manual. University of California, San Diego (UCSD). Available at: [Link]
Sources
Personal protective equipment for handling 2-Methoxy-5-methylphenylisocyanide
An In-Depth Guide to Personal Protective Equipment for Handling 2-Methoxy-5-methylphenylisocyanide
This guide provides essential safety protocols for handling 2-Methoxy-5-methylphenylisocyanide. As a research and development professional, your safety is paramount. This document moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of why specific personal protective equipment (PPE) and procedures are critical. The protocols described herein are designed as a self-validating system to ensure your well-being and the integrity of your work.
Hazard Assessment: Understanding the Isocyanide Threat
2-Methoxy-5-methylphenylisocyanide belongs to the isocyanate and isocyanide family of aromatic compounds. While comprehensive toxicological data for this specific molecule is not widely available, the isocyanate functional group (-N=C=O) is a well-established and potent hazard. Compounds in this class are highly reactive and pose significant health risks, primarily through inhalation and dermal contact.[1]
The primary hazards associated with aromatic isocyanates, and therefore presumed for 2-Methoxy-5-methylphenylisocyanide, include:
-
Respiratory Sensitization: This is the most severe risk. Initial exposure may cause irritation, but repeated exposure, even at very low concentrations, can lead to a severe, permanent asthmatic condition.[2] Once sensitized, any future exposure can trigger a life-threatening asthma attack.
-
Dermal Sensitization: Direct skin contact can cause irritation and lead to an allergic skin reaction. Skin absorption is a viable route of exposure that can contribute to systemic toxicity.[1]
-
Eye and Respiratory Irritation: The compound is classified as an irritant to the eyes, skin, and respiratory system.[3][4] Vapors can cause significant discomfort and inflammation.
-
Acute Toxicity: Hazard classifications indicate the compound is toxic if inhaled and harmful if swallowed or in contact with skin.[4][5]
Given these risks, all handling of 2-Methoxy-5-methylphenylisocyanide must be performed within a certified chemical fume hood or a similarly approved ventilated enclosure to minimize inhalation exposure.[6][7] However, engineering controls alone are insufficient. A robust PPE protocol is the final and most critical barrier between you and the chemical.
Core PPE Requirements: A System for Complete Protection
The selection of PPE is not arbitrary; it is a carefully considered system designed to eliminate all potential routes of exposure.
Respiratory Protection: The Primary Defense
Due to the profound risk of respiratory sensitization, protecting your lungs is the highest priority. Isocyanate vapors have poor warning properties, meaning you may not smell them even at hazardous concentrations.[1]
-
Minimum Requirement: For any work involving this compound, a full-face or half-mask respirator equipped with organic vapor cartridges is mandatory.[8]
-
Recommended for High-Risk Operations: For procedures with a higher risk of aerosolization (e.g., spraying, heating) or during a spill response, a NIOSH-certified supplied-air respirator offers the highest level of protection and is strongly recommended.[1] Air-purifying respirators may not be sufficient in these scenarios.
-
Causality: The isocyanate group readily reacts with biological molecules in the respiratory tract. An air-purifying respirator works by adsorbing the chemical onto the cartridge material. A supplied-air system provides a physical barrier by delivering clean, uncontaminated air, eliminating the possibility of exposure. A comprehensive respiratory protection program, including fit testing and training, is essential.
Hand Protection: Preventing Dermal Absorption
Standard disposable latex gloves are not suitable for handling this class of chemicals as they offer poor resistance.[1][7]
-
Required Gloves: Use chemical-resistant gloves such as nitrile or butyl rubber.[8]
-
Best Practice: Double-gloving is recommended. This provides an additional layer of protection in case the outer glove is torn or compromised.
-
Causality: The aromatic structure of 2-Methoxy-5-methylphenylisocyanide allows it to penetrate many standard glove materials. Nitrile and butyl rubber have been tested and shown to be more resistant to this class of chemicals. Always inspect gloves for any signs of degradation or holes before use.[9]
Eye and Face Protection: Shielding from Splashes and Vapors
-
Minimum Requirement: Chemical splash goggles are mandatory at all times.[7]
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a splash risk, a full-face shield should be worn in addition to chemical splash goggles.[1][10] If using a full-face respirator, this provides adequate eye and face protection.
-
Causality: The compound is a known eye irritant.[3] A direct splash could cause serious damage. Vapors can also irritate the eyes, and goggles provide a necessary seal against this exposure route.
Protective Clothing: The Final Barrier
-
Minimum Requirement: A flame-resistant or 100% cotton lab coat, fully buttoned, is required for all laboratory work.[7][11] Full-length pants and closed-toe shoes made of a non-porous material are also mandatory.[7][11]
-
Recommended for High-Risk Operations: For spill cleanup or when handling large volumes, disposable chemical-resistant coveralls should be worn to protect personal clothing and prevent skin contact.[8][10][12]
-
Causality: Protective clothing prevents accidental skin contact from drips or splashes. Isocyanates can contaminate personal clothing, leading to prolonged exposure and the risk of carrying the hazard outside the lab.[10][12]
Operational Plan: PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully fastened.
-
Respirator: Perform a seal check and don your respirator.
-
Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if required.
-
Gloves: Don your inner pair of gloves, then pull the outer pair over top, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing Sequence (Taking Off): This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat/Coveralls & Inner Gloves: Remove your lab coat or coveralls by rolling it outwards and away from your body. As you remove it, peel off the inner pair of gloves at the same time, trapping them inside the rolled-up garment. Dispose of immediately.
-
Face Shield/Goggles: Remove your face shield and/or goggles from the back.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9][11]
Logistical Plan: Spill and Disposal Protocol
All materials contaminated with 2-Methoxy-5-methylphenylisocyanide must be treated as hazardous waste.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: Immediately alert others, evacuate the immediate area, and ensure maximum ventilation (e.g., open fume hood sash).[6]
-
Don PPE: Before re-entering, don the full recommended PPE for high-risk operations, including a supplied-air respirator if available.
-
Contain Spill: Use an inert absorbent material like dry sand or sawdust to contain the spill. DO NOT USE WATER. [6][13]
-
Collect Absorbent: Carefully shovel the contaminated absorbent material into an open-top container. DO NOT SEAL THE CONTAINER. [6][13] The reaction of isocyanates with moisture (even from the air) can produce carbon dioxide gas, leading to a dangerous pressure buildup in a sealed container.[6][13]
-
Decontaminate: Clean the spill area with a decontamination solution. A common formulation is 5-10% sodium carbonate and 0.2% liquid detergent in water.[13]
-
Dispose: All contaminated materials (absorbent, PPE, cleaning materials) must be placed in the open-top container. Contact a licensed hazardous waste disposal contractor for proper neutralization and disposal.[6][13]
The following diagram illustrates the essential workflow for responding to a spill and managing waste.
Caption: Workflow for Spill Response and Waste Disposal of 2-Methoxy-5-methylphenylisocyanide.
Summary of PPE Requirements
| Scenario | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Clothing |
| Routine Handling (Small quantities in fume hood) | Half or Full-Face Respirator with Organic Vapor Cartridges | Double-Gloved (Nitrile or Butyl Rubber) | Chemical Splash Goggles | Fully-Fastened Lab Coat |
| High-Risk Operations (Large volumes, heating, potential for aerosolization) | Supplied-Air Respirator | Double-Gloved (Nitrile or Butyl Rubber) | Face Shield over Goggles (or Full-Face Respirator) | Chemical-Resistant Coveralls |
| Spill Cleanup | Supplied-Air Respirator | Double-Gloved (Nitrile or Butyl Rubber) | Face Shield over Goggles (or Full-Face Respirator) | Chemical-Resistant Coveralls |
References
-
Isocyanates: Control measures guideline. (2022). Employment and Social Development Canada. [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland. [Link]
-
What PPE is required when working with isocyanates? Sysco Environmental. [Link]
-
Isocyanates. Oregon OSHA. [Link]
-
Protection Against Isocyanate Exposure. (2023). Total Source Manufacturing. [Link]
-
Guide to handling isocyanates. (2015). Safe Work Australia. [Link]
-
Industry Best Practices for Isocyanate Waste Management. (2025). PatSnap Eureka. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia University Environmental Health & Safety. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
-
SAFETY DATA SHEET for Isocyanic acid, polymethylenepolyphenylene ester. (2024). [Link]
-
Safe Lab Practices. University of Colorado Boulder Environmental Health & Safety. [Link]
-
Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
Sources
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. axalta.com [axalta.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 59741-04-7 | 2-Methoxy-5-methylphenylisocyanate - AiFChem [aifchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. csub.edu [csub.edu]
- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 9. hmc.edu [hmc.edu]
- 10. lakeland.com [lakeland.com]
- 11. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 12. tsmfg.com [tsmfg.com]
- 13. fsi.co [fsi.co]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
